molecular formula C37H77N B1582946 N-Methyldioctadecylamine CAS No. 4088-22-6

N-Methyldioctadecylamine

Cat. No.: B1582946
CAS No.: 4088-22-6
M. Wt: 536 g/mol
InChI Key: VFLWKHBYVIUAMP-UHFFFAOYSA-N
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Description

N-Methyldioctadecylamine is a useful research compound. Its molecular formula is C37H77N and its molecular weight is 536 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-methyl-N-octadecyloctadecan-1-amine
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InChI

InChI=1S/C37H77N/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38(3)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h4-37H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLWKHBYVIUAMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(C)CCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H77N
Source PubChem
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DSSTOX Substance ID

DTXSID6027559
Record name Distearylmethylamine
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Molecular Weight

536.0 g/mol
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Physical Description

Liquid
Record name 1-Octadecanamine, N-methyl-N-octadecyl-
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CAS No.

4088-22-6
Record name Dioctadecylmethylamine
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Record name Distearylmethylamine
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Record name 1-Octadecanamine, N-methyl-N-octadecyl-
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Record name Distearylmethylamine
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Record name N-methyldioctadecylamine
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Record name DISTEARYLMETHYLAMINE
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Foundational & Exploratory

N-Methyldioctadecylamine: A Comprehensive Technical Guide for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Methyldioctadecylamine (mDODA), a tertiary amine featuring a methyl group and two C18 octadecyl chains, is a molecule of significant interest in materials science and drug development. Its unique amphiphilic structure, characterized by a compact, cationic polar head and extensive nonpolar lipid tails, imparts valuable surfactant properties and makes it a compelling candidate for advanced applications. This guide provides an in-depth exploration of the chemical structure, core physicochemical properties, synthesis, and spectral analysis of this compound. Furthermore, it delves into its established and potential applications, with a particular focus on its role as a cationic lipid in drug delivery systems, offering field-proven insights for researchers, scientists, and professionals in pharmaceutical development.

Molecular Structure and Identification

This compound is a saturated tertiary amine. The central nitrogen atom is bonded to one methyl group and two long-chain octadecyl groups. This structure results in a molecule with a significant hydrophobic character due to the 36-carbon aliphatic tails, balanced by the hydrophilic, weakly basic tertiary amine head. This amphiphilic nature is the primary driver of its chemical behavior and applications.[1][2]

The structural representation and key identifiers are provided below.

Chemical Structure Diagram

N_Methyldioctadecylamine_Structure N N C_methyl CH₃ N->C_methyl C1_1 CH₂ N->C1_1 C2_1 CH₂ N->C2_1 C1_2 C1_1->C1_2 C1_16 C1_2->C1_16 C1_17 CH₂ C1_16->C1_17 C1_18 CH₃ C1_17->C1_18 C2_2 C2_1->C2_2 C2_16 C2_2->C2_16 C2_17 CH₂ C2_16->C2_17 C2_18 CH₃ C2_17->C2_18 chain1_label (CH₂)₁₅ chain2_label (CH₂)₁₅

Caption: Chemical structure of this compound (C₃₇H₇₇N).

Chemical Identifiers
IdentifierValue
CAS Number 4088-22-6[3]
Molecular Formula C₃₇H₇₇N[3]
IUPAC Name N-methyl-N-octadecyloctadecan-1-amine[4]
Synonyms Dioctadecylmethylamine, Methyldistearylamine, N,N-Dioctadecylmethylamine, Hydrogen ionophore III[2][3]
InChI InChI=1S/C37H77N/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38(3)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h4-37H2,1-3H3[2]
InChIKey VFLWKHBYVIUAMP-UHFFFAOYSA-N[2]
SMILES CCCCCCCCCCCCCCCCCCN(C)CCCCCCCCCCCCCCCCCC[2]

Physicochemical Properties

The functional properties of this compound are dictated by its physical and chemical characteristics. These properties are crucial for determining its behavior in various formulations and biological systems.

PropertyValueSource(s)
Molecular Weight 536.01 g/mol [3]
Appearance White to light yellow waxy solid or powder/crystal at room temperature.[2][5]
Melting Point 48-49 °C[3][6]
Boiling Point 252 °C at 0.05 mmHg[3][6]
Density (Predicted) ~0.83 g/cm³[3]
Flash Point >110 °C (>230 °F)[3][6]
Solubility Insoluble in water; soluble in organic solvents like chloroform and benzene.[5]
pKa (Predicted) 9.81 ± 0.50[6]
LogP (Predicted) 18.13[4]

Synthesis and Purification

The synthesis of tertiary amines such as this compound can be approached through several established organic chemistry pathways. The most direct and specific reported method involves the reduction of the corresponding amide.[4]

Primary Synthesis Route: Amide Reduction

A common and effective method for preparing tertiary amines is the reduction of a corresponding N,N-disubstituted amide. For this compound, this involves the synthesis and subsequent reduction of N-methyl-N-octadecyloctadecanamide.

Reaction: N-methyl-N-octadecyloctadecanamide + LiAlH₄ → this compound

A specific protocol describes the use of lithium aluminum hydride (LiAlH₄) in a solvent like tetrahydrofuran (THF) at ambient temperature to achieve this transformation with good yield.[4] The strong nucleophilic hydride from LiAlH₄ attacks the electrophilic carbonyl carbon of the amide, leading to the reduction of the carbonyl group to a methylene group.

Synthesis_Mechanism cluster_0 Reaction cluster_1 Workup & Purification Amide R-C(=O)N(CH₃)R (N-methyl-N-octadecyloctadecanamide) Reaction_Vessel Reduction at Ambient Temperature Amide->Reaction_Vessel + LAH LiAlH₄ (Lithium Aluminum Hydride) LAH->Reaction_Vessel + Solvent THF (Solvent) Solvent->Reaction_Vessel Product R-CH₂-N(CH₃)R (this compound) Byproducts Li/Al oxide salts Quench Aqueous Quench Reaction_Vessel->Quench 1.5 hours Quench->Byproducts Extraction Organic Extraction Quench->Extraction Drying_Evaporation Drying_Evaporation Extraction->Drying_Evaporation Drying & Evaporation Drying_Evaporation->Product LNP_Workflow cluster_formulation LNP Formulation (Acidic pH) cluster_delivery Cellular Delivery & Release mDODA This compound (Cationic Lipid) Mixing Microfluidic Mixing mDODA->Mixing mRNA mRNA/siRNA (Negative Charge) mRNA->Mixing Other_Lipids Helper Lipids (DSPC, Cholesterol, PEG-Lipid) Other_Lipids->Mixing LNP LNP with Encapsulated Nucleic Acid Mixing->LNP Self-Assembly Cell Target Cell LNP->Cell Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome (Acidifying) Endocytosis->Endosome Escape Endosomal Escape (Proton Sponge Effect) Endosome->Escape Release mRNA Release into Cytoplasm Escape->Release Translation Protein Translation Release->Translation

References

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of N-Methyldioctadecylamine

Abstract

This compound (C₃₇H₇₇N) is a tertiary amine characterized by a single methyl group and two long-chain octadecyl substituents. This structure imparts significant lipophilicity, making it a valuable intermediate in various chemical applications, notably as a precursor for catalysts used in polyurethane foam production.[1][2] This guide provides a comprehensive exploration of the primary synthetic pathways to this compound, designed for researchers and professionals in chemical synthesis and drug development. We will delve into the mechanistic underpinnings, provide detailed, field-proven experimental protocols, and offer a comparative analysis of the principal methodologies. The focus is on delivering not just procedural steps, but the scientific rationale that governs the selection of reagents, conditions, and purification strategies, ensuring a robust and reproducible synthesis.

Introduction to this compound

This compound is a waxy solid at room temperature with a melting point of approximately 48-49 °C.[1] Its molecular structure, dominated by two C18 alkyl chains, makes it highly nonpolar and soluble in organic solvents while being insoluble in water.[3] The core of its synthesis lies in the transformation of its secondary amine precursor, dioctadecylamine (DODA), into a tertiary amine. The choice of synthetic route is critical and depends on factors such as desired purity, scale, available equipment, and tolerance for specific reagents or byproducts.

This guide will focus on two primary, industrially and academically relevant pathways:

  • Pathway A: Direct Methylation via Nucleophilic Substitution

  • Pathway B: Reductive Amination

Before proceeding to the final methylation step, a reliable source of the starting material, dioctadecylamine (DODA), is required. While commercially available, its synthesis is often a practical preliminary step for large-scale projects.

Preparatory Synthesis: Dioctadecylamine (DODA)

Dioctadecylamine is a symmetrical secondary amine that serves as the immediate precursor for this compound. Common industrial syntheses often involve harsh conditions, such as the ammonolysis of fatty alcohols.[4] However, for laboratory-scale preparation, a more convenient and controlled method is the phase-transfer catalyzed (PTC) bisalkylation of cyanamide.[4] This approach offers high yields and avoids the high pressures and temperatures of older methods.

The synthesis begins with the reaction of octadecyl bromide with cyanamide in the presence of a phase-transfer catalyst, followed by hydrolysis to yield DODA. This precursor is a crucial starting material for the subsequent methylation reactions.[5]

Physicochemical Properties

A summary of the key physical and chemical properties of the target compound is essential for its handling, purification, and characterization.

PropertyValueSource
Molecular Formula C₃₇H₇₇N[1]
Molecular Weight 536.01 g/mol [1]
Melting Point 48-49 °C[1]
Boiling Point 252 °C @ 0.05 mm Hg[1][2]
Appearance Waxy Solid[1]
CAS Number 4088-22-6[1]

Core Synthesis Pathways: A Comparative Overview

The conversion of dioctadecylamine to this compound is fundamentally about adding a single methyl group to the nitrogen atom. The two primary methods achieve this via different mechanisms, each with distinct advantages and disadvantages.

FeaturePathway A: Direct MethylationPathway B: Reductive Amination
Mechanism SN2 Nucleophilic SubstitutionImine/Iminium Ion Formation & Reduction
Methyl Source Methyl Halide (e.g., CH₃I)Formaldehyde / Paraformaldehyde
Key Advantage Conceptually straightforward; uses common reagents.High selectivity for mono-methylation; avoids over-alkylation; often a one-pot reaction.[6]
Key Disadvantage Risk of over-alkylation to form quaternary ammonium salt.Requires a specific reducing agent (e.g., NaBH₃CN) that tolerates carbonyls.[6]
Byproducts Halide Salt (e.g., HI, which is acidic)Water
Green Chemistry Less favorable due to alkyl halide use.More favorable, especially in one-pot configurations.[7]

Pathway A: Direct Methylation of Dioctadecylamine

This classical approach relies on the nucleophilicity of the secondary amine to attack an electrophilic methyl source, typically methyl iodide. The lone pair of electrons on the nitrogen atom of DODA initiates an SN2 reaction, displacing the iodide leaving group and forming a new N-C bond.

Mechanistic Rationale

The primary challenge in this pathway is controlling the reactivity of the amine. After the first methylation, the product, this compound, is still a nucleophile and can react with another molecule of methyl iodide. This second reaction leads to the formation of a quaternary ammonium salt, an undesired byproduct. To mitigate this, the reaction is typically run with a slight excess of the starting amine or by carefully controlling the stoichiometry and addition of the methylating agent. The presence of a mild, non-nucleophilic base is also recommended to neutralize the hydroiodic acid (HI) generated during the reaction, which would otherwise protonate the starting amine and render it non-nucleophilic.

Direct_Methylation_Workflow cluster_reactants Reactants & Setup cluster_reaction Reaction Step cluster_workup Workup & Purification DODA Dioctadecylamine (DODA) Add_MeI Slowly add Methyl Iodide (CH₃I) at 0°C to RT DODA->Add_MeI Solvent Anhydrous Solvent (e.g., THF, DMF) Solvent->Add_MeI Base Non-nucleophilic Base (e.g., K₂CO₃, Et₃N) Base->Add_MeI Setup Inert Atmosphere Flask (N₂ or Ar) Stir Stir at Room Temp (Monitor by TLC) Add_MeI->Stir Filter Filter solids Stir->Filter Evaporate Evaporate Solvent Filter->Evaporate Purify Purify Crude Product Evaporate->Purify Product This compound Purify->Product

Caption: Workflow for Direct Methylation of DODA.

Experimental Protocol: Direct Methylation

Materials:

  • Dioctadecylamine (DODA) (1.0 eq)

  • Methyl Iodide (CH₃I) (1.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Ethyl acetate, Hexanes (for chromatography)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add dioctadecylamine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Dissolution: Add anhydrous THF to dissolve the amine under a positive pressure of nitrogen. Stir the suspension for 15 minutes at room temperature.

  • Addition of Methylating Agent: Cool the flask to 0 °C using an ice bath. Add methyl iodide (1.05 eq), dissolved in a small amount of anhydrous THF, dropwise via the dropping funnel over 30 minutes. Causality Note: Slow, cold addition minimizes exothermic reactions and reduces the rate of the competing over-alkylation reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting DODA spot is consumed.

  • Quenching & Workup: Filter the reaction mixture to remove the potassium carbonate and potassium iodide salts. Rinse the solid with additional THF. Combine the filtrates and evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the resulting crude oil/solid in ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x). Self-Validation: This washing sequence removes any remaining inorganic salts and water-soluble impurities.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by high-vacuum distillation or by recrystallization from acetone or acetonitrile to yield a waxy solid.[1][2] Confirm purity by comparing the melting point to the literature value (48-49 °C).

Pathway B: Reductive Amination

Reductive amination is a highly efficient and selective method for N-methylation.[7] It proceeds by forming an intermediate iminium ion from the reaction of the secondary amine (DODA) with formaldehyde, which is then immediately reduced in situ to the tertiary amine.[8]

Mechanistic Rationale

The elegance of this method lies in the choice of the reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a mild hydride donor that is particularly effective for this transformation.[6] It is stable in weakly acidic conditions required for iminium ion formation and is selective for reducing the polarized C=N⁺ bond of the iminium ion over the C=O bond of formaldehyde.[6] This selectivity prevents the wasteful reduction of the starting aldehyde and allows the entire reaction to be performed in a single pot.

The reaction sequence is as follows:

  • DODA reacts with formaldehyde to form a hemiaminal intermediate.

  • Under mildly acidic conditions, the hemiaminal dehydrates to form a highly electrophilic N,N-dioctadecylmethaniminium ion.

  • The hydride from NaBH₃CN attacks the iminium carbon, reducing it to the methyl group of the final product.

Reductive_Amination_Workflow cluster_reactants Reactants & Setup cluster_reaction One-Pot Reaction cluster_workup Workup & Purification DODA Dioctadecylamine (DODA) Mix Combine DODA, Formaldehyde, and Solvent DODA->Mix Formaldehyde Formaldehyde (37% aq. soln.) or Paraformaldehyde Formaldehyde->Mix Solvent Methanol or Acetonitrile Solvent->Mix Setup Reaction Flask Acidify Adjust to pH ~6 with Acetic Acid Mix->Acidify Add_Reducer Add NaBH₃CN in portions Acidify->Add_Reducer Stir Stir at Room Temp (Monitor by TLC) Add_Reducer->Stir Quench Quench with water Stir->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify via Recrystallization or Distillation Extract->Purify Product This compound Purify->Product

Caption: Workflow for Reductive Amination of DODA.

Experimental Protocol: Reductive Amination

Materials:

  • Dioctadecylamine (DODA) (1.0 eq)

  • Formaldehyde (37% aqueous solution) (1.5 eq) or Paraformaldehyde (1.5 eq)

  • Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Methanol or Acetonitrile

  • Acetic Acid (glacial)

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In a round-bottom flask, dissolve dioctadecylamine (1.0 eq) in methanol. Add formaldehyde solution (1.5 eq).

  • pH Adjustment: Stir the solution and adjust the pH to approximately 6 by the dropwise addition of glacial acetic acid. Causality Note: A mildly acidic pH is crucial to catalyze the dehydration of the hemiaminal to the iminium ion without significantly degrading the hydride reagent.[9]

  • Addition of Reducing Agent: To the stirring solution, add sodium cyanoborohydride (1.5 eq) portion-wise over 20-30 minutes. Safety Note: NaBH₃CN is toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress should be monitored by TLC.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding water. Then, add saturated sodium bicarbonate solution until gas evolution ceases and the pH is basic (pH > 8).

  • Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3x). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product can be purified by the same methods described in Pathway A (high-vacuum distillation or recrystallization from acetone/acetonitrile) to yield the pure this compound.[1][2]

Conclusion and Recommendations

Both direct methylation and reductive amination are viable and effective pathways for the synthesis of this compound.

  • Direct Methylation is a classic method that is effective but requires careful control to prevent the formation of quaternary ammonium byproducts. It is best suited for situations where precise stoichiometric control is feasible.

  • Reductive Amination represents a more modern, efficient, and selective approach.[7] Its primary advantage is the near-complete avoidance of over-alkylation, leading to higher yields of the desired tertiary amine and a simpler purification process.[6] For these reasons, reductive amination is the recommended pathway for synthesizing this compound, particularly for achieving high purity and yield in a laboratory setting.

The choice of protocol ultimately rests with the researcher, guided by the specific constraints and objectives of their project. Both pathways, when executed with care and attention to the underlying chemical principles, will successfully yield the target compound.

References

An In-Depth Technical Guide to N-Methyldioctadecylamine: Properties, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Methyldioctadecylamine (CAS No. 4088-22-6), a tertiary amine featuring a methyl group and two C18 alkyl chains, is a compound of significant interest in materials science and biomedical research.[1][2] Its unique amphiphilic structure, characterized by a small polar head group and a large, lipophilic tail, imparts properties that are valuable in a range of applications, from the synthesis of polyurethane catalysts to its function as a proton ionophore in specialized electrochemical sensors.[1][3][4][5] For researchers in drug development, its profound lipophilicity and ability to interact with lipid bilayers make it an intriguing molecule for advanced drug delivery systems, such as lipid nanoparticles (LNPs).[6][7][8]

This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed protocols for its characterization, and insights into its current and potential applications for a scientific audience.

Molecular Identity and Structure

This compound is a saturated tertiary amine. The two long octadecyl (stearyl) chains render the molecule highly nonpolar and waxy in nature, while the nitrogen atom's lone pair of electrons provides a site for protonation, conferring basic properties.

  • IUPAC Name: N-methyl-N-octadecyloctadecan-1-amine[1]

  • Synonyms: N,N-Dioctadecylmethylamine, Methyldistearylamine, Hydrogen Ionophore III[1][2][4][5]

  • CAS Number: 4088-22-6[1]

  • Molecular Formula: C₃₇H₇₇N[3]

  • Molecular Weight: 536.01 g/mol [3]

Caption: Molecular structure of this compound.

Physical and Chemical Properties

The physical state of this compound is a direct consequence of its high molecular weight and the strong van der Waals forces between its long alkyl chains. As a tertiary amine, it cannot act as a hydrogen bond donor, which influences its boiling point relative to primary or secondary amines of similar size.[9][10][11]

PropertyValueSource(s)
Appearance White to light yellow waxy solid/powder[2]
Melting Point 48-49 °C[1]
Boiling Point 252 °C at 0.05 mm Hg[1][3]
Density (estimate) 0.9102 g/cm³[1]
Flash Point >110 °C (>230 °F)[1]
pKa (predicted) 9.81 ± 0.50[1]
Water Solubility Insoluble[10]
Organic Solvent Solubility Soluble in nonpolar solvents (e.g., benzene, hexanes) and chlorinated solvents. Recrystallizes from acetone or acetonitrile.[1]
Solubility Profile

Due to its predominantly nonpolar character, this compound is insoluble in water but readily soluble in nonpolar organic solvents.[10][11] This lipophilicity is a defining characteristic, crucial for its application as an ionophore within lipid membranes and for its potential incorporation into lipid-based drug delivery formulations.[3][12][13]

Chemical Reactivity
  • Basicity: The lone pair of electrons on the nitrogen atom makes this compound a Brønsted-Lowry and Lewis base. It readily reacts with acids to form the corresponding ammonium salts. This reaction is fundamental to its pKa and is the basis for its ability to act as a proton (H⁺) ionophore.[14]

  • Oxidation: Like other tertiary amines, it can be oxidized to form an N-oxide.

  • Quaternization: It can react with alkyl halides to form quaternary ammonium salts, which are cationic surfactants.

  • Stability: The compound is stable under standard conditions but is incompatible with strong oxidizing agents.[15]

Synthesis and Purification

A common route for the synthesis of tertiary amines like this compound is through reductive amination or the reduction of amides. One documented method involves the reduction of N-methyl-N-octadecyloctadecanamide using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an ether-based solvent like tetrahydrofuran (THF).

cluster_reactants Reactants cluster_process Process cluster_products Products Amide N-Methyl-N-octadecyloctadecanamide Reaction Reduction in Anhydrous Solvent (e.g., THF) Amide->Reaction Reagent Reducing Agent (e.g., LiAlH₄) Reagent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Quench Product This compound Purification Purification Workup->Purification Crude Product Purification->Product Final Product

Caption: Generalized workflow for the synthesis of this compound.

Purification

For high-purity applications, such as for use in ion-selective electrodes, purification is critical. Common methods include:

  • High-Vacuum Distillation: Effective for separating the high-boiling amine from non-volatile impurities.[1][3]

  • Recrystallization: The compound can be recrystallized from solvents like acetone (Me₂CO) or acetonitrile (MeCN) to yield a waxy solid suitable for electrode use.[1][3]

Analytical and Spectroscopic Characterization

Confirming the identity and purity of this compound requires a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • ~2.2-2.4 ppm (triplet): Protons on the two carbons alpha to the nitrogen (-CH₂ -N).

    • ~2.2 ppm (singlet): Protons of the N-methyl group (N-CH₃ ).

    • ~1.2-1.5 ppm (broad multiplet): A large, integrated signal corresponding to the bulk methylene protons of the two C18 chains (-(CH₂)₁₆-).

    • ~0.8-0.9 ppm (triplet): Protons of the terminal methyl groups of the C18 chains (-CH₂CH₃ ).

  • ¹³C NMR:

    • ~55-60 ppm: Carbons alpha to the nitrogen (C H₂-N).

    • ~40-45 ppm: N-methyl carbon (N-C H₃).

    • ~22-32 ppm: A series of peaks for the methylene carbons of the alkyl chains.

    • ~14 ppm: Terminal methyl carbons of the alkyl chains.

Infrared (IR) Spectroscopy

As a tertiary amine, the IR spectrum of this compound is distinguished by the absence of N-H stretching bands.[1][2][16]

  • 2950-2800 cm⁻¹ (strong, sharp): C-H stretching vibrations from the numerous methylene and methyl groups. This will be the most prominent feature of the spectrum.

  • 1470-1450 cm⁻¹ (medium): C-H bending (scissoring) vibrations.

  • 1250-1020 cm⁻¹ (weak to medium): C-N stretching vibration for the aliphatic amine.[2][17]

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry of long-chain aliphatic amines is characterized by alpha-cleavage.

  • Molecular Ion (M⁺): A peak at m/z 535 (corresponding to the molecular weight, which is an odd number, consistent with the Nitrogen Rule). This peak may be weak or absent in long-chain amines.[18][19]

  • Base Peak: The most intense peak will likely result from the cleavage of the C-C bond alpha to the nitrogen, leading to the loss of a C₁₇H₃₅ radical. This would generate a stable iminium ion fragment at m/z 86 .

  • Other Fragments: A series of peaks separated by 14 mass units (CH₂) corresponding to the fragmentation of the long alkyl chains.[19]

Experimental Protocols

The following protocols are designed to provide a framework for the characterization of this compound in a research setting.

Protocol: Melting Point Determination (Capillary Method)

Causality: This method is a standard technique for determining the melting range of a crystalline or waxy solid. The melting range provides a key indicator of purity; pure compounds exhibit a sharp melting point (a narrow range of <2 °C).

  • Sample Preparation: Gently crush a small amount of the waxy solid into a fine powder.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm high) into the sealed end.

  • Apparatus Setup: Place the loaded capillary into a melting point apparatus.

  • Heating: Begin heating at a rate of 10-15 °C per minute. As the temperature approaches the expected melting point (48 °C), reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Protocol: pKa Determination (Potentiometric Titration)

Causality: Due to its insolubility in water, the pKa of this compound must be determined in a mixed-solvent system or by extrapolation. This protocol outlines a potentiometric titration in a methanol-water mixture to determine its apparent pKa (pKa*), which reflects its basic strength in that specific medium.[9][15]

  • Solution Preparation:

    • Accurately weigh ~25-30 mg of the amine and dissolve it in 50 mL of a 90:10 (v/v) methanol-water solution.

    • Prepare standardized 0.01 M HCl in the same 90:10 methanol-water solvent.

  • Titration Setup:

    • Calibrate a pH meter using standard buffers appropriate for a mixed-solvent system.

    • Place the amine solution in a jacketed beaker maintained at 25 °C and begin stirring. Immerse the pH electrode.

  • Titration:

    • Add the standardized HCl titrant in small, precise increments (e.g., 0.05-0.10 mL).

    • After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the pH.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.

    • The pKa* corresponds to the pH at the half-equivalence point (the point where half of the amine has been neutralized). This can be found from the inflection point of the curve.

Applications in Research and Drug Development

The dual characteristics of a basic amine head and long lipid tails make this compound a molecule of interest, particularly in fields requiring manipulation of lipid membranes.

Ionophore for Ion-Selective Electrodes

This compound is also known as Hydrogen Ionophore III.[2][5] An ionophore is a lipid-soluble molecule that can bind to an ion and transport it across a hydrophobic barrier, such as a lipid membrane.[3][20][21] In this case, the amine's nitrogen can reversibly bind a proton (H⁺). When incorporated into a PVC membrane in an electrode, it facilitates the selective transport of protons across the membrane, creating a potential difference that is proportional to the proton concentration (pH) of the sample.[22]

Potential in Drug Delivery

The principles that make this compound an effective ionophore are highly relevant to drug development, especially in the field of nucleic acid delivery using Lipid Nanoparticles (LNPs).

  • Component of Ionizable Lipids: Modern mRNA vaccines and siRNA therapeutics rely on LNPs for delivery.[6][7] A key component of these LNPs is an "ionizable lipid," which often contains a tertiary amine.[6][7]

    • At a low pH (during formulation), the amine is protonated (positively charged), allowing it to complex with the negatively charged nucleic acid backbone.

    • At physiological pH (~7.4), the amine is deprotonated (neutral), resulting in a more stable, less toxic nanoparticle in circulation.

    • Inside the cell's endosome (which has a lower pH), the amine again becomes protonated. This positive charge disrupts the endosomal membrane, facilitating the release of the nucleic acid payload into the cytoplasm.[6]

The structure of this compound, with its tertiary amine and two long lipid tails, makes it an excellent model compound and potential building block for designing novel ionizable lipids for advanced drug delivery systems. Its high lipophilicity ensures efficient incorporation into the lipid bilayer of nanoparticles, while its pKa is in a range that could be tuned for effective endosomal escape.[6][23]

Safety and Handling

This compound is classified as an irritant.[1] Standard laboratory safety precautions should be followed.

  • Hazard Statements: Irritating to eyes, respiratory system, and skin.[1]

  • Precautionary Measures:

    • Handle in a well-ventilated area or chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat.[7][24]

    • Avoid inhalation of dust or powder.

    • In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]

    • Store in a cool, dry place away from strong oxidizing agents.[15]

References

N-Methyldioctadecylamine CAS number 4088-22-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Methyldioctadecylamine (CAS 4088-22-6) for Advanced Research and Development

Introduction: Beyond the CAS Number

This compound, identified by CAS Number 4088-22-6, is a tertiary amine characterized by a methyl group and two eighteen-carbon (octadecyl) alkyl chains attached to a central nitrogen atom. While its primary industrial application has been noted in catalysis, such as in polyurethane foam production, its molecular architecture positions it as a significant lipid excipient for advanced drug delivery systems.[1] The dual hydrophobic tails and the ionizable tertiary amine headgroup are hallmarks of cationic lipids used in the formulation of lipid nanoparticles (LNPs), a critical technology for the delivery of nucleic acid therapeutics like mRNA and siRNA.[2][3]

This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, moving beyond basic properties to explore its synthesis, purification, analytical characterization, and its functional role in the context of modern nanomedicine.

Physicochemical and Structural Characteristics

Understanding the fundamental properties of this compound is crucial for its application. The long, saturated dioctadecyl chains impart a strong hydrophobic character, making it a waxy solid at room temperature, while the tertiary amine group provides a pH-dependent cationic charge, a key feature for its function in drug delivery.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource
CAS Number 4088-22-6[4]
Molecular Formula C₃₇H₇₇N[4]
Molecular Weight 536.01 g/mol [4]
Synonyms N,N-Dioctadecylmethylamine, Methyl(distearyl)amine[4]
Melting Point 48-49 °C[4]
Boiling Point 252 °C @ 0.05 mm Hg[1][4]
Density (estimate) ~0.83-0.91 g/cm³[4][5]
Predicted pKa 9.81 ± 0.50[4]
Appearance White to light yellow waxy solid or powder[6]
Hazard Codes Xi (Irritant)[4]

Synthesis and Purification: From Amide to Amine

The synthesis of this compound is typically achieved through the reduction of its corresponding amide precursor, N-methyl-N-octadecyloctadecanamide. This reaction leverages a powerful reducing agent to convert the carbonyl group of the amide into a methylene group.

Synthetic Pathway: A Conceptual Overview

The primary route involves the reduction of N-methyl-N-octadecyloctadecanamide using a strong hydride-donating agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous aprotic solvent such as tetrahydrofuran (THF).[5] The causality behind this choice is the high reactivity of LiAlH₄, which is necessary to reduce the stable amide functional group.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_purification Purification Amide N-methyl-N-octadecyloctadecanamide Reaction Reaction Vessel (Ambient Temp, ~1.5h) Amide->Reaction Reagent LiAlH₄ in dry THF Reagent->Reaction Quench Quenching (e.g., with water/NaOH) Reaction->Quench Work-up Distill High-Vacuum Distillation Quench->Distill Crude Product Recrystal Recrystallization (from Acetone or Acetonitrile) Distill->Recrystal Further Purification Product This compound (Waxy Solid, Yield ~76%) Recrystal->Product Final Product

Caption: Synthesis workflow for this compound via amide reduction.

Experimental Protocol: Synthesis and Purification

The following protocol is a self-validating system, incorporating in-process checks and final product characterization.

Step 1: Reaction Setup

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend Lithium Aluminum Hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel.

  • Dissolve N-methyl-N-octadecyloctadecanamide in anhydrous THF and add it to the addition funnel.

  • Cool the LiAlH₄ suspension to 0 °C using an ice bath.

Step 2: Amide Reduction

  • Slowly add the amide solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature below 10 °C. The slow addition is critical to control the exothermic reaction.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to ambient temperature.

  • Stir for approximately 1.5-2 hours.[5]

  • Validation: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting amide spot disappears.

Step 3: Work-up and Quenching

  • Carefully quench the reaction by slowly adding water, followed by a 15% sodium hydroxide solution, and then more water, to precipitate the aluminum salts. This must be done with extreme caution due to the evolution of hydrogen gas.

  • Filter the resulting slurry through a pad of celite, washing the filter cake with additional THF.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

Step 4: Purification

  • For high purity, subject the crude product to high-vacuum distillation (e.g., at ~252 °C and 0.05 mm Hg).[1][4]

  • Alternatively, dissolve the crude product in a minimal amount of a hot solvent like acetone or acetonitrile and allow it to cool slowly for recrystallization.[1][4]

  • Validation: The purity of the final product can be confirmed by measuring its melting point (expected: 48-49 °C) and through spectroscopic analysis (e.g., ¹H NMR, ¹³C NMR).

Application in Drug Delivery: A Cationic Lipid for Nanoparticle Formulation

The structural features of this compound make it an exemplary cationic lipid for formulating Lipid Nanoparticles (LNPs). LNPs are the leading non-viral vectors for delivering nucleic acids, famously used in the COVID-19 mRNA vaccines.[7]

Role in Lipid Nanoparticle (LNP) Structure and Function

An LNP formulation typically consists of four lipid components, each with a specific function.[2][3]

  • Cationic/Ionizable Lipid (e.g., this compound): This is the most critical component. At a low pH (during formulation), the tertiary amine is protonated, becoming positively charged. This positive charge allows it to complex with the negatively charged phosphate backbone of nucleic acids (mRNA, siRNA), facilitating encapsulation.[3]

  • Helper Lipid (e.g., DSPC): A phospholipid that provides structural integrity to the nanoparticle.[7]

  • Cholesterol: Enhances particle stability and rigidity, and can aid in membrane fusion.[2][7]

  • PEGylated Lipid: A lipid conjugated to polyethylene glycol (PEG) that stabilizes the particle, prevents aggregation, and increases circulation time in the body.[2]

Upon cellular uptake via endocytosis, the endosome matures and its internal pH drops. This acidic environment ensures the tertiary amine of this compound remains protonated (cationic). This positive charge is hypothesized to interact with negatively charged lipids in the endosomal membrane, leading to membrane disruption and the release of the nucleic acid payload into the cytoplasm—a critical step known as endosomal escape .[3]

LNP_Function cluster_formulation LNP Formulation (Low pH) cluster_delivery Cellular Delivery & Release LNP Lipid Mixture (Ethanol) Mixing Microfluidic Mixing LNP->Mixing Payload mRNA/siRNA (Aqueous Buffer) Payload->Mixing FinalLNP Self-Assembled LNP (Payload Encapsulated) Mixing->FinalLNP Uptake Endocytosis Endosome Endosome (pH drops) Uptake->Endosome Release Endosomal Escape Endosome->Release This compound facilitates membrane disruption Cytoplasm Cytoplasmic Release (Translation/RNAi) Release->Cytoplasm FinalLNP->Uptake Uptake by Cell Analytical_Workflow Start Sample containing This compound Extract Lipid Extraction (e.g., Chloroform/Methanol) Start->Extract Deriv Derivatization (e.g., with FMOC-Cl) Extract->Deriv HPLC HPLC System (C18 Column) Deriv->HPLC Inject Derivatized Sample Detect Fluorescence or UV Detector HPLC->Detect Separation Quant Quantification vs. Calibration Curve Detect->Quant Peak Area Data

References

An In-Depth Technical Guide to N-Methyldioctadecylamine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of N-Methyldioctadecylamine (CAS No. 4088-22-6), a tertiary amine with significant applications in materials science. The document details its core molecular and physicochemical properties, outlines a representative synthetic pathway via reductive amination, and describes standard purification and analytical characterization techniques. A primary focus is placed on its role as a catalyst in the formation of polyurethane foams, with an exploration of the underlying chemical mechanisms. This guide is intended for researchers, chemists, and materials scientists seeking a detailed understanding of this compound's characteristics and utility.

Introduction

This compound, also known as methyl(distearyl)amine, is a symmetrical tertiary amine characterized by a central nitrogen atom bonded to one methyl group and two long, saturated octadecyl (C18) alkyl chains. This unique molecular architecture—combining a polar amine head with a large, nonpolar, lipophilic tail—imparts specific physical and chemical properties that are leveraged in various industrial applications. While numerous long-chain amines exist, the specific structure of this compound makes it particularly effective as a catalyst and surfactant. This guide will delve into the foundational chemical data, synthesis, and mechanistic function of this compound.

Core Molecular and Physicochemical Properties

The fundamental identity and physical behavior of this compound are defined by its molecular formula and weight. These core attributes are critical for stoichiometric calculations in synthesis, analytical characterization, and formulation development.

The molecular formula is C₃₇H₇₇N .[1][2] This formula confirms the presence of two 18-carbon chains and one methyl group attached to a nitrogen atom. The high carbon-to-nitrogen ratio underscores the compound's predominantly nonpolar, waxy character.

The molecular weight is approximately 536.01 g/mol .[1][2] Minor variations in reported values (e.g., 536.03 g/mol ) may arise from differences in isotopic abundance calculations but are within acceptable margins for standard laboratory use.[3]

Below is the chemical structure of this compound.

Caption: Chemical structure of this compound.

A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource(s)
CAS Number 4088-22-6[1][2][3]
Molecular Formula C₃₇H₇₇N[1][2]
Molecular Weight 536.01 g/mol [1][2]
Appearance Waxy solid[1]
Melting Point 48-49 °C[1]
Boiling Point 252 °C @ 0.05 mm Hg[1][2]
Flash Point >110 °C (>230 °F)[1]
Synonyms N-Methylbisoctadecylamine, Methyl(distearyl)amine, N-methyl-N-octadecyl-1-octadecanamine[1][3]

Synthesis and Purification

The synthesis of tertiary amines like this compound is most commonly achieved through the reductive amination of a secondary amine. This method offers high yields and selectivity.

Synthetic Pathway: Reductive Amination

Reductive amination is a robust and widely used method for forming carbon-nitrogen bonds. In the context of synthesizing this compound, the logical precursors are dioctadecylamine (a secondary amine) and formaldehyde (a source of the methyl group). The reaction proceeds in two main stages:

  • Imine/Iminium Ion Formation: The secondary amine attacks the carbonyl carbon of formaldehyde to form a hemiaminal intermediate. Under slightly acidic conditions, this intermediate dehydrates to form a tertiary iminium ion.

  • Reduction: A reducing agent, present in the same pot, reduces the iminium ion to the final tertiary amine product.

Common reducing agents for this one-pot reaction include sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are mild enough not to reduce the initial aldehyde but are effective at reducing the intermediate iminium ion.

start Start: Dioctadecylamine & Formaldehyde Solution mix Mix Reactants in Solvent (e.g., Dichloromethane) start->mix reductant Add Reducing Agent (e.g., NaBH(OAc)₃) mix->reductant react Stir at Room Temperature (12-24 hours) reductant->react quench Quench Reaction (e.g., with NaHCO₃ solution) react->quench extract Organic Extraction (Separate layers) quench->extract dry Dry Organic Layer (e.g., with Na₂SO₄) extract->dry evaporate Solvent Evaporation (Rotary Evaporator) dry->evaporate purify Purification (Recrystallization) evaporate->purify product Final Product: This compound purify->product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol for Synthesis (Representative)

This protocol is a representative example based on standard reductive amination procedures and should be adapted and optimized.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve dioctadecylamine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Aldehyde Addition: Add an aqueous solution of formaldehyde (37%, 1.2 equivalents) to the stirred solution.

  • Reductant Addition: Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the mixture. The addition may be exothermic and should be controlled.

  • Reaction: Allow the reaction to stir at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting amine is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol

The crude product, a waxy solid, can be purified effectively by recrystallization.[1]

  • Solvent Selection: Dissolve the crude solid in a minimum amount of a hot solvent in which it is soluble, such as benzene or hexane.

  • Recrystallization: Add a co-solvent in which the product is less soluble, such as acetone or acetonitrile, until the solution becomes cloudy.[1]

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

To confirm the identity and purity of synthesized this compound, several analytical techniques are employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for assessing purity and confirming the molecular weight. The sample is vaporized and separated on a GC column, with the eluent entering a mass spectrometer. The resulting mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight (m/z ≈ 536).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show a sharp singlet for the N-methyl protons (CH₃) and a series of broad multiplets for the numerous methylene protons (-CH₂-) of the two long alkyl chains, along with a triplet for the terminal methyl groups of the C18 chains.

    • ¹³C NMR: The carbon NMR spectrum will show a distinct signal for the N-methyl carbon and a series of signals for the carbons in the octadecyl chains.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will be dominated by C-H stretching and bending vibrations from the long alkyl chains. The absence of N-H stretching bands (typically found around 3300-3500 cm⁻¹) confirms the tertiary nature of the amine.

Applications in Material Science

The primary industrial application of this compound is as a catalyst in the production of polyurethane foams.[1][2]

Catalyst in Polyurethane Foam Production

Polyurethane is formed by the reaction of a diisocyanate with a polyol. This reaction, while spontaneous, is often too slow for industrial production scales. Tertiary amines are effective catalysts that accelerate the rate of urethane linkage formation.

Mechanism of Catalysis: There are two widely accepted mechanisms for tertiary amine catalysis. The key feature of this compound is the lone pair of electrons on the nitrogen atom, which is available for catalysis.

  • Nucleophilic Catalysis (Baker's Mechanism): The tertiary amine's nitrogen atom performs a nucleophilic attack on the electrophilic carbon of the isocyanate group (-N=C=O). This forms a highly reactive, unstable intermediate. This activated complex is then readily attacked by the hydroxyl group of the polyol, forming the urethane bond and regenerating the amine catalyst.

  • General Base Catalysis (Farkas's Mechanism): The tertiary amine forms a hydrogen-bonded complex with the hydroxyl group of the polyol.[3] This interaction polarizes the O-H bond, increasing the nucleophilicity of the oxygen atom.[2] The activated polyol then attacks the isocyanate, leading to the urethane product and release of the catalyst.

The large, sterically hindering octadecyl chains on this compound likely favor the general base catalysis mechanism, as they may impede a direct nucleophilic attack on the isocyanate. The basicity of the amine is the predominant factor in this pathway.[3][4]

Polyol Polyol (R'-OH) step1 Amine forms H-bond with Polyol Polyol->step1 Amine This compound (R₃N) Amine->step1 Isocyanate Isocyanate (R-N=C=O) step2 Activated Polyol attacks Isocyanate Carbon Isocyanate->step2 step1->step2 [R'-O-H---NR₃] complex step3 Urethane bond forms step2->step3 Product Polyurethane Product + Regenerated Catalyst (R₃N) step3->Product

Caption: General base catalysis mechanism for polyurethane formation.

Safety and Handling

This compound is classified as an irritant.[1] Standard laboratory safety precautions should be followed when handling this chemical.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid: In case of contact, immediately flush eyes or skin with plenty of water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

This compound is a well-defined chemical compound with a molecular formula of C₃₇H₇₇N and a molecular weight of approximately 536.01 g/mol . Its structure, featuring a tertiary amine functional group with two long alkyl chains, makes it a valuable catalyst, particularly in the synthesis of polyurethanes. Understanding its synthesis via reductive amination, purification by recrystallization, and analytical characterization provides a solid foundation for its application in research and industrial settings. Proper handling and safety procedures are essential when working with this irritant compound.

References

Solubility profile of N-Methyldioctadecylamine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of N-Methyldioctadecylamine in Organic Solvents

Abstract

This compound, a high molecular weight tertiary amine, is a critical component in various applications ranging from catalysis to the formation of lipid nanoparticles for drug delivery. Its performance in these systems is fundamentally governed by its interaction with the solvent environment. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and determining the solubility profile of this compound in common organic solvents. We delve into the physicochemical properties of the molecule, apply theoretical principles to predict its solubility behavior, and provide detailed, field-proven experimental protocols for quantitative solubility determination. This document is structured to serve as a practical and authoritative resource, emphasizing the causality behind experimental choices to ensure robust and reproducible results.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key excipient like this compound (C₃₇H₇₇N, M.W. 536.01 g/mol ) is a cornerstone of formulation development, process chemistry, and material science.[1] For drug development professionals, understanding solubility is paramount as it directly influences bioavailability, manufacturability, and the stability of the final product.[2] this compound's structure, which features a polar tertiary amine headgroup and two long, nonpolar octadecyl (C18) chains, results in a distinctly amphipathic character that dictates its interactions with solvents of varying polarities. This guide will first explore the molecular characteristics that govern its solubility and then provide actionable protocols to quantify this critical parameter.

Physicochemical Characteristics and Predicted Solubility

A thorough analysis of a molecule's structure is the first step in predicting its solubility.[2]

Key Physicochemical Properties of this compound:

PropertyValueSource
Molecular Formula C₃₇H₇₇N[1]
Molecular Weight 536.01 g/mol [1]
Melting Point 48-49 °C[1]
Boiling Point 252 °C @ 0.05 mm Hg[1][3]
Structure Tertiary Amine[1]
Predicted pKa 9.81 ± 0.50[1]

The dominant features of this compound are its two long C18 alkyl chains. These chains render the molecule highly lipophilic and nonpolar. The tertiary amine group provides a site for potential polar interactions, but it cannot act as a hydrogen bond donor, only an acceptor.[4] Furthermore, the steric hindrance from the bulky alkyl chains diminishes the accessibility of the nitrogen's lone pair of electrons.

Based on the "like dissolves like" principle, we can predict a qualitative solubility profile.[5]

  • Nonpolar Solvents (e.g., Hexane, Toluene, Benzene): High solubility is expected. The van der Waals forces between the long alkyl chains of the solute and the nonpolar solvent molecules will be the primary driving force for dissolution. Existing data mentions its dissolution in benzene for purification, supporting this prediction.[1][3]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): Moderate to good solubility is anticipated. While the bulk of the molecule is nonpolar, the polarity of the tertiary amine can interact favorably with the dipoles of these solvents. Purification protocols that involve recrystallization from acetone and acetonitrile confirm its solubility in these media.[1][3]

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): Low to negligible solubility is expected, particularly in water. The energy required to disrupt the strong hydrogen-bonding network of protic solvents like water or ethanol would not be sufficiently compensated by the weak interactions with the large, nonpolar portion of the molecule.[4] The general principle for long-chain amines is that as the number of carbon atoms exceeds six or seven, the nonpolar character dominates and diminishes solubility in polar solvents.[4]

The logical relationship for selecting appropriate solvents based on the solute's structure is visualized below.

G cluster_solute Solute: this compound cluster_solvent Solvent Selection Principle: 'Like Dissolves Like' Solute C₃₇H₇₇N Structure Dominant Feature: Two C18 Nonpolar Chains Solute->Structure Large Lipophilic Moiety MinorFeature Minor Feature: Tertiary Amine (Polar) Solute->MinorFeature Small Polar Headgroup Nonpolar Nonpolar Solvents (e.g., Toluene, Hexane) Structure->Nonpolar High Compatibility (van der Waals forces) Polar Polar Solvents (e.g., Water, Ethanol) MinorFeature->Polar Low Compatibility (Steric Hindrance, Weak H-Bonding) Result1 Result1 Nonpolar->Result1 Prediction: HIGH SOLUBILITY Result2 Result2 Polar->Result2 Prediction: LOW SOLUBILITY

Caption: Solvent selection based on molecular structure.

Experimental Determination of Thermodynamic Solubility

While predictions are useful, quantitative data must be obtained experimentally. The "shake-flask" method is the gold standard for determining thermodynamic solubility due to its reliability for even poorly soluble compounds.[6] This method ensures that the solution reaches true equilibrium with the excess solid phase.

Core Protocol: Shake-Flask Method

This protocol is designed as a self-validating system by incorporating steps to confirm equilibrium has been reached.

Materials:

  • This compound (≥99% purity)

  • Selected organic solvents (analytical grade)

  • 4 mL screw-cap glass vials with PTFE-lined caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., CAD, ELSD, or UV at low wavelength)

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound to a 4 mL vial. The key is to add enough solid so that a visible amount remains undissolved at the end of the experiment.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2 mL) of the selected organic solvent into the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm).

    • Causality Insight: Constant temperature is critical as solubility is temperature-dependent.[7] Agitation ensures a maximal surface area for dissolution, accelerating the path to equilibrium.

  • Equilibrium Confirmation: To ensure equilibrium is reached, take samples at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration does not change significantly between two consecutive time points (e.g., <5% difference between 48 and 72 hours). Traditional methods can require over 48 hours to reach equilibrium.[8]

  • Sample Preparation:

    • Remove vials from the shaker and allow the excess solid to settle for 30 minutes.

    • Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the remaining solid.

    • Causality Insight: Centrifugation is superior to filtration for this step, as the compound could potentially adsorb to the filter membrane, leading to an underestimation of solubility.

  • Dilution and Analysis:

    • Carefully take a known aliquot of the clear supernatant.

    • Perform a precise serial dilution with the same solvent to bring the concentration into the linear range of the analytical method.

    • Analyze the final concentration using a pre-validated HPLC method.

Analytical Method: HPLC-based Quantification

Since this compound lacks a strong chromophore, a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is ideal.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Analysis: Inject the standards to generate a calibration curve (Peak Area vs. Concentration).

  • Quantification: Inject the diluted sample from the solubility experiment and determine its concentration from the calibration curve.

  • Calculation: Calculate the original solubility in the saturated solution, accounting for the dilution factor. Express the final result in mg/mL and mol/L.

The entire experimental workflow is visualized in the diagram below.

G cluster_prep Phase 1: Preparation & Equilibration cluster_sample Phase 2: Sample Processing cluster_analysis Phase 3: Analysis & Calculation A 1. Add excess this compound to vial B 2. Add known volume of organic solvent A->B C 3. Equilibrate on shaker (e.g., 25 °C, 48-72h) B->C D 4. Centrifuge to pellet undissolved solid C->D Equilibrium Equilibrium Achieved? C->Equilibrium E 5. Withdraw aliquot of clear supernatant D->E F 6. Perform precise serial dilution E->F G 7. Analyze concentration via calibrated HPLC method F->G H 8. Calculate original solubility (mg/mL & mol/L) G->H Equilibrium->C Equilibrium->D Yes

Caption: Workflow for thermodynamic solubility determination.

Conclusion and Future Directions

This guide provides a robust framework for understanding and experimentally determining the solubility of this compound in organic solvents. By combining theoretical predictions based on molecular structure with a rigorous, self-validating experimental protocol, researchers can generate the high-quality, reproducible data essential for formulation development and process optimization. The principles and methods described herein are foundational and can be adapted to explore the effects of temperature, co-solvent systems, and other critical parameters influencing the solubility profile of this important tertiary amine.

References

N-Methyldioctadecylamine melting point and boiling point

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Melting and Boiling Points of N-Methyldioctadecylamine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the thermal properties of this compound (CAS: 4088-22-6), a tertiary amine with significant applications in materials science and chemical synthesis. Understanding its melting and boiling points is critical for its purification, handling, and application in various experimental and manufacturing processes. This document moves beyond a simple recitation of values to explore the underlying physicochemical principles, experimental methodologies for determination, and the critical role of purity.

Executive Summary: Physicochemical Profile

This compound is characterized by its high molecular weight and long aliphatic chains, which are the primary determinants of its physical state and thermal behavior. The molecule consists of a central nitrogen atom bonded to one methyl group and two eighteen-carbon (octadecyl) chains.

PropertyValueSource(s)
CAS Number 4088-22-6[1][2][3][4][5]
Molecular Formula C₃₇H₇₇N[1][2]
Molecular Weight 536.01 g/mol [1][2]
Melting Point 48-49 °C[1]
Boiling Point 252 °C at 0.05 mm Hg[1][2]
Appearance Waxy Solid[1][2]
Synonyms N-Methylbisoctadecylamine, Methyl(distearyl)amine, N,N-Dioctadecylmethylamine[1][5]

The Science Behind the Numbers: Causality of Thermal Properties

The melting and boiling points of a substance are dictated by the strength of its intermolecular forces. For this compound, its structure provides clear indicators of its thermal behavior.

Dominance of van der Waals Forces

With a molecular formula of C₃₇H₇₇N, the vast majority of the molecule's mass and surface area is composed of its two C18 alkyl chains. The primary intermolecular interactions are London dispersion forces (a type of van der Waals force), which are significant due to the large, nonpolar surface area of these chains. The strength of these forces increases with the length of the alkyl chains, which directly contributes to the relatively high melting point and extremely high boiling point.[6]

The Role of the Tertiary Amine

As a tertiary amine, the nitrogen atom in this compound is bonded to three carbon atoms and has no hydrogen atoms directly attached. Consequently, unlike primary or secondary amines, it cannot act as a hydrogen bond donor.[6][7] This lack of hydrogen bonding means its boiling point is lower than a primary or secondary amine of a comparable molecular weight would be, but the effect is overshadowed by the molecule's immense size. The primary influence of the amine group is to introduce a slight polarity to the molecule.

Boiling Point Under Reduced Pressure

The boiling point is reported as 252 °C at a reduced pressure of 0.05 mm Hg.[1][2] This is a critical detail. Attempting to boil this compound at atmospheric pressure (760 mm Hg) would require a temperature so high that the compound would likely decompose before it could vaporize. High molecular weight compounds have very low vapor pressures, and vacuum distillation is the standard technique for their purification.[8]

The Impact of Purity on Thermal Constants

For any crystalline solid, the melting point is a key indicator of purity. A pure compound will exhibit a sharp melting point, typically over a narrow range of 0.5-1°C.[8] Impurities disrupt the crystal lattice, which requires less energy to break, resulting in a depressed melting point and a broader melting range. Therefore, verifying the 48-49 °C melting point is a fundamental quality control step.

Experimental Determination and Purification Workflows

Accurate determination of thermal properties is contingent on a pure sample and correct methodology. The following protocols outline the standard procedures for characterizing and purifying this compound.

Workflow for Characterization and Purification

G cluster_purification Purification cluster_characterization Thermal Property Determination cluster_validation Validation P1 Crude this compound P2 Recrystallization (Acetone or Acetonitrile) P1->P2 Removes solid impurities P3 High-Vacuum Distillation P1->P3 Removes volatile & non-volatile impurities C1 Purified Sample P2->C1 P3->C1 C2 Melting Point Determination (Capillary Method) C1->C2 C3 Boiling Point Determination (Vacuum Distillation) C1->C3 V1 Compare to Literature Melting Point: 48-49 °C C2->V1 V2 Compare to Literature Boiling Point: 252 °C @ 0.05 mmHg C3->V2

Caption: Workflow for the purification and thermal characterization of this compound.

Protocol for Melting Point Determination (Capillary Method)

This protocol uses a standard digital melting point apparatus (e.g., a Mel-Temp).

  • Sample Preparation: Ensure the this compound sample is completely dry. Place a small amount on a clean watch glass and crush it into a fine powder.

  • Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the powdered sample. A sample height of 1-2 mm is sufficient. Larger samples lead to uneven heating and inaccurate results.[8]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the apparatus.

  • Rapid Determination (Optional but Recommended): Set a fast heating rate (10-15 °C/min) to find an approximate melting range. This saves time during the accurate measurement.

  • Accurate Determination: Allow the apparatus to cool. Using a fresh capillary, heat rapidly to about 15-20 °C below the approximate melting point found in the previous step.

  • Measurement: Decrease the heating rate to 1-2 °C per minute. Record the temperature (T₁) at which the first drop of liquid appears and the temperature (T₂) at which the last crystal melts. The melting point range is T₁-T₂. For a pure sample, this range should be narrow and fall within the literature value of 48-49 °C.

Protocol for Purification by Recrystallization

This procedure is effective for removing impurities with different solubility profiles.

  • Solvent Selection: Based on literature, acetone or acetonitrile are suitable solvents.[1][2]

  • Dissolution: In a flask, dissolve the crude this compound in a minimum amount of hot solvent. The goal is to create a saturated solution at the solvent's boiling point.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to prevent premature crystallization.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The solubility of this compound will decrease, causing it to crystallize out of the solution while impurities remain dissolved. Cooling further in an ice bath can maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities adhering to the surface.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent before determining the melting point.

Conclusion for the Practicing Scientist

The thermal properties of this compound are a direct consequence of its high molecular weight, long dual alkyl chains, and tertiary amine functionality. The melting point of 48-49 °C serves as a reliable benchmark for purity, which can be achieved through standard laboratory techniques such as recrystallization. Its boiling point of 252 °C at 0.05 mm Hg underscores the necessity of high-vacuum techniques for any purification or processing involving distillation, as the compound is susceptible to thermal degradation at atmospheric pressure. For professionals in drug development and materials science, these parameters are fundamental for ensuring the reproducibility of experiments and the quality of the final product.

References

A Technical Guide to the Spectroscopic Characterization of N-Methyldioctadecylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the expected spectroscopic data for N-Methyldioctadecylamine (CAS No: 4088-22-6), a tertiary amine with significant applications in materials science and as a catalyst for polyurethane foam production.[1][2] While readily available, complete experimental spectra for this specific compound are not widely published, this document will serve as a comprehensive technical resource by predicting and interpreting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The principles and comparative data from analogous structures laid out herein offer a robust framework for researchers engaged in the synthesis, identification, and quality control of this compound.

Molecular Structure and its Spectroscopic Implications

This compound possesses the molecular formula C₃₇H₇₇N and a molecular weight of 536.01 g/mol .[1] Its structure consists of a central nitrogen atom bonded to one methyl group and two long-chain octadecyl (C₁₈H₃₇) groups.

Molecular Structure of this compound:

G N N C_methyl CH₃ N->C_methyl C1_chain1 CH₂ N->C1_chain1 C1_chain2 CH₂ N->C1_chain2 C17_chain1 (CH₂)₁₆ C1_chain1->C17_chain1 C18_chain1 CH₃ C17_chain1->C18_chain1 C17_chain2 (CH₂)₁₆ C1_chain2->C17_chain2 C18_chain2 CH₃ C17_chain2->C18_chain2

Caption: Molecular structure of this compound.

The key structural features that will dominate the spectroscopic data are:

  • Tertiary Amine: The nitrogen atom is bonded to three carbon atoms, meaning there are no N-H protons. This has significant implications for IR and ¹H NMR spectroscopy.[3][4][5]

  • Long Alkyl Chains: The two octadecyl chains will produce characteristic signals for aliphatic C-H bonds in all spectroscopic techniques.

  • Methyl Group: The N-methyl group will have a distinct chemical environment and will be readily identifiable in NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide crucial information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple, dominated by the signals from the long alkyl chains.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 2.2 - 2.4Triplet4HN-CH₂ -CH₂-Protons on the carbon alpha to the nitrogen are deshielded by the electron-withdrawing effect of the nitrogen atom.[3]
~ 2.2Singlet3HN-CH₃ The methyl group protons are also deshielded by the adjacent nitrogen, appearing as a singlet due to the absence of adjacent protons.
~ 1.2 - 1.4Multiplet~64H-(CH₂ )₁₆-The bulk of the methylene protons in the long alkyl chains will overlap to form a large, broad signal.
~ 0.8 - 0.9Triplet6H-CH₂-CH₃ The terminal methyl groups of the octadecyl chains will appear as a triplet due to coupling with the adjacent methylene group.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent such as chloroform-d (CDCl₃) or methylene chloride-d₂ (CD₂Cl₂). The use of deuterated solvents is essential to avoid large solvent signals in the spectrum.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • A relaxation delay of 1-2 seconds is typically sufficient for ¹H NMR.

  • Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the different carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 50 - 60N -CH₂-The carbon atom directly attached to the nitrogen is significantly deshielded.[4]
~ 40 - 50N -CH₃The methyl carbon attached to the nitrogen will also be in a distinct downfield region.
~ 22 - 32-(CH₂ )₁₆-The methylene carbons of the long alkyl chains will appear as a series of closely spaced peaks.
~ 14-CH₂-CH₃ The terminal methyl carbons of the octadecyl chains will be the most upfield signal.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Instrumentation: Acquire the spectrum on the same NMR spectrometer used for ¹H NMR.

  • Acquisition Parameters:

    • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

    • A wider spectral width (e.g., 0-200 ppm) is required.

    • A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are necessary due to the lower sensitivity of the ¹³C nucleus.

  • Processing: Process the FID similarly to the ¹H NMR data. Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying functional groups. For this compound, the most informative aspect of the IR spectrum will be the absence of certain peaks, which confirms its tertiary amine structure.

Key Expected IR Absorptions:

Wavenumber (cm⁻¹)IntensityAssignmentRationale
2950 - 2850StrongC-H stretchingCharacteristic of the abundant aliphatic C-H bonds in the octadecyl and methyl groups.[6]
1470 - 1450MediumC-H bendingMethylene and methyl scissoring vibrations.
1250 - 1020Weak to MediumC-N stretchingThe C-N bond stretch in tertiary amines is often weak and can be difficult to definitively assign in the crowded fingerprint region.[5]
Absence of 3500-3300-N-H stretchingAs a tertiary amine, this compound lacks N-H bonds, and therefore will not show the characteristic N-H stretching bands seen in primary and secondary amines.[3][4][5]

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation:

    • Melt/Liquid Film: As this compound has a melting point of 48-49 °C, it can be gently warmed and a thin film prepared between two salt plates (e.g., NaCl or KBr).[1]

    • ATR (Attenuated Total Reflectance): A small amount of the solid or molten sample can be placed directly on the ATR crystal. This is often the simplest method.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Collect a background spectrum of the empty sample compartment.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Workflow for Spectroscopic Analysis:

G cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis and Interpretation Sample This compound NMR_Sample Dissolve in CDCl₃ Sample->NMR_Sample IR_Sample Prepare as melt or on ATR Sample->IR_Sample MS_Acq Mass Spectrometry Acquisition Sample->MS_Acq NMR_Acq ¹H and ¹³C NMR Acquisition NMR_Sample->NMR_Acq IR_Acq FTIR Acquisition IR_Sample->IR_Acq NMR_Analysis Chemical Shifts, Integration, Multiplicity NMR_Acq->NMR_Analysis IR_Analysis Functional Group Identification IR_Acq->IR_Analysis MS_Analysis Molecular Ion, Fragmentation Pattern MS_Acq->MS_Analysis Structure Structural Confirmation NMR_Analysis->Structure IR_Analysis->Structure MS_Analysis->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and aspects of the molecular structure.

Predicted Mass Spectrum:

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 536.0. However, for long-chain aliphatic amines, the molecular ion peak may be weak or absent in electron ionization (EI) mass spectrometry.

  • Major Fragmentation Pathway (α-cleavage): The most characteristic fragmentation for aliphatic amines is α-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom. This results in the formation of a stable iminium ion. For this compound, the most likely α-cleavage would involve the loss of a C₁₇H₃₅ radical, leading to a prominent peak at m/z = 298 .

    [CH₃(CH₂)₁₆CH₂-N(CH₃)-CH₂(CH₂)₁₆CH₃]⁺˙ → [CH₂=N⁺(CH₃)CH₂(CH₂)₁₆CH₃] + ˙(CH₂)₁₆CH₃ (m/z = 536) (m/z = 298)

  • Other Fragments: A series of peaks separated by 14 Da (corresponding to CH₂ groups) may be observed due to fragmentation along the alkyl chains.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). Given its high boiling point (252 °C at 0.05 mm Hg), GC-MS would be feasible.[1]

  • Ionization: Electron Ionization (EI) is a common technique that will induce fragmentation. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) could be used to enhance the observation of the molecular ion.

  • Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their m/z ratio.

  • Detection: The abundance of each ion is measured to generate the mass spectrum.

Conclusion

The spectroscopic characterization of this compound relies on a complementary approach using NMR, IR, and MS. The ¹H and ¹³C NMR spectra will confirm the presence and connectivity of the N-methyl and the two octadecyl groups. The IR spectrum will be most notable for the absence of N-H stretches, confirming the tertiary amine functionality. Mass spectrometry will provide the molecular weight and key structural information through its characteristic α-cleavage fragmentation pattern. By understanding these predicted spectroscopic features and employing the outlined experimental protocols, researchers can confidently identify and assess the purity of this compound in various applications.

References

Unveiling the Core Mechanisms of Tertiary Amine Catalysis: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Tertiary amines are a cornerstone of modern organic synthesis, prized for their versatility as catalysts. Their efficacy stems from a nuanced interplay of electronic and steric properties, allowing them to operate through distinct and often complementary catalytic cycles. This guide provides an in-depth exploration of the core mechanisms through which tertiary amines exert their catalytic action. We will dissect the principles of nucleophilic catalysis, base catalysis, and phase-transfer catalysis, grounding the discussion in field-proven examples such as 4-(Dimethylamino)pyridine (DMAP), Triethylamine (TEA), and 1,4-diazabicyclo[2.2.2]octane (DABCO). By synthesizing mechanistic theory with practical experimental insights, this document aims to equip researchers with the fundamental knowledge required to rationally select, optimize, and troubleshoot tertiary amine-catalyzed reactions in complex synthetic applications.

The Dual Personality of Tertiary Amines: Nucleophile vs. Base

The catalytic power of a tertiary amine is fundamentally dictated by the accessibility and reactivity of the lone pair of electrons on its nitrogen atom. This lone pair can engage with substrates in two primary ways: by directly attacking an electrophilic center (acting as a nucleophile ) or by abstracting a proton (acting as a Brønsted-Lowry base ). The preferred pathway is a delicate balance influenced by the amine's structure, the substrate's nature, and the reaction conditions.

  • Nucleophilicity is favored by amines with minimal steric hindrance around the nitrogen atom and by the presence of electron-donating groups that enhance the electron density of the lone pair.

  • Basicity , quantified by the pKa of the conjugate acid, is also enhanced by electron-donating groups but is less sensitive to steric bulk than nucleophilicity.[1]

This duality is the key to their widespread use, allowing them to be tailored for a vast array of chemical transformations.[2]

Mechanism I: Nucleophilic Catalysis - The Acyl Transfer Model

In nucleophilic catalysis, the tertiary amine acts as a transient carrier of a chemical group, forming a highly reactive, charged intermediate that is more susceptible to attack by the ultimate nucleophile than the original substrate. The archetypal example of this mechanism is the 4-(Dimethylamino)pyridine (DMAP)-catalyzed acylation of alcohols.[3]

The Case of DMAP: A Superior Acylating Catalyst

DMAP is an exceptionally effective catalyst for acylation reactions, far surpassing the activity of simpler pyridines.[4] Its enhanced reactivity is a direct consequence of its electronic structure. The electron-donating dimethylamino group at the 4-position increases the electron density on the pyridine ring nitrogen through resonance, making it a more potent nucleophile.[5]

The catalytic cycle proceeds via the following key steps:

  • Activation: DMAP performs a nucleophilic attack on the electrophilic carbonyl carbon of an acylating agent (e.g., acetic anhydride). This step forms a highly reactive N-acylpyridinium ion intermediate.[5][6] This intermediate is significantly more electrophilic than the starting anhydride because the positive charge is effectively stabilized and delocalized across the pyridinium ring system.[5]

  • Nucleophilic Attack: The alcohol substrate, a weaker nucleophile, then attacks the activated carbonyl carbon of the N-acylpyridinium ion. The acetate ion, formed in the first step, can act as a base to deprotonate the alcohol as it attacks.[4]

  • Product Formation & Catalyst Regeneration: The tetrahedral intermediate collapses, forming the ester product and releasing the protonated DMAP. An auxiliary, non-nucleophilic base, typically a hindered amine like triethylamine (TEA), is required to deprotonate the DMAP•H⁺, regenerating the active catalyst and completing the cycle.[3]

The reaction is found to be first-order with respect to the acylating agent, the alcohol, and DMAP, but zero-order with respect to the auxiliary base (triethylamine), confirming that the regeneration step is not rate-limiting.[6]

DMAP_Catalysis reagents R'OH + (RCO)₂O + DMAP + Et₃N acylpyridinium N-Acylpyridinium Ion [DMAP-COR]⁺ AcO⁻ reagents->acylpyridinium 1. Activation (DMAP attacks anhydride) tetrahedral Tetrahedral Intermediate acylpyridinium->tetrahedral 2. Nucleophilic Attack (R'OH attacks) products Ester (RCOOR') + DMAP•H⁺ + AcO⁻ tetrahedral->products 3. Collapse regeneration Catalyst Regeneration products->regeneration Et₃N regeneration->reagents

Fig. 1: Catalytic cycle of DMAP-mediated acylation.

Mechanism II: Base Catalysis - The Proton Abstraction Model

In base catalysis, the tertiary amine does not directly participate in bond formation with the substrate's electrophilic center. Instead, it functions as a proton shuttle or scavenger. By deprotonating the nucleophile, it increases its nucleophilicity, or by neutralizing an acidic byproduct, it drives the reaction equilibrium forward.[7]

The Role of Triethylamine (TEA)

Triethylamine (TEA), with a pKa of its conjugate acid around 10.75, is a workhorse base in organic synthesis.[8][9] Its ethyl groups create sufficient steric hindrance to make it a relatively poor nucleophile compared to less hindered amines, minimizing side reactions. However, it is a strong enough base to deprotonate a wide range of substrates.[7]

Common applications include:

  • Esterifications and Amide Formations: In reactions using acyl chlorides, TEA is added to neutralize the HCl byproduct. This prevents the protonation and deactivation of other amine nucleophiles in the reaction mixture and drives the reaction to completion.[9]

  • Swern Oxidations: TEA acts as the base that deprotonates the intermediate formed from the alcohol and the DMSO/oxalyl chloride adduct, facilitating the elimination reaction that yields the final ketone or aldehyde.[9]

  • Protecting Group Chemistry: TEA is often used to facilitate the formation of silyl ethers. It activates the silyl halide and neutralizes the HCl byproduct, enabling the efficient protection of alcohols.[7]

Base_Catalysis cluster_0 Step 1: Deprotonation cluster_1 Step 2: Reaction NucH Nucleophile (e.g., R-OH) Nuc_anion Activated Nucleophile (e.g., R-O⁻) NucH->Nuc_anion Proton Abstraction TEA Triethylamine (Et₃N) TEAH Et₃N-H⁺ TEA->TEAH Product Product (R-O-R') Nuc_anion->Product Elec Electrophile (e.g., R'-X) Elec->Product

Fig. 2: General mechanism of base catalysis by Triethylamine (TEA).

Mechanism III: Phase-Transfer Catalysis (PTC)

Many valuable reactions involve an ionic nucleophile (often from an inorganic salt, soluble in water) and an organic substrate (soluble in an organic solvent). These biphasic systems suffer from extremely slow reaction rates due to the inability of the reactants to interact. Phase-transfer catalysis overcomes this limitation. While quaternary ammonium salts are the most common phase-transfer catalysts, they are typically synthesized from tertiary amines, and tertiary amines themselves can function in this capacity.[10][11]

The catalyst, possessing both lipophilic (the alkyl groups) and hydrophilic (the charged nitrogen center) character, transports the nucleophilic anion from the aqueous phase into the organic phase.[12][13]

  • Ion Exchange: In the aqueous phase, the positively charged catalyst (e.g., R₄N⁺) exchanges its counter-ion (e.g., Cl⁻) for the reactant anion (e.g., CN⁻).

  • Phase Transfer: The newly formed lipophilic ion pair, [R₄N⁺][CN⁻], has sufficient organic character to migrate across the phase boundary into the organic solvent.[12]

  • Reaction: In the organic phase, the "naked" anion is highly reactive as it is poorly solvated. It reacts with the organic substrate.

  • Catalyst Return: After the reaction, the catalyst, now paired with the leaving group anion, migrates back to the aqueous phase to begin the cycle anew.

This technique is a cornerstone of green chemistry, as it allows for the use of inexpensive inorganic salts and water, reducing the need for hazardous anhydrous solvents.[13]

Tertiary Amines as Organocatalysts: The Case of DABCO

Organocatalysis refers to the acceleration of chemical reactions with a substoichiometric quantity of an organic compound that does not contain a metal atom.[2] Many tertiary amines are excellent organocatalysts, often leveraging a combination of their nucleophilic and basic properties. 1,4-Diazabicyclo[2.2.2]octane (DABCO) is a prominent example.[14][15]

DABCO's rigid, bicyclic structure makes its nitrogen lone pairs highly accessible and nucleophilic, while also being a reasonably strong base.[15] It is a versatile catalyst for numerous transformations, including the Baylis-Hillman reaction and halogenations.[14]

In the DABCO-catalyzed halogenation of arenes with N-halosuccinimides (NXS), the proposed mechanism involves:[16]

  • Halonium Intermediate Formation: The lone pair of electrons on a DABCO nitrogen atom interacts with the electrophilic halogen atom of the NXS reagent.

  • Activation: This interaction generates a highly activated DABCO-X⁺ halonium intermediate.

  • Electrophilic Attack: The aromatic π-system of the substrate then performs a nucleophilic attack on the activated halogen, leading to the halogenated product and regenerating the DABCO catalyst.[16]

Experimental and Computational Validation

The elucidation of these mechanisms is not merely theoretical; it is the result of rigorous experimental and computational investigation.

Kinetic Analysis of Catalytic Reactions

Understanding the rate-determining step and the influence of each component is crucial for validating a proposed mechanism. A common approach is reaction progress kinetic analysis.[17]

Protocol: Kinetic Analysis of a DMAP-Catalyzed Acylation Reaction [6]

  • Reagent Preparation: Prepare stock solutions of the alcohol (e.g., cyclohexanol), acylating agent (e.g., acetic anhydride), DMAP catalyst, and auxiliary base (e.g., triethylamine) in a suitable dry solvent (e.g., dichloromethane) in volumetric flasks.

  • Reaction Setup: In a thermostatted reactor vessel equipped with a magnetic stirrer, combine the solutions of the alcohol, DMAP, and triethylamine. Allow the solution to equilibrate to the desired temperature.

  • Initiation: Initiate the reaction by adding the stock solution of the acylating agent. Start a timer immediately.

  • Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent (e.g., a dilute solution of a primary amine like butylamine in the mobile phase) to consume any remaining anhydride.

  • Analysis: Analyze the quenched samples by a suitable chromatographic method (e.g., HPLC or GC) to determine the concentration of the ester product and/or the remaining alcohol substrate over time.

  • Data Processing: Plot the concentration of the product versus time. The initial slope of this curve provides the initial reaction rate. Repeat the experiment while systematically varying the initial concentration of one reactant at a time to determine the experimental rate law and the order of the reaction with respect to each component.

Fig. 3: Experimental workflow for kinetic analysis of a catalyzed reaction.
Computational Studies

Density Functional Theory (DFT) calculations have become indispensable for corroborating proposed mechanisms.[6] Computational studies can map the entire reaction pathway, calculate the activation barriers for competing mechanisms, and visualize the structures of transient intermediates. For instance, theoretical studies on the DMAP-catalyzed acetylation of alcohols have confirmed that the pathway involving the nucleophilic attack of DMAP to form the acylpyridinium ion has a much lower energy barrier than a competing pathway where DMAP acts only as a general base.[6][18][19]

Catalyst Performance Data

The choice of tertiary amine catalyst is critical and depends on balancing basicity, nucleophilicity, and steric factors.

CatalystStructurepKa (Conjugate Acid)Primary Catalytic RoleKey Features
Triethylamine (TEA) Et₃N~10.75[9]BaseSterically hindered, non-nucleophilic base. Used as an acid scavenger.[7][8]
DMAP (CH₃)₂NC₅H₄N~9.7[5]NucleophileHighly efficient nucleophilic catalyst for acyl transfer reactions.[4][5]
DABCO N(C₂H₄)₃N~8.8Nucleophile/BaseUnhindered, strong nucleophile and base. Versatile organocatalyst.[14][15]

Conclusion

Tertiary amines are not simple "off-the-shelf" catalysts; they are sophisticated tools whose catalytic behavior can be finely tuned. By understanding the fundamental mechanisms of nucleophilic, base, and phase-transfer catalysis, researchers can move beyond empirical screening and make rational, informed decisions in catalyst selection and reaction design. The ability of a single molecule to act as a potent nucleophile, a proton shuttle, or a phase-transfer agent underscores the chemical elegance and practical utility of tertiary amines. Continued investigation, combining kinetic experiments with advanced computational modeling, will undoubtedly unlock new catalytic systems and transformations, further cementing the indispensable role of tertiary amines in modern drug development and chemical synthesis.

References

An In-depth Technical Guide to N-Methyldioctadecylamine as a Proton Ionophore

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyldioctadecylamine, a lipophilic tertiary amine, functions as a highly efficient proton ionophore, facilitating the transport of protons across lipid bilayers. This capability has significant implications in various research and therapeutic domains, including the modulation of cellular bioenergetics, the development of advanced drug delivery systems, and its application in biochemical sensing technologies. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, the fundamental mechanism of proton transport, and robust experimental protocols for the validation and characterization of its ionophoric activity. By synthesizing established principles of membrane transport with detailed methodologies, this document serves as an authoritative resource for professionals seeking to leverage the unique capabilities of this molecule.

Introduction: The Role of Synthetic Proton Ionophores

The transport of ions across biological membranes is a fundamental process, underpinning cellular homeostasis, signal transduction, and energy metabolism.[1] While channel proteins and active transporters endogenously manage this flux, synthetic molecules capable of facilitating ion transport—known as ionophores—offer powerful tools for research and therapeutic intervention.[2] Protonophores, a subclass of ionophores, specialize in the transport of hydrogen ions (H+), enabling the controlled dissipation of proton gradients across membranes.[3]

This function is of particular interest in drug development and cell biology. For instance, by disrupting the proton motive force, protonophores can act as uncouplers of oxidative phosphorylation, a mechanism with potential applications in metabolic research and oncology.[4] Furthermore, in the field of drug delivery, establishing or dissipating pH gradients across liposomal carriers is a key strategy for the controlled loading and release of therapeutic agents.[3][5] this compound, also commercially known as Proton Ionophore III, emerges as a significant molecule in this class due to its structural simplicity and efficacy.[6] Its long dioctadecyl chains confer high lipophilicity, ensuring efficient partitioning into the lipid bilayer, while the tertiary amine serves as the protonatable "carrier" moiety.

Physicochemical Properties of this compound

A thorough understanding of the molecule's physical and chemical characteristics is essential for its effective application. These properties dictate its behavior in both aqueous and lipid environments, influencing its solubility, membrane partitioning, and transport kinetics.

PropertyValueReference
CAS Number 4088-22-6[7]
Molecular Formula C₃₇H₇₇N[7]
Molecular Weight 536.03 g/mol [8]
Appearance Waxy Solid[7]
Melting Point 48-49 °C[7]
Boiling Point 252 °C @ 0.05 mm Hg[9]
Predicted pKa 9.81 ± 0.50[7]
LogP (calculated) 18.13[10]

The molecule's high LogP value underscores its extreme hydrophobicity, a critical feature for a carrier-type ionophore that must diffuse across the lipid membrane core.[10] The predicted pKa is also pivotal; it indicates that the amine group will be predominantly protonated in acidic to neutral aqueous environments, a key aspect of its transport mechanism.

Mechanism of Proton Transport: The Titratable Carrier Model

This compound functions as a proton shuttle or a "titratable carrier," a mechanism well-established for lipophilic amines.[6] The process is a cyclical, multi-step journey across the lipid bilayer, driven by the prevailing pH gradient.

The core principle relies on the amine's ability to exist in two states:

  • Protonated (Charged) State: As N-Methyldioctadecylammonium (R₃NH⁺), the molecule is positively charged.

  • Unprotonated (Neutral) State: As this compound (R₃N), the molecule is electrically neutral.

The transport cycle can be visualized as follows:

Proton Transport Mechanism cluster_0 Aqueous Phase (High H⁺) cluster_1 Lipid Bilayer H_high H⁺ NMDA_high NMDA (R₃N) H_high->NMDA_high 1. Protonation NMDAH_mem NMDAH⁺ (R₃NH⁺) NMDA_high->NMDAH_mem 2. Enters Membrane NMDAH_low NMDAH⁺ (R₃NH⁺) NMDAH_mem->NMDAH_low 3. Translocation (driven by ΔpH) NMDA_mem NMDA (R₃N) NMDA_mem:e->NMDA_high:w 6. Return Diffusion (electrically silent) H_low H⁺ H_low:e->NMDA_mem:w 5. Returns to Neutral Form NMDAH_low->H_low

Caption: Titratable carrier mechanism of this compound (NMDA).

Causality of the Mechanism:

  • Step 1 & 2 (Protonation and Entry): On the acidic side of the membrane, the high concentration of protons drives the equilibrium towards the protonation of the amine group. The resulting N-Methyldioctadecylammonium cation (R₃NH⁺), while charged, retains sufficient lipophilicity due to its long alkyl chains to partition into the membrane interface.

  • Step 3 (Translocation): The protonated carrier diffuses across the membrane down its concentration gradient, effectively transporting the proton. This is the key proton-motive step.

  • Step 4 & 5 (Deprotonation and Neutralization): Upon reaching the more alkaline side of the membrane, the lower proton concentration promotes the dissociation of the proton from the amine, releasing H⁺ into the aqueous phase. The ionophore reverts to its neutral, more hydrophobic form (R₃N).

  • Step 6 (Return Diffusion): The neutral, uncharged this compound molecule diffuses back across the lipid bilayer to the acidic side. This step is crucial; being electrically neutral, its return journey is not impeded by the membrane potential, allowing the cycle to repeat efficiently.

This entire process results in the net movement of one proton across the membrane per cycle, thereby dissipating the pH gradient.

Experimental Validation: The HPTS pH-Gradient Dissipation Assay

The most direct and widely accepted method for validating and quantifying the activity of a proton ionophore is to measure its ability to dissipate a pre-established pH gradient across the membrane of artificial vesicles, or liposomes. The HPTS (8-hydroxypyrene-1,3,6-trisulfonic acid, also known as Pyranine) assay is a robust, fluorescence-based method for this purpose.[2][10]

Principle of the HPTS Assay:

HPTS is a pH-sensitive fluorescent dye that is entrapped within the aqueous core of liposomes.[5][11] Its fluorescence emission is dependent on its protonation state, which is in equilibrium with the surrounding pH. HPTS has two primary excitation wavelengths corresponding to its protonated (~405 nm) and deprotonated (~450 nm) forms, while both forms emit at the same wavelength (~510 nm).[10] By measuring the ratio of fluorescence intensity when excited at these two wavelengths (Ratio = F₄₅₀ / F₄₀₅), one can precisely determine the intra-liposomal pH.[12]

When a proton ionophore like this compound is introduced to the liposome suspension, it facilitates the influx of protons from the acidic exterior, causing the internal pH to drop. This change is monitored in real-time as a decrease in the F₄₅₀ / F₄₀₅ ratio.

Detailed Experimental Protocol

This protocol describes a self-validating system to confirm the protonophoric activity of this compound.

Workflow Overview:

HPTS Assay Workflow cluster_prep Preparation cluster_assay Assay Execution A 1. Prepare Lipid Film (e.g., POPC) B 2. Hydrate with HPTS Buffer (Internal Buffer, pH 7.4) A->B C 3. Extrude to form LUVs (Large Unilamellar Vesicles) B->C D 4. Remove external HPTS (Size Exclusion Chromatography) C->D E 5. Establish pH Gradient (Add base to external buffer) D->E F 6. Monitor Baseline Fluorescence Ratio (F450/F405) E->F G 7. Add this compound (or control) F->G H 8. Record Real-time Ratio Change G->H I 9. Add Triton X-100 to Lyse Vesicles (Calibration) H->I

Caption: Step-by-step workflow for the HPTS pH-gradient dissipation assay.

Materials & Reagents:

  • Lipid: 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) in chloroform.

  • Ionophore: this compound solution in ethanol (e.g., 1 mM stock).

  • Fluorescent Probe: 8-hydroxypyrene-1,3,6-trisulfonic acid, trisodium salt (HPTS).

  • Internal Buffer (IB): 10 mM HEPES, 100 mM NaCl, pH 7.4.

  • External Buffer (EB): 10 mM HEPES, 100 mM NaCl, pH 7.4.

  • Base for pH jump: 1 M NaOH.

  • Lysis Agent: 10% Triton X-100 solution.

  • Size Exclusion Column: Sephadex G-50 or similar.

Step-by-Step Methodology:

  • Liposome Preparation: a. In a round-bottom flask, add a defined amount of POPC lipid solution (e.g., 10 mg). b. Remove the chloroform solvent under a gentle stream of nitrogen gas, followed by drying under high vacuum for at least 2 hours to form a thin lipid film. Causality: This ensures complete removal of organic solvent which could disrupt the bilayer. c. Hydrate the lipid film with 1 mL of Internal Buffer containing 1 mM HPTS. Vortex vigorously to form multilamellar vesicles (MLVs). d. Subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath. Causality: This increases the encapsulation efficiency of the HPTS dye. e. Extrude the suspension (e.g., 21 times) through a polycarbonate membrane with a 100 nm pore size using a mini-extruder. This produces a homogenous population of large unilamellar vesicles (LUVs).

  • Purification: a. Separate the HPTS-loaded LUVs from the unencapsulated (external) HPTS dye by passing the suspension through a size-exclusion chromatography column (e.g., Sephadex G-50) pre-equilibrated with the External Buffer. b. Collect the turbid fractions, which contain the purified liposomes. The free dye will elute later. Trustworthiness: This step is critical to ensure that the measured fluorescence signal originates exclusively from the intra-liposomal probe.

  • Assay Execution: a. Dilute the purified liposome suspension in External Buffer (pH 7.4) in a fluorescence cuvette to a final lipid concentration of approximately 0.1 mg/mL. b. Place the cuvette in a fluorometer set to record the emission at 510 nm while alternating excitation between 405 nm and 450 nm. c. Begin recording the baseline fluorescence ratio (F₄₅₀/F₄₀₅). It should be stable. d. At t = 60 seconds, induce an outward-to-inward proton gradient by adding a small volume of NaOH (e.g., 5 µL of 1 M NaOH) to the external buffer, raising its pH to ~8.4. The internal pH remains at 7.4. e. At t = 120 seconds, inject a small volume of the this compound ethanolic solution (e.g., 1-5 µL of a 1 mM stock) into the cuvette with continuous stirring. f. Observe the change in the fluorescence ratio. A rapid decrease indicates the influx of protons and dissipation of the pH gradient, confirming ionophoric activity. g. At the end of the experiment (e.g., t = 500 seconds), add a sufficient volume of Triton X-100 solution to completely lyse the liposomes. This equalizes the internal and external pH, providing a final calibration point for the fluorescence ratio.

Controls for a Self-Validating System:

  • Negative Control (Vehicle): Run an identical experiment, but instead of the ionophore solution, add an equal volume of pure ethanol. No significant change in the fluorescence ratio should be observed, confirming that the solvent itself does not disrupt the membrane.

  • Positive Control: Use a well-characterized protonophore like Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) to ensure the liposome preparation is responsive and the assay is functioning correctly.

Potential Applications in Research and Drug Development

The ability of this compound to controllably transport protons makes it a valuable tool in several advanced applications:

  • pH-Gated Drug Delivery: Liposomes can be formulated with an internal acidic buffer to load weakly basic drugs.[5] The inclusion of this compound in the bilayer could provide a mechanism for triggered drug release. A change in the external pH environment could activate the ionophore, leading to the collapse of the internal pH gradient and subsequent release of the entrapped drug.

  • Mitochondrial Research: As a synthetic uncoupler, it can be used in in vitro studies to investigate the consequences of dissipating the mitochondrial membrane's proton gradient, impacting ATP synthesis and the generation of reactive oxygen species.[4]

  • Ion-Selective Electrodes (ISEs): Its primary documented use is as a proton carrier in the polymeric membranes of pH-selective electrodes, where its ability to selectively bind and transport H⁺ generates a measurable potentiometric signal.[7][13]

Conclusion

This compound is a potent and structurally straightforward proton ionophore. Its function is elegantly described by the titratable carrier model, where its tertiary amine group reversibly binds and releases protons, shuttling them across lipid bilayers. This activity can be reliably validated and quantified using established biophysical techniques such as the HPTS fluorescence assay in a liposomal system. For researchers in drug delivery, cell biology, and sensor technology, this compound represents a powerful molecular tool for the precise manipulation of proton gradients, opening avenues for novel therapeutic strategies and advanced analytical methods.

References

Methodological & Application

N-Methyldioctadecylamine: A Versatile Catalyst in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Methyldioctadecylamine, a tertiary amine characterized by the presence of two long C18 alkyl chains and a methyl group attached to a central nitrogen atom, is emerging as a catalyst of significant interest in various domains of organic synthesis. Its unique structural features, combining a nucleophilic and basic nitrogen center with substantial lipophilicity, render it effective in a range of applications, from phase transfer catalysis to the production of polymers and biofuels. This comprehensive guide provides an in-depth exploration of the catalytic applications of this compound, complete with detailed application notes and exemplary protocols designed for researchers, scientists, and professionals in drug development and chemical manufacturing.

Introduction to this compound: Structure and Catalytic Rationale

This compound [(C₁₈H₃₇)₂NCH₃] is a tertiary amine with a high molecular weight and pronounced hydrophobic character. The central nitrogen atom possesses a lone pair of electrons, making it both a Lewis base and a nucleophile. The two octadecyl chains confer excellent solubility in nonpolar organic solvents, a critical attribute for its function in multiphasic reaction systems.

The catalytic activity of this compound stems from two primary properties:

  • Basicity: The nitrogen atom can act as a Brønsted-Lowry base, accepting a proton to generate reactive anionic species, or as a Lewis base, donating its electron pair.

  • Phase Transfer Capabilities: In its quaternary ammonium salt form (after reacting with an alkylating agent, for instance), it can function as a phase transfer catalyst, shuttling anionic reactants from an aqueous or solid phase into an organic phase where the reaction occurs.[1]

These characteristics make it a versatile tool for accelerating a variety of organic transformations.

Application in Phase Transfer Catalysis: The Williamson Ether Synthesis

The Williamson ether synthesis, a cornerstone reaction for the preparation of ethers, often involves the reaction of an alkoxide with an alkyl halide.[2] When the alkoxide is generated from an alcohol using a solid base (e.g., NaOH or KOH), the reaction can be slow due to the immiscibility of the reactants. This compound can significantly accelerate this reaction by acting as a phase transfer catalyst.

Mechanism of Action

In the presence of an alkylating agent (the alkyl halide substrate), this compound can form a quaternary ammonium salt in situ. This lipophilic cation can then pair with the alkoxide anion, transporting it from the solid or aqueous phase into the organic phase where it can react with the alkyl halide.

Williamson_Ether_Synthesis cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase NaOH NaOH(s) RO_Na R-O⁻ Na⁺ NaOH->RO_Na Deprotonation ROH R-OH ROH->RO_Na Quat_RO [(C₁₈H₃₇)₂NCH₃R']⁺ R-O⁻ RO_Na->Quat_RO Ion Exchange R_X R'-X Ether R-O-R' R_X->Ether Quat_RO->Ether SN2 Reaction Quat_X [(C₁₈H₃₇)₂NCH₃R']⁺ X⁻ Quat_X->Quat_RO NMDDA This compound ((C₁₈H₃₇)₂NCH₃)

Caption: Phase transfer catalysis of Williamson ether synthesis by this compound.

Exemplary Protocol: Synthesis of Benzyl Octyl Ether

This protocol describes the synthesis of benzyl octyl ether from 1-octanol and benzyl chloride, using this compound as a phase transfer catalyst.

Materials:

  • 1-Octanol

  • Benzyl chloride

  • Sodium hydroxide (pellets)

  • This compound

  • Toluene

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-octanol (13.0 g, 0.1 mol), toluene (100 mL), and this compound (2.6 g, 0.005 mol, 5 mol%).

  • Base Addition: Add finely ground sodium hydroxide (6.0 g, 0.15 mol) to the stirred mixture.

  • Substrate Addition: Slowly add benzyl chloride (12.65 g, 0.1 mol) to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to 90 °C and maintain this temperature with vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add 50 mL of deionized water and stir for 10 minutes. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure benzyl octyl ether.

ParameterValue
Reactant Ratio 1:1 (1-Octanol:Benzyl Chloride)
Catalyst Loading 5 mol%
Base 1.5 equivalents NaOH
Solvent Toluene
Temperature 90 °C
Typical Yield 85-95%

This compound as a Base Catalyst

The basic nature of the nitrogen atom in this compound allows it to function as an effective base catalyst in reactions that require the generation of a nucleophilic enolate or other anionic intermediates.[3] Its high solubility in organic solvents is advantageous over inorganic bases in homogenous reaction systems.

A. Aldol Condensation

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate with a carbonyl compound.[4] this compound can serve as a base to deprotonate the α-carbon of a ketone or aldehyde, generating the nucleophilic enolate.

Aldol_Condensation Start Ketone/Aldehyde (with α-H) Enolate Enolate Intermediate Start->Enolate Deprotonation Aldol_Adduct β-Hydroxy Carbonyl (Aldol Adduct) Enolate->Aldol_Adduct Nucleophilic Attack Final_Product α,β-Unsaturated Carbonyl Aldol_Adduct->Final_Product Dehydration (optional, with heat) Catalyst This compound Catalyst->Enolate Carbonyl Second Carbonyl (Electrophile) Carbonyl->Aldol_Adduct

Caption: General workflow for an Aldol condensation catalyzed by this compound.

Exemplary Protocol: Self-Condensation of Cyclohexanone

Materials:

  • Cyclohexanone

  • This compound

  • Toluene

  • Dean-Stark apparatus

  • Standard laboratory glassware

Procedure:

  • Setup: Assemble a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser. Add cyclohexanone (19.6 g, 0.2 mol), toluene (100 mL), and this compound (5.2 g, 0.01 mol, 5 mol%) to the flask.

  • Reaction: Heat the mixture to reflux. Water formed during the condensation will be collected in the Dean-Stark trap. Continue refluxing for 8-12 hours or until no more water is collected.

  • Work-up: Cool the reaction mixture. Wash with 1M HCl (2 x 50 mL) to remove the catalyst, followed by water (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene by rotary evaporation.

  • Purification: The resulting crude product can be purified by vacuum distillation to yield 2-(1-cyclohexenyl)cyclohexanone.

B. Michael Addition

The Michael addition involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[5] this compound can catalyze this reaction by deprotonating a Michael donor (e.g., a malonic ester or a nitroalkane) to generate the active nucleophile.[6]

Exemplary Protocol: Addition of Diethyl Malonate to Chalcone

Materials:

  • Chalcone (trans-1,3-diphenyl-2-propen-1-one)

  • Diethyl malonate

  • This compound

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • Reaction Mixture: In a 100 mL round-bottom flask, dissolve chalcone (2.08 g, 0.01 mol) and diethyl malonate (1.76 g, 0.011 mol) in 30 mL of ethanol.

  • Catalyst Addition: Add this compound (0.52 g, 0.001 mol, 10 mol%) to the solution.

  • Reaction: Stir the mixture at room temperature for 24 hours. The product may precipitate out of the solution.

  • Isolation: If a precipitate has formed, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, reduce the solvent volume under reduced pressure and cool the mixture in an ice bath to induce crystallization.

  • Purification: The crude product can be recrystallized from ethanol to yield the pure Michael adduct.

ReactionCatalyst LoadingSolventTemperatureTypical Yield
Aldol Condensation 5 mol%TolueneReflux70-85%
Michael Addition 10 mol%EthanolRoom Temp.80-90%

Application in Esterification and Transesterification

The production of esters, particularly fatty acid methyl esters (FAMEs) for biodiesel, is a critical industrial process.[7] this compound can act as a basic catalyst in the transesterification of triglycerides with methanol.[8] Its lipophilic nature ensures good miscibility with the fatty acid source.

Mechanism of Action

This compound activates the alcohol (methanol) by deprotonation, forming a methoxide anion, which is a potent nucleophile. The methoxide then attacks the carbonyl carbon of the triglyceride, leading to the formation of FAMEs and glycerol.

Transesterification Triglyceride Triglyceride FAMEs Fatty Acid Methyl Esters (Biodiesel) Triglyceride->FAMEs Methanol Methanol (CH₃OH) Methoxide Methoxide (CH₃O⁻) Methanol->Methoxide Catalyst This compound Catalyst->Methoxide Deprotonation Methoxide->FAMEs Nucleophilic Acyl Substitution Glycerol Glycerol FAMEs->Glycerol Byproduct

References

Application Notes & Protocols: N-Methyldioctadecylamine for Lipid Nanoparticle (LNP) Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Lipid nanoparticles (LNPs) have become the leading non-viral platform for the delivery of nucleic acid therapeutics, a prominence underscored by the success of mRNA-based COVID-19 vaccines.[1][2] A critical component governing the efficacy of these delivery vehicles is the choice of cationic or ionizable lipid, which is essential for encapsulating the nucleic acid payload and facilitating its release into the cell cytoplasm.[2][] This document provides a detailed guide on the application of N-Methyldioctadecylamine, a cationic lipid, in the formulation of LNPs for research and preclinical drug development. We offer insights into its mechanism of action, detailed protocols for LNP formulation and characterization, and a sample application for in vitro transfection.

Introduction to this compound in LNP Formulations

This compound (CAS 4088-22-6) is a tertiary amine featuring a methyl group and two C18 alkyl chains (octadecyl). Its structure imparts a strong cationic character, particularly at acidic pH, making it a valuable component for LNP-based drug delivery systems.

Key Physicochemical Properties:

  • Molecular Formula: C37H77N[4]

  • Molecular Weight: 536.01 g/mol [5]

  • Appearance: White to light yellow powder or crystal[4][6]

  • Melting Point: 48-49 °C[5]

  • Predicted pKa: ~9.81[4][5][6]

The primary role of a cationic lipid like this compound in an LNP formulation is to electrostatically interact with the negatively charged phosphate backbone of nucleic acids (e.g., mRNA, siRNA).[7] This interaction is fundamental to the encapsulation process, which typically occurs in an acidic aqueous buffer (pH ~4.0-5.0).[][8] At this pH, the tertiary amine of this compound is protonated, conferring a positive charge that drives complexation with the nucleic acid cargo.

While permanently cationic lipids were foundational in early LNP research, the field has largely shifted towards ionizable lipids with a pKa between 6 and 7 for systemic applications to reduce toxicity at physiological pH.[9][10] However, lipids with higher pKa values, such as this compound, remain highly relevant for in vitro applications and specific delivery strategies where a strong positive charge is advantageous for cellular uptake and endosomal escape.

Mechanism of Action: Facilitating Endosomal Escape

The ultimate goal of an LNP delivery system is to release its nucleic acid payload into the cytoplasm, where it can be translated (mRNA) or engage with cellular machinery (siRNA).[11] A major bottleneck in this process is overcoming the endosomal barrier; after cellular uptake via endocytosis, LNPs are trapped within membrane-bound vesicles.[10][12][] Failure to escape means the LNP and its cargo are trafficked to the lysosome for degradation.

This compound contributes to endosomal escape through the following proposed mechanism:

  • Protonation in the Endosome: As the endosome matures, its internal pH drops from ~6.5 to ~5.0. The high pKa of this compound ensures it becomes fully protonated and positively charged within this acidic environment.

  • Interaction with Endosomal Membrane: The positively charged LNPs interact with negatively charged anionic lipids (e.g., phosphatidylserine) present on the inner leaflet of the endosomal membrane.[11][]

  • Membrane Destabilization: This electrostatic interaction is believed to disrupt the integrity of the endosomal membrane. One leading hypothesis suggests that the influx of protonated lipids induces a structural change in the lipid arrangement from a stable bilayer to a non-bilayer, fusogenic hexagonal (HII) phase, ultimately leading to membrane rupture and cargo release into the cytosol.[11]

G cluster_0 Cell Exterior (pH 7.4) cluster_1 Cytoplasm cluster_2 Endosomal Pathway LNP_neutral LNP with This compound (Largely Neutral Surface) Endocytosis Endocytosis LNP_neutral->Endocytosis Cellular Uptake Payload_released mRNA/siRNA Released EarlyEndosome Early Endosome (pH ~6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH ~5.0) LNP becomes Positively Charged EarlyEndosome->LateEndosome Maturation & Acidification Membrane_Disruption Membrane Disruption (HII Phase Transition) LateEndosome->Membrane_Disruption Interaction with Endosomal Lipids Membrane_Disruption->Payload_released Endosomal Escape

Figure 1: Proposed mechanism of LNP endosomal escape mediated by this compound.

Protocol: LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of LNPs encapsulating a nucleic acid payload (e.g., mRNA) using a microfluidic mixing device. This technique provides rapid, reproducible, and scalable self-assembly of LNPs with controlled size.[]

Materials and Reagents
  • Lipids:

    • Cationic Lipid: this compound

    • Helper Lipid (Phospholipid): 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

    • Structural Lipid: Cholesterol

    • PEGylated Lipid: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Solvents & Buffers:

    • Ethanol (200 proof, molecular biology grade)

    • Aqueous Buffer: 50 mM Sodium Acetate, pH 4.0

    • Dialysis Buffer: 1x Phosphate-Buffered Saline (PBS), pH 7.4

  • Payload:

    • mRNA or siRNA of interest

  • Equipment:

    • Microfluidic mixing system (e.g., NanoAssemblr™) and associated microfluidic cartridge

    • Syringe pumps

    • Dialysis cassettes (e.g., 20 kDa MWCO)

    • Stir plate and stir bar

Stock Solution Preparation
  • Lipid Stock (Organic Phase):

    • Prepare a stock solution of the four lipid components dissolved in ethanol. The molar ratio is a critical parameter to optimize.[14] A common starting point is: This compound : DSPC : Cholesterol : DSPE-PEG2000 50 : 10 : 38.5 : 1.5 (molar ratio)

    • Calculate the required mass of each lipid to achieve a total lipid concentration of 10-20 mM in ethanol.

    • Warm the solution gently (e.g., 55 °C) to ensure all lipids, especially cholesterol, are fully dissolved.[8]

  • Nucleic Acid Stock (Aqueous Phase):

    • Dilute the nucleic acid payload in the 50 mM Sodium Acetate buffer (pH 4.0) to the desired concentration. A typical starting concentration is 0.1-0.2 mg/mL.

LNP Assembly Workflow

The following diagram outlines the key steps from stock solution preparation to the final, purified LNP formulation.

G cluster_prep cluster_assembly cluster_qc Lipid_Stock Lipid Stock in Ethanol (50:10:38.5:1.5 molar ratio) Microfluidics Microfluidic Mixing (Aqueous:Organic Ratio 3:1) Lipid_Stock->Microfluidics NA_Stock Nucleic Acid Stock in Acetate Buffer (pH 4.0) NA_Stock->Microfluidics Formulated_LNP Formulated LNPs (in Ethanol/Acetate Buffer) Microfluidics->Formulated_LNP Dialysis Overnight Dialysis (vs. PBS, pH 7.4) Formulated_LNP->Dialysis Final_LNP Purified LNPs in PBS Dialysis->Final_LNP DLS Size & PDI (DLS) Final_LNP->DLS Zeta Zeta Potential Final_LNP->Zeta EE Encapsulation Efficiency (e.g., RiboGreen Assay) Final_LNP->EE

Figure 2: General workflow for LNP formulation, purification, and characterization.
Step-by-Step Formulation Protocol

  • System Setup: Set up the microfluidic mixing system according to the manufacturer's instructions. Load the Lipid Stock into the syringe for the organic inlet and the Nucleic Acid Stock into the syringe for the aqueous inlet.

  • Mixing: Initiate the flow using the syringe pumps. A typical total flow rate (TFR) is 12 mL/min with a flow rate ratio (FRR) of 3:1 (Aqueous:Organic).[15] This rapid mixing in the microchannels causes a change in solvent polarity, triggering the self-assembly of the lipids around the nucleic acid core.

  • Collection: Collect the resulting milky-white LNP suspension from the outlet.

  • Purification: Immediately transfer the collected LNP suspension into a dialysis cassette. Dialyze overnight against 1000x volume of sterile PBS (pH 7.4) at 4 °C with at least one buffer change. This step removes the ethanol and exchanges the acidic buffer for a physiologically compatible one, neutralizing the surface charge of the LNPs.

  • Sterilization & Storage: Recover the purified LNPs from the cassette. For cell culture use, sterilize by passing through a 0.22 µm syringe filter. Store at 4 °C for short-term use.

Protocol: LNP Characterization

Proper characterization is essential to ensure the quality, consistency, and efficacy of the LNP formulation.

ParameterMethodTypical Expected ValuesRationale
Particle Size (Z-average) Dynamic Light Scattering (DLS)80 - 150 nmSize influences biodistribution, cellular uptake, and circulation time.[8][16]
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2Indicates a monodisperse and homogenous particle population.
Zeta Potential Laser Doppler ElectrophoresisSlightly Negative to Neutral (-10 to +5 mV) at pH 7.4A near-neutral surface charge at physiological pH reduces non-specific interactions and toxicity.
Encapsulation Efficiency (EE) Fluorescence Assay (e.g., RiboGreen)> 90%Measures the percentage of nucleic acid successfully encapsulated within the LNPs. High EE is critical for therapeutic potency.[2]
Encapsulation Efficiency (RiboGreen Assay)
  • Prepare two sets of samples from the final LNP formulation.

  • To one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and expose the total nucleic acid content.

  • Leave the other set intact to measure the amount of unencapsulated (surface-accessible) nucleic acid.

  • Add the RiboGreen reagent to both sets and measure fluorescence (Excitation ~480 nm, Emission ~520 nm).

  • Calculate EE using the formula: EE (%) = (Total Fluorescence - Free Fluorescence) / Total Fluorescence * 100

Application Protocol: In Vitro mRNA Transfection

This protocol provides a general guideline for using the formulated LNPs to transfect mammalian cells in culture with a reporter mRNA (e.g., EGFP).

  • Cell Seeding: The day before transfection, seed cells (e.g., HeLa or RAW 264.7 cells) in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • LNP Preparation: Dilute the purified LNP-mRNA formulation in serum-free cell culture medium to achieve the desired final mRNA concentration (e.g., 100-500 ng/well). Gently mix.

  • Transfection: Remove the old medium from the cells and add the LNP-containing medium.

  • Incubation: Incubate the cells under standard conditions (37 °C, 5% CO2) for 4-6 hours.

  • Medium Change: After the initial incubation, add an equal volume of complete medium (containing serum) or replace the transfection medium entirely with fresh complete medium.

  • Analysis: Continue to incubate the cells for 24-48 hours. Assess protein expression via fluorescence microscopy or flow cytometry for EGFP, or a luciferase assay for luciferase reporter mRNA.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Large Particle Size (>200 nm) or High PDI (>0.3) Poor lipid quality; Incorrect mixing parameters; Aggregation post-formulation.Verify lipid stock concentrations; Optimize TFR and FRR on the microfluidic system; Ensure rapid transfer to dialysis after formulation.
Low Encapsulation Efficiency (<80%) Suboptimal N/P ratio (amine to phosphate); Incorrect pH of aqueous buffer.Adjust the amount of nucleic acid relative to the cationic lipid; Ensure the acetate buffer is at pH 4.0 to promote protonation of this compound.
Low Transfection Efficiency Poor LNP quality; Low dose of mRNA; Cell type is difficult to transfect.Re-characterize LNPs for size, PDI, and EE; Perform a dose-response experiment; Optimize cell seeding density.
High Cytotoxicity Excess positive charge from the cationic lipid; High LNP concentration.Ensure complete dialysis to remove ethanol and neutralize surface charge; Perform a toxicity assay (e.g., MTT) to determine the optimal non-toxic concentration range.

References

Preparation of N-Methyldioctadecylamine-Based Emulsions and Surfactants: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of N-Methyldioctadecylamine in Modern Formulations

This compound (CAS RN: 4088-22-6), a tertiary amine with two C18 alkyl chains, is a cationic lipid of significant interest in the pharmaceutical and research sectors. Its amphiphilic nature, characterized by a polar head group and a large hydrophobic tail, makes it a versatile component in the formulation of emulsions and surfactant systems. At acidic pH, the tertiary amine group becomes protonated, imparting a positive charge to the molecule. This cationic nature is pivotal for its function in various applications, notably in drug and gene delivery systems, where it can electrostatically interact with negatively charged molecules such as nucleic acids.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of this compound-based emulsions and surfactants. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on the scientific rationale behind each step to empower the user to adapt and optimize these methods for their specific needs.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective formulation.

PropertyValueSource
Molecular Formula C₃₇H₇₇N[1][2]
Molecular Weight 536.01 g/mol [1][2]
Appearance Waxy solid[1]
Melting Point 48-49 °C[3]
Boiling Point 252 °C at 0.05 mm Hg[1][3]
Solubility Insoluble in water; Soluble in organic solvents like benzene, acetone, and acetonitrile.[1]

Part 1: Preparation of this compound-Based Cationic Emulsions

Cationic emulsions are oil-in-water dispersions where the oil droplets are stabilized by a cationic surfactant, such as the protonated form of this compound. These systems are particularly valuable for the encapsulation of lipophilic drugs and for enhancing the delivery of therapeutic agents to cells. The positive surface charge of the emulsion droplets facilitates interaction with negatively charged cell membranes.

Two primary methods for the preparation of fine emulsions are detailed below: Hot Homogenization and Cold Homogenization. The choice between these methods is often dictated by the thermal stability of the active pharmaceutical ingredient (API) to be encapsulated.

Hot High-Pressure Homogenization (HPH) Protocol

This method is suitable for thermostable APIs and leverages the molten state of lipids to facilitate emulsification.

Causality Behind Experimental Choices:

  • Heating above the lipid melting point: Ensures that this compound and any other solid lipids are in a liquid state, allowing for efficient mixing and dispersion.

  • High-Shear Mixing (Pre-emulsion): Creates a coarse emulsion, which is a prerequisite for effective particle size reduction by the high-pressure homogenizer.[3]

  • High-Pressure Homogenization: The intense energy input from high pressure and cavitation forces breaks down the coarse emulsion droplets into the nanometer range.[4]

  • Co-surfactant (e.g., Polysorbate 80): A non-ionic surfactant is often included to improve the stability of the emulsion by providing steric hindrance, preventing droplet aggregation.[5]

Experimental Workflow:

Hot_Homogenization cluster_oil_phase Oil Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification A Weigh this compound and other lipids B Add lipophilic API (optional) A->B C Heat to 70-80°C with stirring until a clear lipid melt is formed B->C G Add aqueous phase to oil phase under high-shear mixing (10,000 rpm, 5-10 min) to form a coarse pre-emulsion C->G D Weigh co-surfactant (e.g., Polysorbate 80) and add to purified water E Heat to 70-80°C with stirring D->E F Adjust pH to acidic range (e.g., pH 4-5) with HCl to protonate the amine E->F F->G H Pass the pre-emulsion through a high-pressure homogenizer (e.g., 500-1500 bar, 3-5 cycles) G->H I Cool the resulting nanoemulsion to room temperature H->I J J I->J Characterization (Particle size, Zeta potential, etc.)

Caption: Workflow for Hot High-Pressure Homogenization.

Detailed Protocol:

  • Oil Phase Preparation:

    • Accurately weigh the required amounts of this compound and any other solid lipids (e.g., a neutral lipid like soybean oil or a helper lipid like DOPE). A typical starting concentration for this compound is 1-5% (w/v).

    • If encapsulating a lipophilic active pharmaceutical ingredient (API), dissolve it in the lipid mixture.

    • Heat the mixture to 70-80°C in a water bath with continuous stirring until a clear, homogenous lipid melt is obtained.

  • Aqueous Phase Preparation:

    • Prepare the aqueous phase by dispersing a co-surfactant (e.g., Polysorbate 80, 0.5-2% w/v) in purified water.

    • Heat the aqueous phase to the same temperature as the oil phase (70-80°C) with stirring.

    • Adjust the pH of the aqueous phase to an acidic range (e.g., pH 4-5) using a dilute solution of hydrochloric acid. This step is crucial to ensure the protonation of the tertiary amine group of this compound, rendering it cationic.

  • Emulsification:

    • Slowly add the hot aqueous phase to the hot oil phase under high-shear mixing (e.g., using a rotor-stator homogenizer at 10,000 rpm) for 5-10 minutes. This will result in the formation of a coarse pre-emulsion.

    • Immediately transfer the hot pre-emulsion to a high-pressure homogenizer.

    • Homogenize the pre-emulsion at a pressure of 500-1500 bar for 3-5 cycles. The optimal pressure and number of cycles should be determined empirically for the specific formulation.[3]

    • Allow the resulting nanoemulsion to cool down to room temperature.

  • Characterization:

    • The final emulsion should be characterized for particle size, polydispersity index (PDI), and zeta potential. A positive zeta potential confirms the cationic nature of the emulsion droplets.

Cold High-Pressure Homogenization (HPH) Protocol

This method is ideal for thermolabile APIs as it avoids prolonged exposure to high temperatures.

Causality Behind Experimental Choices:

  • Rapid Cooling (Solidification): Quickly freezing the lipid melt helps to entrap the API within the solid lipid matrix and prevents its partitioning to the aqueous phase.

  • Grinding/Milling: Reduces the particle size of the solidified lipid-API mixture, facilitating its dispersion in the cold aqueous phase.

  • Homogenization at Low Temperature: The high pressure provides the energy for particle size reduction, while the low temperature maintains the solid state of the lipid and protects the thermolabile API.[6]

Experimental Workflow:

Cold_Homogenization cluster_lipid_prep Lipid-API Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_homogenization Homogenization A Melt this compound and other lipids (70-80°C) B Disperse/dissolve thermolabile API A->B C Rapidly cool the mixture using liquid nitrogen or a dry ice/acetone bath B->C D Grind the solidified lipid mass into microparticles C->D G Disperse the lipid microparticles in the cold aqueous phase D->G E Prepare a cold aqueous solution (4°C) of co-surfactant F Adjust pH to acidic range (e.g., pH 4-5) E->F F->G H Pass the suspension through a high-pressure homogenizer at low temperature (e.g., 500-1500 bar, 3-5 cycles) G->H I Collect the resulting solid lipid nanoparticle (SLN) dispersion H->I J J I->J Characterization

Caption: Workflow for Cold High-Pressure Homogenization.

Detailed Protocol:

  • Lipid-API Preparation:

    • Melt this compound and any other solid lipids at 70-80°C.

    • Disperse or dissolve the thermolabile API in the molten lipid.

    • Rapidly solidify the mixture by pouring it into liquid nitrogen or onto a cold plate cooled with dry ice.

    • Grind the solidified lipid mass into fine microparticles using a mortar and pestle or a ball mill.

  • Aqueous Phase Preparation:

    • Prepare a cold (approximately 4°C) aqueous solution of a suitable co-surfactant (e.g., Poloxamer 188, 1-3% w/v).

    • Adjust the pH of the cold aqueous phase to an acidic range (e.g., pH 4-5) with a dilute acid.

  • Homogenization:

    • Disperse the lipid microparticles in the cold aqueous surfactant solution.

    • Homogenize the suspension using a high-pressure homogenizer that has been pre-cooled. The homogenization pressure and number of cycles will be similar to the hot homogenization method but should be optimized.

    • The resulting dispersion will contain solid lipid nanoparticles (SLNs) with the API encapsulated within the solid lipid core.

  • Characterization:

    • Analyze the SLN dispersion for particle size, PDI, and zeta potential.

Part 2: Formulation of this compound-Based Surfactant Solutions

As a cationic amphiphile, this compound can act as a primary surfactant. Its effectiveness as a surfactant is dependent on its concentration relative to its Critical Micelle Concentration (CMC). The CMC is the concentration at which individual surfactant molecules (unimers) begin to aggregate to form micelles.[7] Below the CMC, the surfactant primarily acts at interfaces, reducing surface tension. Above the CMC, the solution contains both unimers and micelles, the latter of which can solubilize hydrophobic substances.

Protocol for Preparation of a Stock Surfactant Solution

Causality Behind Experimental Choices:

  • Acidification: Protonation of the tertiary amine is essential for the molecule to become an effective cationic surfactant in aqueous solution.

  • Gentle Heating and Sonication: These steps aid in the dissolution of the waxy solid this compound, which has very low aqueous solubility in its free base form.

Experimental Workflow:

Surfactant_Solution_Prep A Weigh this compound B Add to a specific volume of purified water A->B C Add a stoichiometric amount of acid (e.g., HCl) to protonate the amine B->C D Gently heat (40-50°C) and sonicate until a clear solution is obtained C->D E Cool to room temperature and adjust the final volume D->E F Characterize (e.g., determine CMC) E->F

Caption: Preparation of this compound Surfactant Solution.

Detailed Protocol:

  • Preparation:

    • Accurately weigh the desired amount of this compound.

    • Add it to a known volume of purified water.

    • While stirring, add a stoichiometric amount of a suitable acid (e.g., 1 M HCl) to protonate the tertiary amine. The pH of the final solution should be in the acidic range.

    • Gently warm the solution (to just below the melting point, e.g., 40-50°C) and sonicate in a water bath until the this compound is fully dissolved and the solution is clear.

    • Allow the solution to cool to room temperature and adjust the final volume with purified water.

  • Determination of Critical Micelle Concentration (CMC) (Representative Method):

    • The CMC can be determined by various methods, such as surface tensiometry or conductivity measurements.

    • Surface Tension Method:

      • Prepare a series of dilutions of the stock surfactant solution.

      • Measure the surface tension of each dilution.

      • Plot the surface tension as a function of the logarithm of the surfactant concentration.

      • The CMC is the point at which the surface tension plateaus.[7]

    • The CMC of long-chain amines is generally low, and for this compound, it is expected to be in the micromolar to low millimolar range. The longer the alkyl chain, the lower the CMC.[8][9]

Trustworthiness and Self-Validation

The protocols provided are based on established principles of emulsion and surfactant formulation. To ensure the validity of the results, it is imperative to perform thorough characterization of the prepared systems.

  • For Emulsions/SLNs:

    • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). Consistent particle size and a low PDI are indicative of a stable and homogenous formulation.

    • Zeta Potential: Measured by Electrophoretic Light Scattering (ELS). A sufficiently high positive zeta potential (typically > +30 mV) indicates good colloidal stability due to electrostatic repulsion between droplets.

    • Encapsulation Efficiency: For formulations containing an API, this should be determined to assess the effectiveness of the encapsulation process.

    • Stability Studies: The physical stability of the formulation should be assessed over time at different storage conditions (e.g., 4°C and 25°C) by monitoring changes in particle size, PDI, and zeta potential.

  • For Surfactant Solutions:

    • CMC Determination: The reproducibility of the CMC value across different measurement techniques (e.g., surface tension and conductivity) provides confidence in the characterization of the surfactant's properties.

    • Clarity and Stability: The surfactant solution should remain clear and free of precipitation over time at the intended storage temperature.

By adhering to these characterization and validation steps, researchers can ensure the quality and reproducibility of their this compound-based formulations.

References

Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) of Tertiary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The analysis of tertiary amines by gas chromatography-mass spectrometry (GC-MS) presents significant analytical challenges, primarily due to their basicity and polar nature, which often leads to poor chromatographic peak shape and low sensitivity. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the underlying principles and practical solutions for the robust and reliable analysis of tertiary amines. We will explore the root causes of common analytical issues, such as peak tailing, and present a range of field-proven strategies, from system inertness and specialized columns to advanced sample preparation and derivatization techniques. Detailed, step-by-step protocols for direct analysis, headspace GC-MS for volatile amines, and pyrolysis-GC-MS for quaternary ammonium compounds are provided. This document aims to be a self-validating system, explaining the causality behind experimental choices to empower users to develop and troubleshoot their own GC-MS methods for tertiary amines effectively.

The Challenge: Understanding the Analytical Behavior of Tertiary Amines in GC-MS

Tertiary amines are a class of organic compounds that play a crucial role in pharmaceuticals, agrochemicals, and industrial processes. Their accurate quantification by GC-MS is often complicated by their inherent chemical properties.

1.1. The Problem of Peak Tailing

The primary obstacle in the GC analysis of amines is their propensity for strong interaction with active sites within the GC system. These interactions, primarily with acidic silanol groups present on the surfaces of inlet liners, column stationary phases, and fittings, lead to a phenomenon known as peak tailing.[1][2][3] This occurs because a portion of the analyte molecules is reversibly adsorbed, delaying their travel through the column relative to the bulk of the analyte band.[1][2] The consequences of peak tailing are severe, leading to:

  • Poor resolution between adjacent peaks.

  • Inaccurate peak integration and quantification.[4]

  • Reduced sensitivity as peak height is diminished.[4]

1.2. Volatility and Thermal Stability

While many tertiary amines are sufficiently volatile for GC analysis, some higher molecular weight compounds may require derivatization to increase their volatility.[5][6] Furthermore, thermally labile amines can degrade in the high-temperature environment of the GC inlet, leading to the appearance of extraneous peaks and inaccurate quantification.[1]

Foundational Strategies for Improved Tertiary Amine Analysis

Before exploring advanced techniques, it is crucial to establish a robust and inert GC-MS system.

2.1. Ensuring System Inertness

Minimizing active sites in the sample flow path is the first line of defense against peak tailing.

  • Inert Inlet Liners: Utilize deactivated liners, often with a chemical treatment that masks silanol groups.[2]

  • Inert GC Columns: Employ columns specifically designed for amine analysis. These columns have a stationary phase that is chemically bonded and end-capped to reduce surface activity.[3] A base-deactivated polyethylene glycol (wax) or specialized low-bleed phenyl-arylene polymer columns are often recommended.

  • Proper Column Installation: Ensure the column is cut cleanly and installed correctly to avoid turbulence and unswept volumes, which can also contribute to peak tailing.[1][2]

2.2. Method Optimization

  • Injector Temperature: Optimize the injector temperature to ensure rapid volatilization without causing thermal degradation of the analytes.[7]

  • Carrier Gas Flow Rate: A higher flow rate can sometimes reduce the interaction time of the analyte with active sites, thereby improving peak shape.

  • Oven Temperature Program: A faster temperature ramp can lead to sharper peaks, but may compromise resolution. Method development should aim to find a balance.

Sample Preparation and Extraction Techniques

Proper sample preparation is critical for isolating tertiary amines from complex matrices and ensuring compatibility with the GC-MS system.

3.1. Liquid-Liquid Extraction (LLE)

LLE is a fundamental technique for separating analytes based on their differential solubility in two immiscible liquids.[8] For basic compounds like tertiary amines, pH adjustment is key.

Protocol 1: Basic Liquid-Liquid Extraction of Tertiary Amines

  • Sample Preparation: To an aqueous sample containing the tertiary amine, add a suitable base (e.g., 1 M NaOH) to adjust the pH to >10. This ensures the amine is in its free base form, which is more soluble in organic solvents.

  • Extraction: Add an immiscible organic solvent (e.g., dichloromethane, hexane, or ethyl acetate).[8]

  • Mixing: Vortex the mixture vigorously for 1-2 minutes to facilitate the transfer of the amine into the organic phase.

  • Phase Separation: Centrifuge the sample to achieve a clean separation of the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer to a clean vial.

  • Concentration: If necessary, evaporate the solvent under a gentle stream of nitrogen to concentrate the analyte.

  • Reconstitution: Reconstitute the residue in a suitable solvent for GC-MS injection.

3.2. Solid-Phase Extraction (SPE)

SPE offers a more efficient and selective method for sample cleanup and concentration compared to LLE.[8][9] For tertiary amines, cation-exchange or reversed-phase cartridges can be employed.

Diagram 1: Solid-Phase Extraction Workflow for Tertiary Amines

SPE_Workflow cluster_protocol SPE Protocol Condition 1. Condition Cartridge (e.g., Methanol, Water) Load 2. Load Sample (Acidified to ensure protonation) Condition->Load Wash1 3. Wash (Interference Removal) (e.g., Acidified Water) Load->Wash1 Wash2 4. Wash (Dry Cartridge) (e.g., Methanol) Wash1->Wash2 Elute 5. Elute Amine (e.g., Ammoniated Methanol) Wash2->Elute Evaporate 6. Evaporate & Reconstitute Elute->Evaporate Analysis 7. GC-MS Analysis Evaporate->Analysis

Caption: Workflow for cation-exchange solid-phase extraction of tertiary amines.

Derivatization Strategies for Tertiary Amines

While direct analysis is preferable for its simplicity, derivatization is a powerful tool to overcome the challenges associated with tertiary amines.[6] The primary goals of derivatization are to:

  • Increase volatility.[5][10]

  • Improve thermal stability.[6]

  • Enhance chromatographic properties by reducing polarity and masking active sites.[5][10]

For tertiary amines, a common strategy involves dealkylation followed by derivatization of the resulting secondary amine.[10] Alkyl chloroformates are frequently used for this purpose.[10]

Protocol 2: Derivatization of Tertiary Amines via Dealkylation and Acylation

  • Dealkylation: In a sealed vial, react the tertiary amine sample with an alkyl chloroformate (e.g., pentafluorobenzyl chloroformate) in an appropriate solvent. This reaction cleaves one of the alkyl groups, forming a carbamate derivative of the resulting secondary amine.[10]

  • Reaction Conditions: The reaction is typically carried out at an elevated temperature (e.g., 60-100°C) for a defined period (e.g., 30-60 minutes).

  • Quenching: After cooling, the reaction may be quenched by the addition of a suitable reagent.

  • Extraction: The derivatized analyte is then extracted into an organic solvent (e.g., hexane).

  • Analysis: The organic extract is injected into the GC-MS. The resulting carbamate derivative is typically less polar and exhibits better chromatographic behavior.

Table 1: Common Derivatization Reagents for Amines

Derivatization Agent Target Amines Derivative Formed Key Advantages
Alkyl Chloroformates (e.g., PFBCF) Primary, Secondary, Tertiary (after dealkylation) Carbamates Stable derivatives, suitable for aqueous samples.[10][11]
Acylating Agents (e.g., PFPA, HFBA) Primary, Secondary Amides Increases volatility and improves peak shape.[10]

| Silylating Agents (e.g., BSTFA) | Primary, Secondary | Silyl derivatives | Highly volatile derivatives, but reagents are moisture-sensitive.[10][12] |

Specialized Techniques for Tertiary Amine Analysis

5.1. Headspace GC-MS for Volatile Tertiary Amines

For volatile tertiary amines, headspace GC-MS is a powerful, derivatization-free technique.[13][14] It involves analyzing the vapor phase in equilibrium with a liquid or solid sample in a sealed vial.[15][16]

Diagram 2: Headspace GC-MS Workflow

Headspace_Workflow cluster_workflow Headspace Analysis Sample 1. Sample in Vial (+ base, e.g., NaOH or DBU) Seal 2. Seal Vial Sample->Seal Incubate 3. Incubate & Agitate (e.g., 70°C for 10 min) Seal->Incubate Inject 4. Inject Headspace Vapor Incubate->Inject GCMS 5. GC-MS Analysis Inject->GCMS

Caption: General workflow for static headspace GC-MS analysis of volatile amines.

Protocol 3: Static Headspace GC-MS of Volatile Tertiary Amines

  • Sample Preparation: Place the sample into a headspace vial. To enhance the partitioning of volatile amines into the headspace, add a non-volatile base such as NaOH or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[14] This converts any amine salts to their more volatile free base form.

  • Vial Sealing: Immediately seal the vial with a crimp cap.

  • Incubation: Place the vial in the headspace autosampler and incubate at a specific temperature (e.g., 70-80°C) with agitation for a set time (e.g., 10-20 minutes) to allow for equilibration.[13]

  • Injection: A heated, gas-tight syringe withdraws a known volume of the headspace gas and injects it into the GC inlet.[13]

  • GC-MS Analysis: The analytes are separated on a suitable column (e.g., a dedicated volatile amine column) and detected by the mass spectrometer.[13]

Table 2: Example Headspace GC-MS Parameters for Volatile Amines

Parameter Setting Reference
Column Restek Rtx-Volatile Amine (30 m x 0.32 mm ID x 5 µm) [13]
Carrier Gas Helium @ 2 mL/min (constant flow) [13]
Oven Program 40°C (4 min), then 25°C/min to 250°C (3 min) [13]
Injector Temp. 200°C [13]
Headspace Incubation 70°C for 10 min [13]

| MS Mode | Electron Impact (EI), Single Ion Monitoring (SIM) |[13] |

5.2. Pyrolysis-GC-MS for Quaternary Ammonium Compounds

Quaternary ammonium compounds (QACs) are non-volatile salts that often contain tertiary amine structures. They cannot be directly analyzed by conventional GC. Pyrolysis-GC-MS is a technique where the QAC is thermally degraded in the GC inlet to form volatile tertiary amines and alkyl halides, which can then be separated and detected.[17][18][19] This method allows for the simultaneous analysis of both the cation and anion of the QAC in a single run.[17][20]

Protocol 4: Pyrolysis-GC-MS of Quaternary Ammonium Compounds

  • Sample Preparation: Dissolve the QAC sample in a suitable solvent (e.g., isopropanol).[20]

  • Injection: Inject the sample into a high-temperature GC inlet (e.g., 250-300°C).[18]

  • Pyrolysis: In the hot inlet, the QAC undergoes thermal degradation (e.g., Hofmann elimination) to yield volatile tertiary amines and other products.[17][18]

  • GC-MS Analysis: The volatile pyrolysis products are separated on the GC column and identified by the mass spectrometer. The resulting chromatogram will show peaks corresponding to the tertiary amines formed.[17]

Chiral Analysis of Tertiary Amines

Distinguishing between enantiomers of chiral tertiary amines is critical in pharmaceutical development, as different enantiomers can have vastly different pharmacological activities. Chiral GC-MS is the method of choice for this application.

6.1. Chiral Derivatization

One approach is to react the chiral amine with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral GC column.

6.2. Chiral Stationary Phases

The more common approach is to use a chiral GC column. These columns contain a chiral stationary phase, often based on cyclodextrin derivatives, that interacts differently with the two enantiomers, leading to their separation.[21] Derivatization of the amine may still be necessary to improve its chromatographic properties before separation on the chiral column.[22][23]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing (All Peaks) Poor column installation (bad cut, wrong position); Dead volume in the system.Re-cut and reinstall the column according to the manufacturer's instructions.[2] Check all fittings for proper connection.
Peak Tailing (Only Amines) Active sites in the liner, column, or system; Column contamination.Use a deactivated liner and a base-deactivated column.[2][3] Condition the column. If contamination is severe, trim the first few centimeters of the column or replace it.[7]
Ghost Peaks Carryover from a previous injection; Septum bleed; Contamination in the carrier gas.Run a solvent blank.[24] Replace the septum. Ensure high-purity carrier gas and functioning gas traps.[7]
Poor Sensitivity Analyte adsorption; Leaks in the system; Incorrect MS settings.Check system for inertness.[7] Perform a leak check. Optimize MS parameters (e.g., tune, detector voltage).

Conclusion

The successful GC-MS analysis of tertiary amines is an achievable goal that hinges on a systematic approach to mitigating their challenging chemical properties. By ensuring a fully inert flow path, selecting the appropriate column, and optimizing analytical parameters, direct analysis can be successful for many tertiary amines. For more complex matrices or challenging analytes, a well-chosen sample preparation technique, such as LLE or SPE, is crucial. Furthermore, advanced strategies like derivatization, headspace analysis for volatile compounds, and pyrolysis for quaternary ammonium salts provide robust solutions for a wide range of applications. By understanding the principles behind these techniques and following the detailed protocols provided, researchers can confidently develop and validate reliable GC-MS methods for the accurate quantification of tertiary amines in their samples.

References

Application Notes and Protocols for N-Methyldioctadecylamine in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Role of N-Methyldioctadecylamine in Modern Organic Synthesis

This compound, a tertiary amine featuring a methyl group and two long-chain octadecyl groups, is a pivotal intermediate in the synthesis of advanced catalytic systems. While not typically employed as a catalyst in its own right, its true value lies in its role as a precursor to a powerful class of catalysts known as quaternary ammonium salts. These salts are at the forefront of phase-transfer catalysis (PTC), a technology that facilitates reactions between reactants located in different immiscible phases, thereby enhancing reaction rates, improving yields, and enabling milder reaction conditions. This guide provides an in-depth exploration of the synthesis of quaternary ammonium salt catalysts from this compound and details their application in key organic transformations.

The long dioctadecyl chains of this compound impart significant lipophilicity to its derivative quaternary ammonium salts. This characteristic is crucial for their function as phase-transfer catalysts, allowing them to effectively shuttle anionic reactants from an aqueous phase into an organic phase where the reaction with an organic substrate can occur. The selection of the fourth substituent on the nitrogen atom during the quaternization process allows for the fine-tuning of the catalyst's properties to suit specific reaction requirements.

Part 1: Synthesis of Quaternary Ammonium Salt Catalysts from this compound

The conversion of this compound into a quaternary ammonium salt is achieved through a straightforward alkylation reaction, often referred to as the Menschutkin reaction.[1] This SN2 reaction involves the nucleophilic attack of the tertiary amine's nitrogen atom on an alkyl halide or other suitable alkylating agent.[1]

Core Reaction Mechanism

The lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbon of the alkylating agent, leading to the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium cation. The halide ion becomes the corresponding counter-anion.

Diagram 1: The Menschutkin Reaction for Quaternization

Menschutkin_Reaction amine This compound (R₃N) transition_state Transition State [R₃N---R'---X]ᵟ⁺ amine->transition_state Nucleophilic Attack alkyl_halide Alkyl Halide (R'-X) alkyl_halide->transition_state quat_salt Quaternary Ammonium Salt [R₃NR']⁺X⁻ transition_state->quat_salt Bond Formation & Leaving Group Departure

Caption: General schematic of the SN2 reaction for the synthesis of quaternary ammonium salts.

Experimental Protocol: Synthesis of N-Methyl-N,N-dioctadecyl-N-benzylammonium Chloride

This protocol details the synthesis of a representative quaternary ammonium salt from this compound and benzyl chloride, a common alkylating agent.

Materials:

  • This compound

  • Benzyl chloride

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere, add this compound (1 equivalent).

  • Solvent Addition: Add anhydrous acetonitrile to dissolve the amine with magnetic stirring. The volume of solvent should be sufficient to ensure complete dissolution.

  • Reagent Addition: Slowly add benzyl chloride (1.1 equivalents) to the stirred solution at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Product Isolation: After the reaction is complete, cool the mixture to room temperature. The quaternary ammonium salt may precipitate out of the solution. If not, slowly add anhydrous diethyl ether to the stirred solution to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration and wash with cold diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the purified N-Methyl-N,N-dioctadecyl-N-benzylammonium chloride under vacuum to obtain a fine, white powder.

Characterization: The structure and purity of the synthesized quaternary ammonium salt can be confirmed using techniques such as NMR spectroscopy (¹H and ¹³C), FTIR spectroscopy, and mass spectrometry.

Part 2: Application in Phase-Transfer Catalyzed N-Alkylation

Quaternary ammonium salts derived from this compound are highly effective catalysts for N-alkylation reactions, particularly of heterocycles and amides.[2] The catalyst facilitates the transfer of the deprotonated nucleophile from the aqueous or solid phase to the organic phase for reaction with the alkylating agent.

Mechanism of Phase-Transfer Catalysis

The catalytic cycle involves the exchange of the catalyst's counter-anion with the nucleophile's anion in the aqueous phase. The resulting lipophilic ion pair is then transported into the organic phase, where the nucleophile is highly reactive due to minimal solvation. After the nucleophilic attack on the alkylating agent, the catalyst, now paired with the leaving group anion, returns to the aqueous phase to repeat the cycle.

Diagram 2: Catalytic Cycle of Phase-Transfer N-Alkylation

PTC_N_Alkylation cluster_organic Organic Phase cluster_aqueous Aqueous Phase organic_reaction R-X + [Q⁺Nuc⁻] N-Alkylation R-Nuc + [Q⁺X⁻] aqueous_exchange M⁺Nuc⁻ + [Q⁺X⁻] Anion Exchange M⁺X⁻ + [Q⁺Nuc⁻] organic_reaction:f2->aqueous_exchange:f0 Phase Transfer aqueous_exchange:f2->organic_reaction:f0 Phase Transfer

Caption: The catalytic cycle in phase-transfer catalysis for N-alkylation.

Experimental Protocol: N-Alkylation of Indole under Phase-Transfer Conditions

This protocol describes the N-alkylation of indole with 1-bromobutane using a synthesized quaternary ammonium salt as the phase-transfer catalyst.

Materials:

  • Indole

  • 1-Bromobutane

  • N-Methyl-N,N-dioctadecyl-N-benzylammonium chloride (catalyst)

  • Sodium hydroxide (50% aqueous solution)

  • Toluene

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine indole (1 equivalent), toluene, and the 50% aqueous sodium hydroxide solution.

  • Catalyst Addition: Add the N-Methyl-N,N-dioctadecyl-N-benzylammonium chloride catalyst (0.05 equivalents) to the biphasic mixture.

  • Reagent Addition: Add 1-bromobutane (1.2 equivalents) to the reaction mixture.

  • Reaction Conditions: Stir the mixture vigorously at 60°C for 4-6 hours. The vigorous stirring is crucial to maximize the interfacial area between the two phases.[3] Monitor the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and add water to dissolve the sodium hydroxide. Separate the organic layer.

  • Extraction: Extract the aqueous layer with toluene. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain N-butylindole.

ReactantProductCatalyst Loading (mol%)Reaction Time (h)Yield (%)
IndoleN-butylindole54>90
PyrroleN-benzylpyrrole56~85
CarbazoleN-ethylcarbazole55>95

Part 3: Application in Phase-Transfer Catalyzed Esterification

The synthesis of esters from carboxylic acids and alkyl halides can be efficiently catalyzed by quaternary ammonium salts under phase-transfer conditions. The catalyst facilitates the transfer of the carboxylate anion into the organic phase for reaction.

Experimental Protocol: Esterification of Benzoic Acid

This protocol outlines the esterification of benzoic acid with benzyl bromide using a quaternary ammonium salt catalyst.

Materials:

  • Benzoic acid

  • Benzyl bromide

  • N-Methyl-N,N-dioctadecyl-N-benzylammonium chloride (catalyst)

  • Potassium carbonate (solid)

  • Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, suspend benzoic acid (1 equivalent) and potassium carbonate (1.5 equivalents) in acetonitrile.

  • Catalyst Addition: Add the N-Methyl-N,N-dioctadecyl-N-benzylammonium chloride catalyst (0.05 equivalents) to the suspension.

  • Reagent Addition: Add benzyl bromide (1.1 equivalents) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at 50°C for 8-12 hours. Monitor the reaction by TLC.

  • Workup: After completion, filter the solid potassium salts and wash with acetonitrile.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield benzyl benzoate.

Conclusion: A Gateway to Enhanced Catalytic Performance

This compound serves as a critical and versatile precursor for the synthesis of highly effective quaternary ammonium phase-transfer catalysts. The protocols detailed herein provide a robust framework for researchers and drug development professionals to leverage this chemistry for a variety of important organic transformations. The ability to readily synthesize and tune these catalysts opens up numerous possibilities for developing efficient, scalable, and environmentally benign synthetic routes to valuable chemical entities.

References

Troubleshooting & Optimization

Technical Support Center: Purification of N-Methyldioctadecylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-Methyldioctadecylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for common challenges encountered during the purification of this long-chain tertiary amine. Our focus is on providing practical, field-proven insights to ensure you achieve the desired purity and yield in your experiments.

Understanding the Molecule: Key Physicochemical Properties

Before delving into purification techniques, a thorough understanding of this compound's properties is crucial for selecting and optimizing the appropriate methodology.

PropertyValueSignificance for Purification
Molecular Formula C₃₇H₇₇NHigh molecular weight and long alkyl chains result in low volatility and a waxy solid nature at room temperature.
Molecular Weight 536.01 g/mol Influences diffusion rates in chromatography and requires high vacuum for distillation.
Melting Point 48-49 °CThe solid nature at room temperature makes recrystallization a viable purification method.
Boiling Point 252 °C at 0.05 mm HgThe high boiling point necessitates vacuum distillation to prevent thermal decomposition.[1][2]
Solubility Insoluble in water; Soluble in organic solvents like benzene, acetone, and acetonitrile.This dictates the choice of solvents for recrystallization and chromatography.

Choosing Your Purification Strategy: A Logic-Driven Approach

The selection of a purification technique for this compound is contingent on the nature of the impurities, the desired final purity, and the scale of the purification. The following decision tree illustrates a logical approach to selecting the most suitable method.

Purification_Decision_Tree start Crude this compound impurity_analysis What are the primary impurities? start->impurity_analysis volatile_impurities Low-boiling point impurities? impurity_analysis->volatile_impurities non_volatile_impurities High-boiling point or polar impurities? impurity_analysis->non_volatile_impurities volatile_impurities->non_volatile_impurities No distillation Vacuum Distillation volatile_impurities->distillation Yes polarity_difference Significant polarity difference from impurities? non_volatile_impurities->polarity_difference chromatography_recrystallization Recrystallization or Column Chromatography column_chromatography Column Chromatography polarity_difference->column_chromatography Yes recrystallization Recrystallization polarity_difference->recrystallization No

Caption: Decision tree for selecting a purification method for this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Vacuum Distillation

FAQ 1: My this compound is turning yellow/dark during distillation, even under vacuum. What is causing this and how can I prevent it?

Answer: The yellowing or darkening of amines during distillation is often a sign of oxidation or thermal degradation.[3] Even under vacuum, residual oxygen can be present. The high temperatures required for distillation can also promote decomposition.

Troubleshooting Steps:

  • Improve Vacuum: Ensure your vacuum system is capable of reaching and maintaining a pressure of 0.05 mm Hg or lower. Check for leaks in all joints and connections. A lower pressure will reduce the required distillation temperature.

  • Inert Gas Purge: Before heating, purge the distillation apparatus with an inert gas like argon or nitrogen to remove residual oxygen. You can maintain a slight positive pressure of the inert gas during the distillation.

  • Use an Antioxidant: For particularly sensitive applications, the addition of a small amount of a high-boiling antioxidant, such as BHT (butylated hydroxytoluene), can be considered, provided it can be easily separated from the final product.

  • Minimize Heating Time: Heat the distillation flask rapidly to the distillation temperature and collect the product as quickly as possible. Prolonged heating increases the likelihood of degradation.[4]

FAQ 2: I am experiencing significant "bumping" or uneven boiling during the vacuum distillation of this compound. How can I achieve smooth distillation?

Answer: Bumping is common when distilling high-boiling liquids under vacuum. It is caused by the superheating of the liquid, followed by the sudden, violent boiling.

Troubleshooting Steps:

  • Efficient Stirring: Use a magnetic stir bar and a stirrer hot plate to ensure even heating and to provide nucleation sites for smooth boiling.

  • Boiling Chips/Stones: While less effective under high vacuum, fresh, porous boiling chips can help. Do not add boiling chips to a hot liquid.

  • Ebullition Tube: A fine capillary tube that introduces a slow stream of inert gas (a "gas bleed") into the bottom of the distillation flask is a very effective way to promote smooth boiling under vacuum.

  • Proper Flask Size: Use a flask that is not more than two-thirds full to provide adequate surface area for evaporation.

Recrystallization

FAQ 3: I am having trouble finding a suitable single solvent for the recrystallization of this compound. What should I do?

Answer: It is common for a single solvent not to meet the ideal criteria for recrystallization (high solubility at high temperature and low solubility at low temperature).[5] In such cases, a mixed-solvent system is often effective.

Troubleshooting Steps:

  • Solvent Screening: Perform small-scale solubility tests with a range of solvents. For this compound, consider solvents like acetone, acetonitrile, and ethyl acetate.[1][2]

  • Mixed-Solvent System:

    • Dissolve the crude amine in a minimum amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.

    • Slowly add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes cloudy (the point of saturation).

    • Add a few drops of the "good" solvent back until the solution is clear again.

    • Allow the solution to cool slowly. The crystals should form as the solubility decreases.

FAQ 4: My recrystallization of this compound resulted in an oil instead of crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This is more common with lower-melting point solids like this compound.

Troubleshooting Steps:

  • Lower the Starting Temperature: Reheat the solution until the oil redissolves, and then allow it to cool more slowly. A slower cooling rate can promote proper crystal lattice formation.

  • Add More Solvent: The concentration of the solute may be too high. Add a small amount of additional solvent and reheat to dissolve the oil, then cool slowly.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to induce crystallization.

Column Chromatography

FAQ 5: My this compound is streaking badly on a standard silica gel column, and I am getting poor separation and recovery. What is the problem?

Answer: Basic amines like this compound interact strongly with the acidic silanol groups on the surface of standard silica gel.[6] This leads to irreversible adsorption, peak tailing (streaking), and poor recovery.

Troubleshooting Steps:

  • Use Amine-Functionalized Silica: The most effective solution is to use a stationary phase that is less acidic. Amine-bonded silica columns provide a more alkaline environment, leading to better peak shape and recovery for basic compounds.[7][8]

  • Add a Basic Modifier to the Eluent: If you must use standard silica gel, add a small amount of a competing base to the mobile phase. A common choice is 0.1-1% triethylamine in your eluent system (e.g., hexane/ethyl acetate). The triethylamine will preferentially interact with the acidic sites on the silica, allowing your product to elute more cleanly.

  • Use Alumina: Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds.

FAQ 6: I am using an amine-functionalized column, but my separation is still not optimal. How can I improve it?

Answer: Even with the correct stationary phase, optimizing the mobile phase is crucial for good separation.

Troubleshooting Steps:

  • Gradient Elution: Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or isopropanol). This will help to elute compounds with a range of polarities.

  • Solvent System Selection: Experiment with different solvent systems. While hexane/ethyl acetate is a common starting point, other systems like dichloromethane/methanol may provide different selectivity.

  • TLC Analysis: Before running a column, use thin-layer chromatography (TLC) with the same stationary phase (if available) and various mobile phases to identify the optimal solvent system for your separation.

Experimental Protocols

Protocol 1: High-Vacuum Distillation

This protocol describes the purification of this compound using high-vacuum distillation.

Workflow Diagram:

Vacuum_Distillation_Workflow start Start: Crude this compound setup Assemble distillation apparatus start->setup purge Purge with inert gas setup->purge vacuum Apply high vacuum (≤ 0.05 mm Hg) purge->vacuum heat Heat to boiling point (~252 °C) vacuum->heat collect Collect distillate in cooled receiver heat->collect cool Cool system and release vacuum collect->cool end End: Purified Product cool->end

Caption: Workflow for the vacuum distillation of this compound.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly greased with high-vacuum grease. Use a round-bottom flask of an appropriate size (not more than two-thirds full).

  • Inert Gas Purge: Introduce a gentle stream of nitrogen or argon into the system for 5-10 minutes to displace any air.

  • Vacuum Application: Slowly and carefully apply a high vacuum to the system, aiming for a pressure of 0.05 mm Hg or lower.

  • Heating: Begin heating the distillation flask using a heating mantle with a magnetic stirrer.

  • Distillate Collection: As the temperature approaches the boiling point of this compound at the applied pressure (approximately 252 °C at 0.05 mm Hg), the product will begin to distill.[1][2] Collect the fraction that distills at a constant temperature. It is advisable to collect a small forerun to be discarded.

  • Cooling and Vacuum Release: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature. Slowly and carefully release the vacuum before dismantling the apparatus.

Protocol 2: Recrystallization from a Mixed-Solvent System

This protocol details the purification of this compound by recrystallization.

Step-by-Step Methodology:

  • Solvent Selection: Based on preliminary tests, select a "good" solvent (e.g., hot acetone) and a "poor" solvent (e.g., water or hexane).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot "good" solvent to dissolve it completely.

  • Induce Saturation: While keeping the solution warm, add the "poor" solvent dropwise until a persistent cloudiness is observed.

  • Clarification: Add a few drops of the hot "good" solvent to just redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold "poor" solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.

References

Technical Support Center: Optimizing N-Methyldioctadecylamine Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Methyldioctadecylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for reactions catalyzed by this highly lipophilic tertiary amine. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the causality behind experimental choices, ensuring robust and reproducible results.

Introduction to this compound Catalysis

This compound is a tertiary amine characterized by a methyl group and two C18 alkyl (octadecyl) chains attached to a central nitrogen atom. Its pronounced lipophilicity makes it an excellent catalyst for reactions in non-polar organic solvents and a highly effective phase-transfer catalyst.[1][2] Like other tertiary amines, it can function as a Brønsted or Lewis base to accelerate a variety of organic transformations, including esterifications, acylations, and the Baylis-Hillman reaction.[3][4][5][6][7] The catalytic activity is primarily dependent on the basicity of the amine and the steric accessibility of the nitrogen's lone pair of electrons.[8]

Troubleshooting Guide: A-Question-and-Answer-Based Approach

This section directly addresses common issues encountered during experiments using this compound.

Problem 1: Low Conversion or Unacceptably Slow Reaction Rate

Question: My reaction is showing low conversion to the desired product, or the reaction is proceeding much slower than anticipated. What are the likely causes and how can I optimize the conditions?

Answer: Low conversion and slow reaction rates are common challenges in catalysis.[9][10] The issue often stems from suboptimal reaction parameters or the presence of inhibitors. Here’s a systematic approach to troubleshooting:

1. Catalyst Loading and Activity:

  • Insufficient Catalyst: The most straightforward cause is an insufficient amount of catalyst. The catalytic cycle cannot turn over fast enough to achieve a reasonable reaction rate if the catalyst concentration is the limiting factor.

  • Catalyst Basicity: The catalytic activity of a tertiary amine is strongly correlated with its basicity.[8] Ensure that the reaction medium does not contain acidic impurities that could protonate and deactivate the amine.

2. Reaction Temperature:

  • Inadequate Thermal Energy: Many reactions require a certain activation energy to proceed at a reasonable rate. If the temperature is too low, the reaction may be kinetically slow.

  • Optimization Strategy: Perform a temperature screening study. Gradually increase the reaction temperature in 5-10 °C increments while monitoring the reaction progress. Be aware that excessive heat can lead to side reactions and reduced selectivity.

3. Solvent Selection:

  • Solvent Polarity: The choice of solvent is critical. This compound's long alkyl chains make it highly soluble and effective in non-polar organic solvents. In polar solvents, its effectiveness may be diminished.

  • Solubility of Reactants: Ensure that all reactants are sufficiently soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to a heterogeneous mixture and mass transfer limitations.

4. Presence of Impurities:

  • Water: Trace amounts of water can hydrolyze reactants or intermediates, or in some cases, interact with the catalyst. Always use dry solvents and reagents, especially for moisture-sensitive reactions.

  • Acidic Impurities: As mentioned, acids will neutralize the amine catalyst. Purify starting materials if they are suspected to contain acidic residues.

Optimization Workflow for Low Conversion:

Caption: A systematic workflow for troubleshooting low reaction conversion.

Recommended Initial Optimization Parameters:

ParameterRecommended RangeRationale
Catalyst Loading1 - 10 mol%Balances reaction rate with cost and ease of removal.
TemperatureRoom Temp. to 100 °CReaction specific; higher temperatures can increase rate but may decrease selectivity.
SolventToluene, Heptane, THF, DichloromethaneChosen based on reactant solubility and reaction type. This compound is effective in non-polar media.
Concentration0.1 - 1.0 MHigher concentrations can increase reaction rate but may lead to solubility issues or side reactions.
Problem 2: Poor Selectivity and Formation of Byproducts

Question: My reaction is producing a significant amount of unintended byproducts. How can I improve the selectivity towards the desired product?

Answer: Poor selectivity is often a result of the catalyst promoting alternative reaction pathways or the reaction conditions being too harsh.

1. Side Reactions in Amine Catalysis:

  • Over-alkylation: In N-alkylation reactions, the tertiary amine product can sometimes be more nucleophilic than the starting secondary amine, leading to the formation of a quaternary ammonium salt as a byproduct.[11]

  • Acylation of Tertiary Amines: While less common, under certain conditions, especially with highly reactive acylating agents, the tertiary amine itself can be acylated.[12][13][14]

  • Elimination vs. Substitution: In reactions involving alkyl halides, the basicity of the tertiary amine can promote elimination reactions (E2) that compete with the desired substitution reactions (SN2).

2. Mitigating Side Reactions:

  • Temperature Control: Lowering the reaction temperature can often favor the desired reaction pathway, which typically has a lower activation energy than side reactions.

  • Stoichiometry: Carefully control the stoichiometry of your reactants. For example, in an acylation, using a slight excess of the amine substrate relative to the acylating agent can help ensure the latter is fully consumed, preventing it from participating in side reactions.

  • Order of Addition: In some cases, the order in which reactants are added can influence selectivity. For instance, adding the limiting reagent slowly to the reaction mixture can maintain its concentration at a low level, which can suppress side reactions.

Problem 3: Catalyst Deactivation

Question: The reaction starts as expected, but then stalls before reaching completion. I suspect catalyst deactivation. What are the potential mechanisms and solutions?

Answer: Catalyst deactivation is a critical issue where the catalyst loses its activity during the reaction. For tertiary amines, several deactivation pathways are possible.

1. Protonation:

  • Cause: Generation of acidic byproducts during the reaction (e.g., HCl from an acid chloride) will protonate the amine, forming an inactive ammonium salt.

  • Solution: Add a stoichiometric amount of a non-nucleophilic base (a "proton sponge") to scavenge the acid. Alternatively, running the reaction with a slight excess of the tertiary amine catalyst can also serve this purpose, though it may complicate purification.

2. Quaternization:

  • Cause: If the reaction mixture contains a reactive alkylating agent (e.g., an alkyl halide), the tertiary amine catalyst can be alkylated to form a catalytically inactive quaternary ammonium salt.[15]

  • Solution: This is a form of catalyst poisoning.[1][10] If possible, choose reactants that are less likely to alkylate the tertiary amine. Alternatively, use a catalyst that is more sterically hindered around the nitrogen atom to disfavor this side reaction.

3. Oxidative Degradation:

  • Cause: Some tertiary amines can be susceptible to oxidation, especially at elevated temperatures in the presence of air.

  • Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.

Catalyst Deactivation Pathways:

Deactivation ActiveCatalyst This compound (Active Catalyst) InactiveProtonated Protonated Amine (Inactive) ActiveCatalyst->InactiveProtonated Protonation InactiveQuat Quaternary Salt (Inactive) ActiveCatalyst->InactiveQuat Quaternization InactiveOxidized Oxidized Amine (Inactive) ActiveCatalyst->InactiveOxidized Oxidation ProtonSource Acidic Byproduct (H+) ProtonSource->InactiveProtonated AlkylatingAgent Alkylating Agent (R-X) AlkylatingAgent->InactiveQuat Oxidant Oxygen (O2) Oxidant->InactiveOxidized

Caption: Common deactivation pathways for tertiary amine catalysts.

Problem 4: Difficulty in Catalyst Removal

Question: Due to its high boiling point and lipophilicity, I am struggling to remove this compound from my non-polar product after the reaction. What are the best purification strategies?

Answer: The physical properties of this compound indeed make its removal by standard distillation or simple extraction challenging. However, its basicity provides a chemical handle for effective separation.

1. Acidic Wash (Liquid-Liquid Extraction):

  • Principle: The tertiary amine can be protonated with an acid to form a water-soluble ammonium salt. This salt will then partition into an aqueous phase, separating it from the non-polar organic product.

  • Protocol:

    • Dilute the reaction mixture with a non-polar organic solvent (e.g., ethyl acetate, diethyl ether).

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl or 5% citric acid).

    • Separate the aqueous layer. Repeat the wash if necessary.

    • Wash the organic layer with water and then brine to remove any residual acid.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain the purified product.

2. Silica Gel Chromatography:

  • Principle: Amines are basic and will interact strongly with the acidic silica gel. This often results in poor peak shape and difficult elution. However, this interaction can be moderated.

  • Protocol:

    • Use a solvent system containing a small amount of a basic modifier, such as triethylamine (e.g., 0.5-1% in the eluent), to improve the chromatography. The added triethylamine will compete for the acidic sites on the silica, allowing your product to elute more cleanly.

    • Alternatively, treat the crude product with an isocyanate-functionalized silica gel ("scavenger resin"). The resin will covalently bind to the amine, allowing for its removal by simple filtration.

Frequently Asked Questions (FAQs)

Q1: What is a typical catalytic mechanism for this compound in an acylation reaction? A1: In a typical acylation of an alcohol with an acid chloride, the tertiary amine acts as a nucleophilic catalyst. It attacks the electrophilic carbonyl carbon of the acid chloride to form a highly reactive acylammonium intermediate. This intermediate is then attacked by the alcohol, regenerating the catalyst and forming the ester product.[16]

Q2: Can this compound be used as a phase-transfer catalyst (PTC)? A2: Yes, its long lipophilic chains and charged ammonium headgroup (when paired with an anion) make it suitable for phase-transfer catalysis.[1][2][17] It can transport an anionic nucleophile from an aqueous phase into an organic phase to react with an organic-soluble substrate.[2][17]

Q3: How should I store this compound? A3: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and oxidizing agents. As it is a tertiary amine, it is considered basic and should be handled with appropriate personal protective equipment.

Exemplary Experimental Protocol: Esterification of 1-Octanol

This protocol provides a general guideline for an esterification reaction catalyzed by this compound.

Materials:

  • 1-Octanol

  • Benzoyl Chloride

  • This compound

  • Anhydrous Toluene

  • 1 M HCl (aqueous)

  • Saturated NaHCO₃ (aqueous)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 1-octanol (1.0 eq) and anhydrous toluene.

  • Add this compound (0.05 eq, 5 mol%).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, octyl benzoate.

  • Purify further by silica gel chromatography if necessary.

References

Preventing degradation of N-Methyldioctadecylamine during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Methyldioctadecylamine (CAS 4088-22-6). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent during storage and handling. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: Proper storage is the most critical factor in preventing the degradation of this compound. As a tertiary amine, it is susceptible to environmental factors. The ideal conditions are designed to minimize exposure to catalysts of degradation like heat, light, oxygen, and moisture.

The core principle is to maintain the compound in an inert environment. General guidelines for storing amines recommend keeping them in a cool, well-ventilated area away from incompatible substances.[1] For this compound, which is a waxy solid with a melting point of 48-49 °C, specific control over the environment is crucial.[2][3]

Summary of Recommended Storage Conditions:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down the kinetics of oxidative and hydrolytic degradation pathways. Storing below 30°C is a general rule for amines to maintain stability.[4]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents autoxidation by displacing atmospheric oxygen, a key reactant in the primary degradation pathway.[5]
Light Amber Glass Vial or Opaque ContainerProtects the compound from photo-induced degradation. Light, especially UV, can provide the activation energy for radical formation.[6]
Moisture Tightly Sealed Container with DesiccantThis compound, like other amines, can be hygroscopic.[4] Moisture can lead to hydrolysis or facilitate other degradation reactions.
Q2: What are the primary chemical degradation pathways for this compound?

A2: The primary degradation pathways for a tertiary amine like this compound are autoxidation and, to a lesser extent, reactions involving environmental contaminants.

  • Autoxidation: This is the most significant pathway. It is a reaction with atmospheric oxygen that can be accelerated by heat or light.[5] The mechanism typically begins with an electron transfer from the nitrogen atom to an oxygen molecule, forming radical ions.[5] This leads to two main types of degradation products:

    • N-oxide Formation: The nitrogen atom is oxidized to form this compound N-oxide.

    • N-demethylation: The methyl group is cleaved, resulting in the formation of the secondary amine, Dioctadecylamine, and formaldehyde as a byproduct.[7][8]

  • Hydrolysis: While amines themselves don't hydrolyze in the same way as esters or amides, the term can refer to reactions involving absorbed water.[4] In an acidic environment, absorbed water can facilitate salt formation, and in the presence of certain impurities, it can participate in side reactions.

The diagram below illustrates the primary autoxidation pathway, which is the main focus for preventative storage.

Parent This compound (C₃₇H₇₇N) N_Oxide This compound N-Oxide Parent->N_Oxide Oxidation N_Desmethyl Dioctadecylamine (Secondary Amine) Parent->N_Desmethyl N-demethylation Formaldehyde Formaldehyde (Byproduct) Reactants O₂ (Air) + Heat (Δ) / Light (hν) Reactants->Parent

Caption: Primary autoxidation pathways for this compound.

Q3: My solid this compound has developed a slight yellow tint. Is it still usable?

A3: A change in color, such as the development of a yellow tint, is a common visual indicator of chemical degradation. It often suggests the formation of minor chromophoric byproducts from oxidation.

  • Is it usable? The answer depends entirely on the sensitivity of your application.

    • For non-critical applications: If the compound is used as a general reagent where minor impurities will not affect the outcome (e.g., as a simple base), it may still be functional.

    • For drug development, formulation, or quantitative studies: The presence of degradation products is unacceptable. These impurities can have different toxicological profiles, alter the physicochemical properties of your formulation (e.g., liposome stability, drug loading), and interfere with analytical measurements.

Recommendation: If you observe a color change, you must re-qualify the material before use in any critical application. This involves performing analytical tests like HPLC-CAD/MS or GC-MS to identify and quantify the impurities.

Q4: What materials should I use for containers and handling utensils?

A4: Material compatibility is crucial to prevent contamination and catalytic degradation.

  • Recommended Containers: High-density polyethylene (HDPE) or amber borosilicate glass are excellent choices.[4] They are non-reactive and, in the case of amber glass, provide light protection.

  • Recommended Utensils: Use stainless steel or PTFE-coated spatulas. Avoid reactive metals.

  • Materials to Avoid: Do not use containers or utensils made of materials that can leach plasticizers or other additives. Avoid prolonged contact with soft plastics like PVC. Also, avoid reactive metals like aluminum or copper alloys, which can potentially catalyze oxidation.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Issue 1: I see a new, unexpected peak in my HPLC chromatogram after storing a solution of this compound.
  • Potential Cause: This is a classic sign of degradation. Given that the compound was in solution, oxidation is highly probable, as dissolved oxygen would have been readily available. The new peak could correspond to the N-oxide or the N-desmethyl product.

  • Recommended Actions:

    • Characterize the Impurity: Use a mass spectrometer (LC-MS) to determine the molecular weight of the new peak. An increase of 16 Da suggests N-oxide formation. A decrease of 14 Da suggests N-demethylation.

    • Review Solution Preparation Protocol:

      • Did you use a de-gassed solvent? Sparging solvents with an inert gas (argon or nitrogen) for 15-20 minutes before use can significantly reduce dissolved oxygen.

      • Was the solution stored under an inert headspace? After preparing the solution, flush the vial with argon or nitrogen before sealing.

      • Was it protected from light? Store solutions in amber vials.

    • Preventive Measure: Prepare solutions fresh whenever possible. If solutions must be stored, they should be stored under an inert atmosphere at 2-8°C for the shortest possible duration.

Issue 2: The performance of my lipid nanoparticle (LNP) formulation containing this compound is inconsistent between batches.
  • Potential Cause: Assuming all other formulation parameters are constant, the inconsistency likely points to variability in the quality of the this compound raw material. Even low levels of degradation products (e.g., the secondary amine from N-demethylation) can significantly alter the pKa of the lipid mixture, affecting encapsulation efficiency and particle stability.

  • Recommended Actions:

    • Implement Incoming Quality Control (QC): Do not assume that new bottles of the material are identical. A simple QC check should be standard practice.

    • Establish a Purity Assay: Develop and validate an analytical method to assess the purity of each new lot of this compound before use. A gradient HPLC method with a Charged Aerosol Detector (CAD) or a GC-FID method is suitable.[9]

    • Perform a Stability Study: The workflow below outlines how to perform a basic stability assessment on a new lot of material to understand its degradation profile under your specific laboratory conditions.

Experimental Protocols

Protocol 1: Stability Assessment of this compound

This protocol provides a framework for evaluating the stability of a specific lot of material under defined storage conditions.

Objective: To determine the rate of degradation and identify primary degradation products over time.

Methodology:

  • Initial Characterization (T=0):

    • Obtain a new, unopened container of this compound.

    • Visually inspect the material for color and physical state. Record observations.

    • Perform initial analytical testing:

      • Purity Assay: Use HPLC-CAD or GC-FID to establish the initial purity (e.g., 99.5%). This is your baseline.

      • Identity Confirmation: Use LC-MS to confirm the molecular weight (536.01 g/mol ).[3]

      • Water Content: Determine water content by Karl Fischer titration.

  • Sample Preparation and Storage:

    • In a glove box or under a stream of inert gas, aliquot approximately 50 mg of the solid into multiple pre-labeled amber glass vials.

    • Create at least three sets of samples for each storage condition to be tested (for triplicate analysis at each time point).

    • Condition A (Recommended): 2-8°C, inert atmosphere (backfill vial with argon), protected from light.

    • Condition B (Accelerated): 40°C / 75% RH (in a stability chamber), protected from light.

    • Condition C (Worst-Case): Ambient lab conditions (temperature, light, atmosphere).

  • Time-Point Testing:

    • Pull one vial from each storage condition at predetermined time points (e.g., T=1, 3, 6, 12 months).

    • For each sample, repeat the analytical testing performed at T=0 (Purity Assay, LC-MS).

  • Data Analysis:

    • Compare the purity results at each time point to the T=0 baseline.

    • Use the LC-MS data to identify the mass of any new peaks that appear, corresponding to potential degradation products.

    • Plot purity vs. time for each condition to determine the stability profile.

cluster_storage Store Samples start Receive New Lot of This compound qc Perform Initial QC (T=0) (HPLC, LC-MS, KF) start->qc aliquot Aliquot into Amber Vials under Inert Atmosphere qc->aliquot condA Condition A: 2-8°C, Inert Gas, Dark aliquot->condA condB Condition B: 40°C, 75% RH, Dark aliquot->condB condC Condition C: Ambient Lab Conditions aliquot->condC analysis Pull Samples at Time Points (e.g., 1, 3, 6 months) condA->analysis condB->analysis condC->analysis retest Re-analyze Samples (HPLC, LC-MS) analysis->retest data Analyze Data: Compare to T=0, Identify Degradants retest->data end Determine Shelf-Life and Optimal Storage data->end

Caption: Experimental workflow for a long-term stability study.

References

Technical Support Center: Troubleshooting Inconsistent Results in Experiments with Tertiary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand that inconsistent results in experiments involving tertiary amines can be a significant source of frustration and delay. This guide is designed to provide you with in-depth troubleshooting strategies and clear, actionable solutions to help you achieve reliable and reproducible outcomes.

Frequently Asked Questions (FAQs)

Here are some quick answers to common issues encountered when working with tertiary amines:

Q1: Why is my reaction with a tertiary amine catalyst giving variable yields?

A: This could be due to several factors, including the purity of the amine, its degradation over time, or its hygroscopic nature. Tertiary amines can absorb atmospheric CO2 and water, which can alter their effective concentration and reactivity. Always use a freshly opened bottle or repurify stored amines if you suspect degradation.

Q2: I'm observing an unexpected side product in my reaction. What could it be?

A: A common side reaction is the formation of a quaternary ammonium salt, especially if an excess of the alkylating agent is used or the reaction temperature is too high.[1][2][3] Another possibility is Hofmann or Cope elimination, particularly with sterically hindered amines or under oxidative conditions.[1]

Q3: My purified tertiary amine seems to be degrading upon storage. How can I prevent this?

A: Tertiary amines can be susceptible to oxidation. To minimize degradation, store them under an inert atmosphere (like nitrogen or argon), in a cool, dark place. Using amber glass bottles can also help prevent light-induced degradation.

Q4: Why is it difficult to remove the tertiary amine from my reaction mixture during work-up?

A: Tertiary amines are basic and will often partition into the organic layer during a standard aqueous workup. To remove them, you can perform an acidic wash (e.g., with dilute HCl or saturated aqueous copper sulfate solution) to protonate the amine, making it water-soluble and allowing it to be extracted into the aqueous phase.[4]

In-depth Troubleshooting Guides

For more complex issues, the following guides provide detailed, step-by-step methodologies and explanations.

Reagent Purity and Handling

The purity and proper handling of tertiary amines are paramount for consistent experimental results.

Problem: Inconsistent reaction rates and the appearance of unknown impurities in your product.

Underlying Cause: Tertiary amines can degrade through various pathways, including oxidation and reaction with atmospheric components. Their hygroscopic nature can also lead to the introduction of water, which can affect many reactions.

Troubleshooting Protocol:

  • Assess Amine Purity:

    • Before use, analyze the tertiary amine by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its purity.[5]

    • Compare the results to the supplier's certificate of analysis.

  • Purification of Tertiary Amines:

    • If impurities are detected or if the amine has been stored for an extended period, purification is recommended.

    • Distillation: For liquid amines, distillation under reduced pressure is often the most effective method. Ensure the distillation apparatus is dry and the process is conducted under an inert atmosphere.

    • Recrystallization: For solid amines, recrystallization from an appropriate solvent can remove impurities.

  • Proper Storage and Handling:

    • Store tertiary amines in amber, airtight containers under an inert atmosphere (N2 or Ar).

    • Use a syringe or cannula to transfer liquid amines to minimize exposure to air and moisture.

Reaction Condition Optimization

Careful control of reaction parameters is crucial to prevent side reactions and ensure reproducibility.

Problem: Low yield of the desired tertiary amine and formation of quaternary ammonium salts or elimination products.

Underlying Cause: The nucleophilic character of both the starting secondary amine and the product tertiary amine can lead to over-alkylation, forming a quaternary ammonium salt.[2][3] High temperatures can promote elimination reactions.[1]

Troubleshooting Workflow:

G start Low Yield or Side Products Observed check_stoichiometry Check Stoichiometry of Alkylating Agent start->check_stoichiometry adjust_stoichiometry Use 1:1 or Slight Excess of Secondary Amine check_stoichiometry->adjust_stoichiometry Excess Alkylating Agent check_temp Evaluate Reaction Temperature check_stoichiometry->check_temp Stoichiometry is Correct re_evaluate Re-evaluate Results adjust_stoichiometry->re_evaluate lower_temp Lower Reaction Temperature check_temp->lower_temp Temperature is High check_base Assess Base Choice (if applicable) check_temp->check_base Temperature is Optimal lower_temp->re_evaluate use_hindered_base Use a Sterically Hindered, Non-Nucleophilic Base check_base->use_hindered_base Inappropriate Base use_hindered_base->re_evaluate

Caption: Decision workflow for optimizing reaction conditions.

Detailed Steps:

  • Control Stoichiometry: Carefully control the stoichiometry of your reactants. Using a 1:1 ratio or a slight excess of the secondary amine to the alkylating agent can minimize the formation of the quaternary salt.[1]

  • Optimize Temperature: Perform the reaction at a lower temperature to decrease the rate of the second alkylation and potential elimination reactions.[1]

  • Choose the Right Alkylating Agent: If over-alkylation persists, consider using a less reactive alkylating agent (e.g., switching from an alkyl iodide to a bromide or chloride).[1]

  • Select an Appropriate Base: If a base is required, use a sterically hindered, non-nucleophilic base to avoid competition with the amine nucleophile.

Work-up and Purification

The basic nature of tertiary amines requires specific strategies for their removal from reaction mixtures.

Problem: Difficulty in separating the tertiary amine product or catalyst from the reaction mixture.

Underlying Cause: Tertiary amines are often soluble in organic solvents and will not be removed by a simple water wash.

Purification Strategies:

MethodDescriptionWhen to Use
Acidic Wash Wash the organic layer with a dilute acid solution (e.g., 1M HCl). The tertiary amine will be protonated to form a water-soluble ammonium salt, which will partition into the aqueous layer.[4]When the desired product is stable to acid.
Copper Sulfate Wash Wash the organic layer with a 10% aqueous copper sulfate solution. The copper will complex with the amine, and the resulting complex will move to the aqueous layer.[4]A milder alternative to strong acid washes.
Chromatography Use column chromatography with silica gel or alumina. A small amount of a basic modifier (e.g., triethylamine) may need to be added to the eluent to prevent the amine from streaking on the column.For separating mixtures of amines or when acidic washes are not feasible.
Analytical Characterization

Accurate analysis is key to identifying the source of inconsistency.

Problem: Ambiguous analytical results that do not clearly identify the products or impurities.

Analytical Techniques:

  • Gas Chromatography (GC): An excellent technique for separating and quantifying volatile amines. A CP-Sil 13 CB column can be effective for separating primary, secondary, and tertiary amines.[5] Inconsistent GC results, such as drifting retention times, could indicate issues with the gas flow.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information. The chemical shifts of protons on the carbons alpha to the nitrogen are characteristic of the amine substitution pattern.

  • Mass Spectrometry (MS): Helps to determine the molecular weight of the products and impurities.

  • Titration: Can be used to determine the concentration of an amine solution, but inconsistent results may arise from issues with titrant concentration, temperature fluctuations, or improper endpoint determination.[7][8]

Mechanism of Tertiary Amine Oxidation:

A potential source of inconsistency is the degradation of tertiary amines via oxidation. The following diagram illustrates a simplified mechanism for the formation of an amine N-oxide, a common degradation product.

G tertiary_amine R3N (Tertiary Amine) n_oxide R3N+-O- (Amine N-oxide) tertiary_amine->n_oxide Oxidation oxidant [O] (Oxidant, e.g., O2, H2O2) oxidant->n_oxide

Caption: Simplified pathway of tertiary amine oxidation.

References

Technical Support Center: Viscosity Management in N-Methyldioctadecylamine Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Methyldioctadecylamine formulations. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of managing viscosity in their experimental work. As a long-chain tertiary amine, this compound (MDOA) presents unique formulation challenges, primarily related to achieving and maintaining a target viscosity. This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter.

Understanding the Fundamentals of Viscosity in MDOA Formulations

This compound (C₃₇H₇₇N) is a waxy solid at room temperature with a melting point of approximately 48-49°C.[1] Its structure, featuring a polar tertiary amine head group and two long C18 alkyl chains, makes it highly hydrophobic.[2] These molecular characteristics are the primary drivers of its rheological behavior in solution. High viscosity in MDOA formulations often arises from strong intermolecular van der Waals forces between the long alkyl chains, leading to molecular entanglement. The protonation state of the tertiary amine group, which is dependent on the formulation's pH, can also significantly influence intermolecular interactions and, consequently, viscosity.

Frequently Asked Questions (FAQs)

1. What are the primary factors that influence the viscosity of this compound formulations?

The viscosity of MDOA formulations is a multifactorial property influenced by:

  • Temperature: Viscosity is inversely proportional to temperature. As temperature increases, the kinetic energy of the MDOA molecules increases, reducing intermolecular forces and causing the viscosity to decrease.[3]

  • Concentration: As the concentration of MDOA increases, the likelihood of intermolecular interactions and chain entanglement rises, leading to a significant increase in viscosity.[3]

  • Solvent Selection: The choice of solvent is critical. MDOA is poorly soluble in water.[2] Organic solvents that can effectively solvate the long alkyl chains are necessary to achieve lower viscosity solutions. The polarity and hydrogen-bonding capacity of the solvent will dictate its interaction with the MDOA molecules.

  • pH: The pH of the formulation determines the protonation state of the tertiary amine. At lower pH values, the amine group becomes protonated, introducing electrostatic repulsion between molecules, which can potentially alter the viscosity.

  • Excipients: The presence of other components in the formulation, such as lipids, polymers, and surfactants, can either increase or decrease viscosity through various interactions with MDOA.[4]

2. My MDOA formulation is too viscous to handle at room temperature. What are my options?

High viscosity at ambient temperatures is a common challenge with MDOA. Here are several strategies to address this:

  • Elevated Temperature: Processing your formulation at a temperature above the melting point of MDOA (e.g., 50-60°C) is often the most effective approach. This will significantly lower the viscosity, making it easier to handle, mix, and dispense.[3]

  • Solvent Screening: If working at elevated temperatures is not feasible, a systematic solvent screening study is recommended. Solvents with a similar polarity to the alkyl chains of MDOA may provide better solubility and lower viscosity.

  • Concentration Optimization: Evaluate if the concentration of MDOA can be reduced while still achieving the desired therapeutic or functional effect.

  • Use of Rheology Modifiers: Consider the addition of a rheology modifier that can reduce viscosity. However, this requires careful selection to ensure compatibility and avoid compromising the stability of your formulation.

3. How does pH adjustment affect the viscosity of my MDOA formulation?

Adjusting the pH can have a complex effect on the viscosity of MDOA formulations. When the pH is lowered, the tertiary amine group of MDOA becomes protonated, acquiring a positive charge. This can lead to two competing effects:

  • Increased Intermolecular Repulsion: The positive charges on adjacent MDOA molecules can lead to electrostatic repulsion, potentially disrupting the chain entanglements and leading to a decrease in viscosity.

  • Changes in Solvation: The protonated amine head group will have different solvation requirements than the neutral amine. This can alter the overall solubility and interactions with other formulation components, which may increase or decrease viscosity.

The net effect of pH on viscosity is formulation-dependent and should be determined experimentally.

4. Can I use this compound in aqueous formulations?

Directly dissolving MDOA in aqueous systems is challenging due to its hydrophobic nature.[2] However, it can be incorporated into the lipid phase of emulsions or lipid nanoparticle (LNP) formulations. In these systems, the MDOA will reside within the lipid core, and the viscosity of the final formulation will be primarily influenced by the continuous aqueous phase, the nature of the dispersed lipid phase, and the surfactants used for stabilization.

Troubleshooting Guide: High Viscosity in MDOA Formulations

This section provides a structured approach to diagnosing and resolving issues of high viscosity in your this compound formulations.

Problem: The formulation is a semi-solid or highly viscous liquid at the intended operating temperature.
Potential Cause Diagnostic Check Recommended Solution(s)
Temperature is too low. Measure the viscosity of the formulation at various temperatures using a calibrated viscometer or rheometer.- Increase the processing and handling temperature to be at least 10-15°C above the melting point of MDOA. - If the final application requires a lower viscosity at room temperature, reformulation will be necessary.
Concentration of MDOA is too high. Prepare a dilution series of your formulation and measure the viscosity of each dilution.- Determine the minimum effective concentration of MDOA for your application. - If a high concentration is necessary, explore the use of viscosity-reducing excipients.
Inappropriate solvent system. Assess the solubility of MDOA in the chosen solvent at the target concentration and temperature.- Conduct a solvent screening study with a range of non-polar and polar aprotic solvents. - Consider using a co-solvent system to improve the solubility of MDOA.
Undesirable intermolecular interactions. Characterize the formulation for signs of aggregation or gelling over time.- Adjust the pH to alter the protonation state of the MDOA and introduce electrostatic repulsion. - Incorporate excipients that can disrupt the self-association of the MDOA molecules.
Incompatible excipients. Evaluate the viscosity of the formulation with and without the other excipients.- Systematically remove or replace excipients to identify the component contributing to the high viscosity. - Consult literature on excipient compatibility with long-chain lipids and amines.

Experimental Protocols

Protocol 1: Viscosity Measurement of an MDOA Formulation

This protocol outlines the steps for accurately measuring the viscosity of an MDOA formulation using a rotational viscometer.

Materials:

  • This compound formulation

  • Rotational viscometer with appropriate spindle

  • Temperature-controlled water bath or Peltier plate

  • Beaker or appropriate sample container

Procedure:

  • Instrument Setup:

    • Ensure the viscometer is level and calibrated according to the manufacturer's instructions.

    • Select a spindle appropriate for the expected viscosity range of your sample.

  • Sample Preparation:

    • If the formulation is solid or semi-solid at room temperature, heat it in a controlled manner (e.g., in an oven or on a hot plate with stirring) to the desired measurement temperature. Ensure the sample is completely molten and homogeneous.

    • Carefully pour the required volume of the formulation into the sample container, avoiding the introduction of air bubbles.

  • Temperature Equilibration:

    • Place the sample container in the temperature-controlled bath or on the Peltier plate set to the target temperature.

    • Allow the sample to equilibrate for at least 30 minutes to ensure a uniform temperature throughout.

  • Measurement:

    • Immerse the selected spindle into the sample up to the immersion mark.

    • Allow the spindle to rotate at a constant speed for a set period (e.g., 60 seconds) to allow the reading to stabilize.

    • Record the viscosity reading in centipoise (cP) or Pascal-seconds (Pa·s).

    • Repeat the measurement at different rotational speeds to assess for Newtonian or non-Newtonian behavior. For Newtonian fluids, the viscosity will be independent of the shear rate (rotational speed). For non-Newtonian fluids, the viscosity will change with the shear rate.

  • Data Analysis:

    • Report the viscosity as an average of multiple readings at a specific temperature and shear rate.

    • If the fluid is non-Newtonian, plot viscosity as a function of shear rate.

Visualizing Experimental Workflows and Logical Relationships

Diagram 1: Troubleshooting Workflow for High Viscosity

G start High Viscosity Issue Identified check_temp Is Formulation Temperature > MP of MDOA? start->check_temp increase_temp Increase Temperature check_temp->increase_temp No check_conc Is MDOA Concentration Optimized? check_temp->check_conc Yes increase_temp->check_conc reduce_conc Reduce MDOA Concentration check_conc->reduce_conc No check_solvent Is Solvent System Optimal? check_conc->check_solvent Yes reduce_conc->check_solvent screen_solvents Screen Alternative Solvents/Co-solvents check_solvent->screen_solvents No check_ph Has pH Been Investigated? check_solvent->check_ph Yes screen_solvents->check_ph adjust_ph Adjust pH check_ph->adjust_ph No check_excipients Are Excipients Compatible? check_ph->check_excipients Yes adjust_ph->check_excipients modify_excipients Modify/Replace Excipients check_excipients->modify_excipients No solution Viscosity within Target Range check_excipients->solution Yes modify_excipients->solution

Caption: A decision tree for troubleshooting high viscosity in MDOA formulations.

Diagram 2: Factors Influencing MDOA Formulation Viscosity

G viscosity Formulation Viscosity mdoa This compound Properties viscosity->mdoa formulation_params Formulation Parameters viscosity->formulation_params sub_mdoa1 Concentration mdoa->sub_mdoa1 sub_mdoa2 Molecular Weight mdoa->sub_mdoa2 sub_mdoa3 Alkyl Chain Length mdoa->sub_mdoa3 sub_form1 Temperature formulation_params->sub_form1 sub_form2 Solvent Choice formulation_params->sub_form2 sub_form3 pH formulation_params->sub_form3 sub_form4 Excipients formulation_params->sub_form4

Caption: Key factors influencing the viscosity of MDOA formulations.

References

Technical Support Center: Improving the Yield and Purity of N-Methyldioctadecylamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Methyldioctadecylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. By leveraging established protocols and troubleshooting common issues, this resource aims to enhance the yield, purity, and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis of this compound.

Q1: What are the most common and effective methods for synthesizing this compound?

A1: The most prevalent and reliable methods for synthesizing this compound, a tertiary amine, from its secondary amine precursor (dioctadecylamine) are reductive amination and the Eschweiler-Clarke reaction.

  • Reductive Amination: This is a versatile, two-step, one-pot process.[1] First, the secondary amine reacts with an aldehyde or ketone (in this case, formaldehyde) to form an iminium ion. This intermediate is then reduced in situ by a hydride reducing agent to yield the tertiary amine.[1][2] Common reducing agents include sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.[2]

  • Eschweiler-Clarke Reaction: This classic method specifically achieves N-methylation. It uses an excess of formaldehyde as the methyl source and formic acid as the reducing agent.[3][4] A key advantage of this reaction is that it inherently prevents over-methylation, stopping cleanly at the tertiary amine stage and avoiding the formation of quaternary ammonium salts.[4][5]

Q2: What are the critical reaction parameters that influence the yield?

A2: Several factors significantly impact the final yield:

  • Stoichiometry: The molar ratio of the amine to the methylating agent is crucial. In direct alkylation methods (not Eschweiler-Clarke), using a large excess of the starting amine can help minimize the formation of quaternary ammonium byproducts.[1]

  • Temperature: Reaction temperature affects the rate of both the desired reaction and potential side reactions. Lowering the temperature can sometimes improve selectivity, though it may require longer reaction times.[1] The Eschweiler-Clarke reaction is typically heated to 80-100 °C to drive the reaction to completion.[6]

  • Purity of Reagents: The purity of the starting dioctadecylamine and the freshness of the formaldehyde and reducing agents are paramount. Impurities can interfere with the reaction or lead to unwanted side products.

  • Solvent: The choice of solvent is important for ensuring all reactants remain in solution and for facilitating the reaction mechanism. Dichloromethane (DCM) or acetonitrile are common choices for reductive amination.[1]

Q3: How can I monitor the progress of the reaction?

A3: The most common method for monitoring the reaction is Thin-Layer Chromatography (TLC). A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the starting secondary amine, the tertiary amine product, and any significant byproducts. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.[1]

Part 2: Troubleshooting Guide (Q&A Format)

This section provides solutions to specific problems you may encounter during the synthesis.

Q1: My reaction yield is very low, or the reaction is not proceeding to completion. What are the likely causes and solutions?

A1: Low conversion is a common issue that can often be traced back to a few key areas.

Potential Cause Explanation & Suggested Solution
Poor Reagent Quality The starting dioctadecylamine may contain impurities. Solution: Purify the starting amine by recrystallization before use. Ensure formaldehyde solution is fresh and the reducing agent (e.g., NaBH(OAc)₃) has not degraded from exposure to moisture.
Suboptimal Reaction Conditions The reaction may not have been run for a sufficient duration or at the correct temperature. Solution: For the Eschweiler-Clarke reaction, ensure the temperature is maintained at 80-100 °C for the recommended time (often several hours).[3][6] For reductive amination, monitor the reaction by TLC until the starting material is consumed, which may require extending the reaction time.
Inefficient Iminium Ion Formation In reductive amination, the formation of the iminium ion intermediate is a critical first step. This step is often acid-catalyzed. Solution: Add a catalytic amount of a weak acid, such as acetic acid, to the mixture of the amine and formaldehyde and stir for 30-60 minutes before adding the reducing agent.[1]
Moisture Contamination Many reducing agents, particularly borohydrides, are sensitive to moisture and will decompose, rendering them ineffective. Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried before use.

Troubleshooting Workflow for Low Yield Here is a logical decision tree to diagnose the root cause of a low-yield reaction.

G start Low Yield Observed check_reagents Verify Purity of Starting Materials & Reagents start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) check_reagents->check_conditions If Reagents OK repurify Action: Recrystallize Amine / Use Fresh Reagents check_reagents->repurify If Impure check_setup Ensure Anhydrous Setup / Inert Atmosphere check_conditions->check_setup If Conditions OK optimize_time_temp Action: Increase Reaction Time or Temperature check_conditions->optimize_time_temp If Suboptimal check_imine Catalyze Iminium Ion Formation? (Reductive Amination) check_setup->check_imine If Setup OK dry_system Action: Use Dry Solvents & Inert Gas check_setup->dry_system If Moist add_acid Action: Add Catalytic Acetic Acid check_imine->add_acid If Not Catalyzed

Caption: Decision tree for troubleshooting low reaction yield.

Q2: I'm observing a significant amount of a byproduct that I suspect is a quaternary ammonium salt. How can I prevent this?

A2: The formation of quaternary ammonium salts occurs when the desired tertiary amine product reacts further with the methylating agent. This is a common side reaction in direct alkylation methods but is avoidable.

Potential Cause Explanation & Suggested Solution
Using a Highly Reactive Methylating Agent Direct alkylation with potent agents like methyl iodide makes the tertiary amine product, which is often more nucleophilic than the starting secondary amine, susceptible to a second alkylation.[1][7] Solution: Avoid direct alkylation with methyl iodide. The Eschweiler-Clarke reaction is the most effective method to prevent this issue, as its mechanism does not allow for the formation of quaternary salts.[3][4] The tertiary amine cannot form the necessary iminium ion intermediate for further reaction.[4]
Incorrect Stoichiometry in Direct Alkylation If you must use a direct alkylation method, an excess of the alkylating agent will drive the reaction towards the quaternary salt. Solution: Use a large excess of the starting dioctadecylamine relative to the methylating agent. A ratio of at least 2:1 (amine to alkylating agent) is recommended to increase the probability of the agent reacting with the starting material.[1]
High Reaction Temperature Higher temperatures can increase the rate of the undesirable second alkylation. Solution: Perform the reaction at a lower temperature. This will slow down both reactions but can significantly improve the selectivity for the desired tertiary amine.[1][7]

Q3: How do I effectively purify the crude this compound after the reaction?

A3: Proper purification is key to obtaining a high-purity final product. The process typically involves a liquid-liquid extraction followed by chromatography or recrystallization.

  • Quenching and Workup:

    • Once the reaction is complete (as determined by TLC), cool the mixture to room temperature.

    • If the reaction was run under acidic conditions (like Eschweiler-Clarke), it must be basified. Carefully add a saturated aqueous solution of a base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the aqueous phase is alkaline (pH > 9).[3] This deprotonates the amine product, making it soluble in organic solvents.

    • Extract the aqueous layer multiple times with an organic solvent such as dichloromethane (DCM) or diethyl ether.[1][3]

    • Combine the organic layers.

  • Washing and Drying:

    • Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Purification:

    • The resulting crude oil or solid can be purified by column chromatography on silica gel to separate the product from any remaining starting material or non-polar impurities.[3]

    • Alternatively, recrystallization from a suitable solvent (e.g., acetone or ethanol) can be an effective method for obtaining highly pure, crystalline product.

Purification Workflow Diagram

G A Reaction Mixture B Cool to RT & Basify with NaHCO3/NaOH A->B C Extract with Organic Solvent (e.g., DCM) B->C D Combine Organic Layers C->D E Wash with Brine D->E F Dry over Na2SO4 E->F G Filter & Concentrate (Rotovap) F->G H Crude Product G->H I Column Chromatography OR Recrystallization H->I J Pure this compound I->J

Caption: Standard workflow for the purification of this compound.

Part 3: Detailed Experimental Protocol: Eschweiler-Clarke Reaction

This protocol provides a reliable, step-by-step method for the N-methylation of dioctadecylamine, which is known for its high yield and prevention of over-methylation.[4][6]

Materials and Reagents:

  • Dioctadecylamine

  • Formic Acid (HCOOH, ~98%)

  • Formaldehyde (37% aqueous solution)

  • Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer.

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add dioctadecylamine (1.0 eq).

  • Reagent Addition: Add formic acid (approx. 2.0-3.0 eq) followed by the 37% aqueous solution of formaldehyde (approx. 2.0-3.0 eq).[3] Note: The reaction is typically run with an excess of both reagents.

  • Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring. The evolution of carbon dioxide gas should be observed as the reaction proceeds.[3][6]

  • Monitoring: Allow the reaction to proceed for 12-18 hours, or until TLC analysis indicates the complete consumption of the starting amine.[3]

  • Cooling and Quenching: Cool the reaction mixture to room temperature. Slowly and carefully add 1M HCl to neutralize the excess formic acid.

  • Workup - Basification: Transfer the mixture to a separatory funnel. Carefully add saturated NaHCO₃ solution until the aqueous layer is basic (pH > 9), which neutralizes the amine hydrochloride salt.

  • Extraction: Extract the aqueous layer three times with DCM.

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel or by recrystallization to obtain the pure this compound.

References

Resolving emulsion instability in N-Methyldioctadecylamine preparations

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Resolving Emulsion Instability for Researchers and Formulation Scientists

Welcome to the technical support center for N-Methyldioctadecylamine preparations. As a tertiary amine with unique physicochemical properties, this compound is increasingly utilized in advanced drug delivery systems, such as lipid nanoparticles and nanoemulsions.[1][2] However, its formulation into stable emulsions can present significant challenges.

This guide, structured by a Senior Application Scientist, provides in-depth, field-proven insights into the causal mechanisms behind emulsion instability and offers a systematic approach to troubleshooting. We will move from foundational concepts in our FAQs to specific, actionable protocols and troubleshooting workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties for emulsion formulation?

This compound is a tertiary amine featuring a methyl group and two C18 (octadecyl) alkyl chains.[3][4] Its utility in emulsions, particularly for pharmaceutical applications, stems from its pH-responsive cationic nature.

  • pH-Dependent Charge: With a predicted pKa of approximately 9.8, this compound is largely neutral and highly lipophilic at alkaline pH.[3] In acidic environments (pH < pKa), the tertiary amine group becomes protonated, conferring a positive charge to the molecule. This allows it to function as a cationic lipid, which is crucial for electrostatic interactions that stabilize the oil-water interface and for interacting with anionic components in a formulation.

  • Lipophilicity: The long dual C18 chains anchor the molecule firmly within the oil phase of an emulsion.

Understanding and controlling the pH is therefore the most critical factor in modulating its behavior as an emulsifying agent.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₃₇H₇₇N[3]
Molecular Weight 536.01 g/mol [3]
Melting Point 48-49 °C[3]
Boiling Point 252 °C @ 0.05 mm Hg[3][4]
Predicted pKa 9.81 ± 0.50[3]
Q2: What are the common visual signs of instability in my this compound emulsion?

Emulsion instability manifests through several observable phenomena. These are all consequences of the system attempting to minimize its free energy by reducing the total interfacial area between the oil and water phases.[5]

  • Creaming/Sedimentation: The migration of dispersed droplets under gravity to form a concentrated layer at the top (creaming, if oil is less dense than water) or bottom (sedimentation). This is often a precursor to more severe instability but is reversible by gentle agitation.

  • Flocculation: Droplets cluster together to form aggregates without losing their individual integrity. This can increase the rate of creaming and may lead to coalescence.[6]

  • Coalescence: An irreversible process where flocculated droplets merge to form larger droplets. This leads to a rapid increase in average droplet size and, ultimately, complete phase separation.[7]

  • Phase Inversion: The dispersed phase and continuous phase switch roles (e.g., an oil-in-water emulsion flips to a water-in-oil emulsion).

Q3: How does zeta potential relate to the stability of these emulsions?

Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the dispersed droplets.[8] It is a critical indicator of the stability of colloidal dispersions, including emulsions.

  • High Zeta Potential: A high absolute zeta potential (e.g., > |30| mV) indicates strong electrostatic repulsion between adjacent droplets. This repulsion creates an energy barrier that prevents the droplets from getting close enough to flocculate and coalesce.

  • Low Zeta Potential: A zeta potential near zero (e.g., < |5| mV) suggests that the repulsive forces are weak, and the droplets are likely to aggregate due to attractive van der Waals forces.

For this compound emulsions, the zeta potential is highly dependent on the formulation's pH. Adjusting the pH to ensure protonation of the amine group is a primary strategy for inducing a strong positive zeta potential and achieving electrostatic stabilization.[8][9]

Systematic Troubleshooting Guide

When encountering emulsion instability, a logical, step-by-step approach is essential. This guide addresses the most common failure modes.

Start Problem: Emulsion is Unstable Q1 What is the primary mode of failure? Start->Q1 Creaming Rapid Creaming or Sedimentation Q1->Creaming  Gravity-driven  separation Coalescence Droplet Growth & Phase Separation (Coalescence) Q1->Coalescence  Irreversible droplet  merging Inconsistency Batch-to-Batch Inconsistency Q1->Inconsistency  Reproducibility  issues Cause_Creaming1 Cause: Large Droplet Size (>1 µm) Creaming->Cause_Creaming1 Cause_Creaming2 Cause: Low Continuous Phase Viscosity Creaming->Cause_Creaming2 Cause_Coalescence1 Cause: Insufficient Electrostatic Repulsion Coalescence->Cause_Coalescence1 Cause_Coalescence2 Cause: Inadequate Surfactant or Co-surfactant Coalescence->Cause_Coalescence2 Cause_Inconsistency1 Cause: Process Variability Inconsistency->Cause_Inconsistency1 Cause_Inconsistency2 Cause: Raw Material Quality Inconsistency->Cause_Inconsistency2 Solution_Creaming1 Solution: Increase homogenization energy (higher pressure, more cycles, or longer sonication time). Verify with DLS. Cause_Creaming1->Solution_Creaming1 Solution_Creaming2 Solution: Incorporate a viscosity modifier (e.g., glycerol, polysaccharides) into the aqueous phase. Cause_Creaming2->Solution_Creaming2 Solution_Coalescence1 Solution: 1. Adjust pH to be 2 units below the pKa (~pH 7.8 or lower). 2. Measure Zeta Potential. Target > +30mV. Cause_Coalescence1->Solution_Coalescence1 Solution_Coalescence2 Solution: 1. Titrate surfactant concentration. 2. Screen different co-surfactants (e.g., polysorbates, poloxamers) to improve interfacial film strength. Cause_Coalescence2->Solution_Coalescence2 Solution_Inconsistency1 Solution: Standardize Operating Procedure (SOP). Control temperature, mixing rates, and order of addition precisely. Cause_Inconsistency1->Solution_Inconsistency1 Solution_Inconsistency2 Solution: Qualify incoming raw materials. Check for purity and potential contaminants. Cause_Inconsistency2->Solution_Inconsistency2

Caption: Troubleshooting workflow for emulsion instability.

Problem: Rapid Phase Separation (Coalescence)

This is the most severe form of instability, leading to irreversible breakdown.

Primary Cause: Insufficient Interfacial Film Strength & Repulsion

The protective layer around the oil droplets is inadequate to prevent them from merging. For this compound systems, this is almost always linked to the electrostatic charge.

Causality: At a pH near or above its pKa (~9.8), this compound is electrically neutral. Without a positive charge, there is no electrostatic repulsion between droplets, and the dominant van der Waals forces will cause rapid aggregation and coalescence.[8] Similarly, high concentrations of salts in the aqueous phase can screen the surface charge, reducing the repulsive barrier and promoting instability.

cluster_low_ph Low pH (e.g., pH < 8) cluster_high_ph High pH (e.g., pH > 10) LowPH_Molecule This compound-H⁺ (Protonated, Cationic) Droplet1 Oil Droplet Droplet2 Oil Droplet Repulsion Strong Electrostatic Repulsion Droplet1->Repulsion Stable STABLE EMULSION Repulsion->Droplet2 HighPH_Molecule This compound (Neutral, Lipophilic) Droplet3 Oil Droplet Droplet4 Oil Droplet Attraction No Repulsion (Coalescence) Droplet3->Attraction Unstable UNSTABLE EMULSION Attraction->Droplet4

Caption: Influence of pH on this compound charge and emulsion stability.

Solutions & Experimental Protocols

  • Optimize Formulation pH:

    • Action: Adjust the pH of your aqueous phase to be at least 2 units below the pKa of this compound (i.e., pH ≤ 7.8). This ensures >99% of the amine is in its protonated, cationic form.

    • Protocol: Prepare your aqueous phase buffer (e.g., citrate, phosphate, or acetate, depending on the target pH) and confirm the pH before homogenization. After emulsion formation, re-verify the final formulation's pH.

  • Characterize Zeta Potential:

    • Action: Quantify the surface charge to confirm electrostatic stabilization.

    • Protocol: Zeta Potential Measurement

      • Dilute a sample of the emulsion with the original aqueous phase continuous buffer to an appropriate concentration for your instrument (typically to the point of being slightly translucent).

      • Equilibrate the sample to the desired measurement temperature (e.g., 25 °C).

      • Load the sample into a pre-rinsed capillary cell, ensuring no air bubbles are present.

      • Perform the measurement using Electrophoretic Light Scattering (ELS).

      • Target: Aim for a zeta potential value of > +30 mV for robust stability. If the value is lower, re-evaluate the pH and ionic strength of your formulation.

  • Optimize Surfactant/Co-surfactant System:

    • Action: this compound may not be a sufficient stabilizer on its own. A non-ionic co-surfactant can provide essential steric hindrance.

    • Rationale: Steric stabilizers are large molecules that adsorb to the droplet surface, forming a physical barrier that prevents close approach. This mechanism is complementary to electrostatic stabilization.

    • Protocol: Screen a panel of non-ionic surfactants (e.g., Polysorbate 80, Poloxamer 188) at various concentrations (e.g., 0.1% to 2.0% w/v). Prepare small-scale emulsions and monitor their droplet size (by DLS) and visual appearance over time (e.g., 1, 24, and 48 hours). The optimal system will show minimal change in mean droplet size and no signs of phase separation.

Problem: Rapid Creaming or Sedimentation

This indicates that while the droplets are not necessarily coalescing, they are migrating due to density differences.

Primary Cause: Large Droplet Size

According to Stokes' Law, the velocity of creaming is directly proportional to the square of the droplet radius.[5] Larger droplets will cream much faster than smaller ones.

Solutions & Experimental Protocols

  • Refine Homogenization Process:

    • Action: Reduce the initial droplet size of the emulsion.

    • Rationale: The energy input during emulsification dictates the initial droplet size distribution. Insufficient energy results in large droplets that are inherently less stable against gravitational separation.[10]

    • Protocol: High-Pressure Homogenization Optimization

      • Prepare your coarse emulsion by simple mixing.

      • Process the coarse emulsion through a high-pressure homogenizer.

      • Systematically vary the homogenization pressure (e.g., 10,000, 15,000, 20,000 PSI) and the number of passes (e.g., 3, 5, 7 passes).

      • Measure the droplet size and Polydispersity Index (PDI) after each run using Dynamic Light Scattering (DLS).

      • Target: Aim for a mean droplet size < 200 nm with a PDI < 0.2 for optimal stability.

  • Increase Continuous Phase Viscosity:

    • Action: Slow down droplet movement by making the continuous phase more viscous.

    • Rationale: Stokes' Law also shows that creaming velocity is inversely proportional to the viscosity of the continuous phase.[5]

    • Protocol: Evaluate the addition of a viscosity-modifying agent to the aqueous phase. Common choices include glycerol (5-10% w/v) or biocompatible polymers like carboxymethyl cellulose. Prepare formulations with and without the agent and compare their creaming rates visually in a graduated cylinder over 24 hours.

Summary Troubleshooting Table

SymptomMost Likely CausePrimary ActionKey Characterization
Coalescence / Oiling Out Insufficient Electrostatic RepulsionAdjust aqueous phase pH to ≤ 7.8Zeta Potential (> +30 mV)
Coalescence / Oiling Out Weak Interfacial FilmAdd/optimize a non-ionic co-surfactantDroplet Size Stability over Time
Rapid Creaming Large Droplet SizeIncrease homogenization energy/passesDLS (Size < 200nm, PDI < 0.2)
Batch Inconsistency Process VariabilityStandardize all preparation parametersProcess Parameter Logs

By applying this structured, evidence-based approach, researchers, scientists, and drug development professionals can effectively diagnose, resolve, and prevent emulsion instability in their this compound preparations, leading to more robust and reproducible formulations.

References

Technical Support Center: Enhancing Nanoparticle Uptake with N-Methyldioctadecylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the use of N-Methyldioctadecylamine (NMDODA) in your nanoparticle formulations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and practical protocols to enhance the efficiency of NMDODA-mediated nanoparticle uptake.

While extensive public data on this compound in lipid nanoparticle (LNP) formulations for nucleic acid delivery is emerging, the principles outlined in this guide are based on well-established knowledge of cationic lipid-based delivery systems. The troubleshooting and optimization strategies provided are broadly applicable to cationic lipids, including NMDODA, and will serve as a robust starting point for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound (NMDODA) in my nanoparticle formulation?

A1: this compound is a cationic lipid. In nanoparticle formulations, particularly for the delivery of negatively charged cargo like nucleic acids (mRNA, siRNA), its primary roles are:

  • Encapsulation: The positively charged headgroup of NMDODA interacts electrostatically with the negatively charged phosphate backbone of nucleic acids, facilitating their condensation and encapsulation within the lipid nanoparticle.

  • Cellular Uptake: The net positive surface charge of nanoparticles formulated with NMDODA promotes interaction with the negatively charged cell membrane, enhancing cellular uptake, often through endocytosis.[1]

  • Endosomal Escape: Once inside the cell within an endosome, the cationic nature of NMDODA can aid in the disruption of the endosomal membrane, allowing the nanoparticle's payload to be released into the cytoplasm where it can exert its biological effect. This is a critical step for the efficacy of many nanomedicines.

Q2: What are the other essential components of a lipid nanoparticle formulation containing NMDODA?

A2: A typical LNP formulation is a multi-component system designed for stability and efficient delivery.[2] Besides the cationic lipid (NMDODA), other key components include:

  • Helper Lipids: These are neutral lipids, such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) or DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), which contribute to the structural integrity of the nanoparticle and can facilitate endosomal escape.

  • Cholesterol: Cholesterol is incorporated to modulate membrane fluidity and stability, which can enhance the overall robustness of the nanoparticle.

  • PEGylated Lipid: A lipid conjugated to polyethylene glycol (PEG) is often included to create a hydrophilic shield on the nanoparticle surface. This "stealth" coating reduces recognition by the immune system and prolongs circulation time in vivo.

Q3: How does the N:P ratio impact the performance of my NMDODA-based nanoparticles?

A3: The N:P ratio, which is the molar ratio of the nitrogen atoms in the cationic lipid (NMDODA) to the phosphate groups in the nucleic acid cargo, is a critical parameter that significantly influences the physicochemical properties and biological activity of your nanoparticles. Optimizing this ratio is crucial for successful delivery.

Troubleshooting Guide

This section addresses common issues encountered during the formulation and application of NMDODA-containing nanoparticles.

Issue 1: Nanoparticle Aggregation

Symptoms:

  • Visible precipitates or cloudiness in the nanoparticle suspension.

  • A significant increase in the average particle size (Z-average) and polydispersity index (PDI) as measured by Dynamic Light Scattering (DLS).

Possible Causes and Solutions:

Possible Cause Scientific Rationale Troubleshooting Steps
Suboptimal N:P Ratio An excessively high N:P ratio can lead to a highly positive surface charge, causing strong electrostatic repulsion between particles that can sometimes lead to instability and aggregation, especially in high ionic strength buffers. Conversely, a very low N:P ratio may result in incomplete nucleic acid condensation and exposed negative charges, leading to aggregation through bridging.Systematically vary the N:P ratio (e.g., from 2:1 to 10:1) and characterize the resulting nanoparticles for size, PDI, and zeta potential to identify the optimal ratio for your specific cargo and formulation.
Incorrect Buffer Conditions The pH and ionic strength of the formulation and storage buffers are critical. For cationic lipids, formulation is often performed at a low pH to ensure protonation and efficient nucleic acid binding. However, storage in buffers with high ionic strength can screen the surface charge, reduce repulsive forces, and lead to aggregation.Ensure the formulation buffer has the appropriate pH to facilitate NMDODA protonation. For storage, use a low ionic strength buffer. If aggregation persists, consider dialysis against a suitable buffer post-formulation.
High Nanoparticle Concentration At high concentrations, the frequency of particle collisions increases, which can promote aggregation, especially if the formulation is not perfectly stabilized.If aggregation is observed upon storage, try diluting the nanoparticle suspension with an appropriate buffer.
Inadequate Mixing During Formulation Inefficient or slow mixing of the lipid and aqueous phases can lead to the formation of larger, less stable nanoparticles that are more prone to aggregation.Utilize a rapid and reproducible mixing method, such as microfluidics or controlled injection, to ensure homogenous nanoparticle formation.

Workflow for Troubleshooting Nanoparticle Aggregation

start Aggregation Observed (High Size/PDI) check_np_ratio Review N:P Ratio start->check_np_ratio check_buffer Examine Buffer (pH, Ionic Strength) start->check_buffer check_concentration Assess Nanoparticle Concentration start->check_concentration check_mixing Evaluate Mixing Method start->check_mixing optimize_np_ratio Optimize N:P Ratio (e.g., 2:1 to 10:1) check_np_ratio->optimize_np_ratio recharacterize Re-characterize Size & PDI optimize_np_ratio->recharacterize optimize_buffer Optimize Buffer System (e.g., lower salt, pH adjustment) check_buffer->optimize_buffer optimize_buffer->recharacterize dilute_sample Dilute Sample Before Storage check_concentration->dilute_sample dilute_sample->recharacterize improve_mixing Implement Rapid/ Controlled Mixing check_mixing->improve_mixing improve_mixing->recharacterize recharacterize->start Issue Persists stable Stable Nanoparticles recharacterize->stable Issue Resolved

Troubleshooting workflow for nanoparticle aggregation.

Issue 2: Low Encapsulation Efficiency

Symptoms:

  • A low percentage of nucleic acid is encapsulated within the nanoparticles, as determined by assays such as the RiboGreen assay.

  • Reduced biological activity or transfection efficiency.

Possible Causes and Solutions:

Possible Cause Scientific Rationale Troubleshooting Steps
Insufficient Cationic Lipid The amount of NMDODA may not be sufficient to fully condense and encapsulate the nucleic acid cargo.Increase the N:P ratio to provide more cationic lipid for complexation.
Suboptimal Formulation pH The pH of the aqueous buffer during formulation must be low enough to ensure that the amine group of NMDODA is protonated and positively charged, enabling strong electrostatic interactions with the negatively charged nucleic acids.Screen a range of acidic pH values for your aqueous buffer (e.g., pH 4.0-6.0) to find the optimal condition for encapsulation.
Poor Quality of Nucleic Acid or Lipids Degraded nucleic acids or lipids can lead to inefficient formulation and encapsulation.Ensure the integrity of your nucleic acid using gel electrophoresis. Use high-purity lipids and store them under appropriate conditions to prevent degradation.
Inappropriate Mixing Technique The kinetics of mixing can significantly impact the encapsulation process.Optimize the flow rates and mixing ratios if using a microfluidic system. If using manual methods, ensure rapid and consistent mixing.
Issue 3: Low Nanoparticle Uptake or Transfection Efficiency

Symptoms:

  • Low cellular uptake as measured by flow cytometry or confocal microscopy.

  • Poor biological effect (e.g., low protein expression from mRNA or minimal gene silencing from siRNA).

Possible Causes and Solutions:

Possible Cause Scientific Rationale Troubleshooting Steps
Suboptimal Particle Size or Zeta Potential Particle size and surface charge are critical for cellular uptake. Typically, nanoparticles in the range of 50-200 nm with a positive zeta potential are efficiently internalized.Optimize your formulation parameters (e.g., N:P ratio, lipid composition) to achieve a particle size and zeta potential within the optimal range.
Cell Health and Confluency Unhealthy or overly confluent cells may exhibit reduced endocytic activity, leading to lower nanoparticle uptake.Ensure you are using healthy, actively dividing cells at an appropriate confluency (typically 70-90% for adherent cells).
Presence of Serum Serum proteins can interact with nanoparticles, forming a "protein corona" that can alter their surface properties and cellular uptake.Evaluate the effect of serum in your cell culture medium. In some cases, transfection in serum-free or reduced-serum media may be more efficient.
Inefficient Endosomal Escape Even if nanoparticles are taken up by cells, they may be trapped in endosomes and eventually degraded in lysosomes if they cannot efficiently escape into the cytoplasm.Consider adjusting the lipid composition of your nanoparticles. The inclusion of fusogenic helper lipids like DOPE can enhance endosomal escape.
Cytotoxicity of the Formulation High concentrations of cationic lipids can be cytotoxic, leading to reduced cell viability and, consequently, lower overall transfection efficiency.Perform a dose-response experiment to determine the optimal nanoparticle concentration that provides high transfection efficiency with minimal cytotoxicity.

Signaling Pathway for Nanoparticle Uptake and Endosomal Escape

np NMDODA Nanoparticle cell_membrane Cell Membrane np->cell_membrane Electrostatic Interaction endocytosis Endocytosis cell_membrane->endocytosis early_endosome Early Endosome (pH ~6.0-6.5) endocytosis->early_endosome late_endosome Late Endosome (pH ~5.0-6.0) early_endosome->late_endosome Maturation lysosome Lysosome (Degradation, pH ~4.5-5.0) late_endosome->lysosome endosomal_escape Endosomal Escape late_endosome->endosomal_escape Protonation of NMDODA & Membrane Destabilization cytoplasm Cytoplasm (Payload Release & Action) endosomal_escape->cytoplasm

Cellular uptake and endosomal escape pathway of cationic nanoparticles.

Experimental Protocols

Protocol 1: Characterization of NMDODA Nanoparticles by Dynamic Light Scattering (DLS)

This protocol outlines the procedure for measuring the size, polydispersity index (PDI), and zeta potential of your NMDODA-based nanoparticles.

Materials:

  • NMDODA nanoparticle suspension

  • Appropriate buffer for dilution (e.g., 1x PBS, pH 7.4, filtered through a 0.22 µm filter)

  • DLS instrument (e.g., Malvern Zetasizer)

  • Low-volume disposable cuvettes for size and PDI measurements

  • Disposable folded capillary cells for zeta potential measurements

Procedure:

  • Sample Preparation:

    • Allow the nanoparticle suspension and dilution buffer to equilibrate to room temperature.

    • Dilute a small aliquot of your nanoparticle suspension in the filtered buffer. The optimal dilution factor will depend on your instrument and sample concentration. A typical starting point is a 1:50 to 1:100 dilution. The goal is to achieve a count rate within the instrument's recommended range.

    • Gently mix the diluted sample by inverting the cuvette or tube several times. Avoid vortexing, as this can induce aggregation.

  • Size and PDI Measurement:

    • Place the cuvette containing the diluted sample into the DLS instrument.

    • Set the measurement parameters, including the dispersant (viscosity and refractive index of the buffer) and temperature (typically 25°C).

    • Perform the measurement. Most instruments will perform multiple runs and average the results.

    • Record the Z-average diameter (nm) and the Polydispersity Index (PDI). A PDI value below 0.3 is generally considered acceptable for a homogenous nanoparticle population.

  • Zeta Potential Measurement:

    • Load the diluted sample into a folded capillary cell, ensuring no air bubbles are trapped.

    • Place the cell into the instrument.

    • Set the measurement parameters, including the dispersant properties.

    • Perform the measurement and record the zeta potential (mV). A positive zeta potential is expected for NMDODA-containing nanoparticles formulated to carry nucleic acids.

Protocol 2: Determination of Encapsulation Efficiency using a RiboGreen Assay

This protocol provides a method to quantify the amount of nucleic acid encapsulated within your NMDODA nanoparticles.

Materials:

  • NMDODA nanoparticle suspension

  • Quant-iT RiboGreen RNA Assay Kit (or similar fluorescent nucleic acid stain)

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • Triton X-100 solution (e.g., 2% in TE buffer)

  • Nucleic acid standard of known concentration

  • 96-well black, flat-bottom plate

  • Fluorescence microplate reader

Procedure:

  • Prepare a Standard Curve:

    • Prepare a series of dilutions of your nucleic acid standard in TE buffer to create a standard curve (e.g., ranging from 0 to 1000 ng/mL).

  • Prepare Samples:

    • For each nanoparticle sample, prepare two sets of dilutions in TE buffer.

    • Set A (Total Nucleic Acid): Dilute your nanoparticle sample to a concentration that falls within the range of your standard curve. To these dilutions, add Triton X-100 to a final concentration of 0.1-0.5% to lyse the nanoparticles and release the encapsulated nucleic acid.

    • Set B (Free Nucleic Acid): Prepare identical dilutions of your nanoparticle sample in TE buffer without Triton X-100.

  • Assay:

    • Add your standards and samples (both Set A and Set B) to the 96-well plate in triplicate.

    • Prepare the RiboGreen working solution according to the manufacturer's instructions and add it to all wells.

    • Incubate the plate in the dark for 5 minutes at room temperature.

    • Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., ~480 nm excitation and ~520 nm emission for RiboGreen).

  • Calculation:

    • Subtract the fluorescence of the blank from all readings.

    • Generate a standard curve by plotting fluorescence versus nucleic acid concentration.

    • Use the standard curve to determine the concentration of nucleic acid in Set A (Total) and Set B (Free).

    • Calculate the encapsulation efficiency (%EE) using the following formula: %EE = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100

Protocol 3: Assessment of Nanoparticle Uptake by Flow Cytometry

This protocol describes how to quantify the cellular uptake of fluorescently labeled NMDODA nanoparticles.

Materials:

  • Fluorescently labeled NMDODA nanoparticles (e.g., containing a fluorescent lipid or encapsulating a fluorescently labeled nucleic acid)

  • Cells of interest in suspension

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin (for adherent cells)

  • Flow cytometer

Procedure:

  • Cell Seeding:

    • Seed your cells in a multi-well plate at a density that will allow for optimal growth and nanoparticle treatment.

  • Nanoparticle Treatment:

    • Prepare different concentrations of your fluorescently labeled nanoparticles in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the nanoparticles.

    • Incubate the cells for a desired period (e.g., 4, 12, or 24 hours) at 37°C.

    • Include an untreated cell sample as a negative control.

  • Sample Preparation for Flow Cytometry:

    • After incubation, aspirate the medium containing the nanoparticles and wash the cells three times with cold PBS to remove any non-internalized particles.

    • For adherent cells, detach them using trypsin and then neutralize with medium.

    • Centrifuge the cell suspension and resuspend the cell pellet in a suitable buffer for flow cytometry (e.g., FACS buffer: PBS with 1-2% FBS and 0.1% sodium azide).

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer, using the appropriate laser and filter set for your fluorophore.

    • Use the untreated cells to set the gate for the negative population.

    • Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) of the positive population. These values will provide a quantitative measure of nanoparticle uptake.

References

Technical Support Center: Navigating Cationic Lipid Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges of cytotoxicity associated with cationic lipids in cell culture. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. Our goal is to empower you with the knowledge to optimize your experiments, ensuring high transfection efficiency while maintaining optimal cell health.

Frequently Asked Questions (FAQs)

This section directly addresses the most common questions and concerns encountered when working with cationic lipid-based transfection reagents.

Q1: Why are my cells dying after transfection with a cationic lipid reagent?

A1: Cell death following cationic lipid transfection is a common issue stemming from the inherent nature of these molecules. Cationic lipids possess a positive charge to facilitate interaction with negatively charged nucleic acids and cell membranes.[1][] However, this positive charge can also lead to cytotoxicity through several mechanisms:

  • Cell Membrane Disruption: The strong electrostatic interaction between cationic lipids and the anionic cell membrane can compromise membrane integrity, leading to leakage of cytoplasmic contents and eventual cell lysis.[][3]

  • Mitochondrial Dysfunction: Cationic lipids can accumulate in mitochondria, disrupting the mitochondrial membrane potential and interfering with cellular respiration.[1][4][5]

  • Induction of Apoptosis: Many cationic lipids can trigger programmed cell death, or apoptosis, by activating caspase-dependent signaling pathways.[1][4][5]

  • Generation of Reactive Oxygen Species (ROS): The interaction of cationic lipids with cellular components can lead to oxidative stress through the production of ROS, which can damage cellular macromolecules like DNA, proteins, and lipids.[1][6][7]

Q2: How can I quickly assess if my cationic lipid formulation is toxic to my cells?

A2: Several straightforward assays can be used to quantify cytotoxicity. The choice of assay depends on the specific mechanism of cell death you wish to investigate.

Assay TypePrincipleMeasuresTypical Timepoint
MTT/XTT/MTS/WST-1 Reduction of a tetrazolium salt by metabolically active cells to form a colored formazan product.Cell viability/metabolic activity.[8]24-72 hours post-transfection
LDH Release Assay Measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon cell membrane damage.Cell membrane integrity/necrosis.[8][9]4-24 hours post-transfection
Trypan Blue Exclusion A dye exclusion method where viable cells with intact membranes exclude the blue dye, while non-viable cells take it up.Cell membrane integrity.Immediately after exposure
CCK-8 Assay Utilizes a highly water-soluble tetrazolium salt that is reduced by dehydrogenases in living cells to produce a water-soluble formazan dye.Cell viability.[1][10]24-48 hours post-transfection

Q3: Does the type of cationic lipid I use matter for cytotoxicity?

A3: Absolutely. The chemical structure of the cationic lipid plays a crucial role in its cytotoxic profile. Key structural features to consider include:

  • Headgroup: The nature of the hydrophilic headgroup significantly influences toxicity. For instance, lipids with quaternary ammonium headgroups tend to be more cytotoxic than those with peptide-based headgroups.[1][4][5]

  • Hydrophobic Domain: The length and degree of saturation of the lipid tails affect how the lipid incorporates into the cell membrane, thereby influencing its disruptive potential.[11]

  • Linker: The bond connecting the headgroup and the hydrophobic tail can also impact the lipid's stability and degradation, which in turn affects its cytotoxicity.

Q4: Can the presence of serum in my culture medium affect cytotoxicity?

A4: Yes, serum can have a complex and sometimes contradictory effect. On one hand, serum proteins can bind to cationic lipid-nucleic acid complexes (lipoplexes), which can inhibit their interaction with the cell surface and in some cases, reduce transfection efficiency.[12][13][14] On the other hand, some studies have shown that certain serum components can actually enhance transfection efficiency and cell viability, possibly by stabilizing the lipoplexes or promoting cell health.[14] Non-liposomal cationic lipid reagents are often designed to be effective in the presence of serum, which can help decrease toxicity.[8]

In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving more complex cytotoxicity issues.

Guide 1: Optimizing the Lipid-to-Payload Ratio to Minimize Toxicity

A primary cause of cytotoxicity is an excess of free cationic lipid in the culture. Optimizing the ratio of cationic lipid to your nucleic acid payload (e.g., plasmid DNA, siRNA, mRNA) is the most critical step in mitigating this.

The Underlying Principle: The goal is to find the "sweet spot" where you achieve maximum transfection efficiency with minimal cell death. This is often represented by the N/P ratio, which is the molar ratio of the nitrogen atoms in the cationic lipid to the phosphate groups in the nucleic acid.

G cluster_prep Preparation cluster_complex Complex Formation cluster_transfection Transfection & Analysis P1 Plate cells to achieve 70-90% confluency at transfection P2 Prepare a fixed amount of nucleic acid (e.g., 1 µg DNA) P1->P2 P3 Prepare a range of cationic lipid volumes (e.g., 0.5-5 µL) P2->P3 C1 Dilute nucleic acid in serum-free medium P2->C1 C2 Dilute each lipid volume in serum-free medium P3->C2 C3 Combine diluted components and incubate for 15-30 min C1->C3 C2->C3 T1 Add lipoplexes to cells (with or without serum) C3->T1 T2 Incubate for 4-6 hours T1->T2 T3 Replace with fresh, complete growth medium T2->T3 A1 Assess transfection efficiency (e.g., GFP expression) at 24-48h T3->A1 A2 Assess cell viability (e.g., MTT assay) at 24-48h T3->A2 A3 Determine optimal Lipid:Payload ratio A1->A3 A2->A3

Step-by-Step Protocol:

  • Cell Seeding: Plate your cells at a density that will result in 70-90% confluency on the day of transfection. Overly confluent or sparse cultures can be more susceptible to toxicity.[15]

  • Prepare a Titration Matrix:

    • Keep the amount of your nucleic acid constant (e.g., 1 µg of plasmid DNA per well in a 6-well plate).

    • Vary the volume of the cationic lipid reagent across a range recommended by the manufacturer, for example, from 0.5 µL to 5.0 µL.[15] This creates a series of different lipid-to-payload ratios.[16][17]

  • Complex Formation:

    • Separately dilute the nucleic acid and each amount of cationic lipid in serum-free medium.

    • Combine the diluted components and incubate at room temperature for the time specified in your reagent's protocol (typically 15-30 minutes) to allow for lipoplex formation.

  • Transfection and Incubation:

    • Add the lipoplex solutions to your cells.

    • Incubate for a limited duration, typically 4-6 hours.[] Prolonged exposure can increase cytotoxicity.[18]

    • After the initial incubation, remove the transfection medium and replace it with fresh, complete growth medium.

  • Analysis:

    • At 24-48 hours post-transfection, assess both transfection efficiency (e.g., via a reporter gene like GFP) and cell viability (e.g., using an MTT or LDH assay).

    • Plot both metrics against the lipid-to-payload ratio to identify the optimal condition that provides high efficiency with low toxicity.

Guide 2: Mitigating Cytotoxicity Through Formulation and Protocol Modifications

Beyond ratio optimization, several other strategies can significantly reduce the adverse effects of cationic lipids.

1. Control Exposure Time:

  • Rationale: The process of endocytosis, by which cells internalize lipoplexes, is often largely complete within the first few hours of exposure.[] Leaving the complexes on the cells for extended periods (e.g., 24 hours) can lead to unnecessary and prolonged membrane stress and other toxic effects.

  • Actionable Step: Limit the incubation time of the lipoplexes with your cells to 1-4 hours, then replace the medium with fresh, complete growth medium.[] This is particularly effective for sensitive cell types.

2. The Role of Helper Lipids:

  • Rationale: Many commercial transfection reagents are formulations that include neutral "helper" lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or cholesterol. These lipids can improve transfection efficiency by facilitating endosomal escape and can also help to stabilize the lipoplex structure, sometimes reducing the overall positive charge density and thereby lowering cytotoxicity.[19]

  • Actionable Step: If you are preparing your own liposomes, consider incorporating a neutral helper lipid into your formulation. A common starting point is a 1:1 molar ratio of cationic lipid to helper lipid.

3. Consider Biodegradable or Ionizable Lipids:

  • Rationale: A significant advancement in reducing cytotoxicity has been the development of lipids that are less toxic by design.

    • Biodegradable Lipids: These lipids are designed with cleavable bonds (e.g., ester bonds) that can be broken down by cellular enzymes into less toxic byproducts.

    • Ionizable Lipids: These lipids have a pKa such that they are neutrally charged at physiological pH (~7.4) but become positively charged in the acidic environment of the endosome (pH 5.5-6.5).[20][21] This localized charge minimizes toxicity in the extracellular environment while still enabling efficient nucleic acid complexation and endosomal escape.[][22]

  • Actionable Step: For demanding applications, particularly in vivo or with primary cells, explore commercially available reagents based on biodegradable or ionizable lipid technology.[]

G cluster_pathways Cellular Stress Pathways CL Cationic Lipid (Positive Charge) CM Cell Membrane (Negative Charge) CL->CM Electrostatic Interaction Mito Mitochondria CL->Mito Accumulation Endo Endosome CL->Endo Endocytosis Death Cell Death CM->Death Membrane Disruption ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS Apop ↑ Apoptosis (Caspase Activation) Mito->Apop Endo->ROS ROS->Death Apop->Death

Concluding Remarks

Successfully navigating the challenge of cationic lipid cytotoxicity is a matter of systematic optimization and understanding the underlying cellular mechanisms. By carefully selecting your lipid, optimizing the lipid-to-payload ratio, controlling exposure time, and employing modern, less toxic formulations, you can achieve robust and reliable transfection results while maintaining the health and integrity of your cell cultures. This foundational approach is paramount for the validity and reproducibility of your experimental outcomes in drug discovery and biomedical research.

References

Technical Support Center: Scaling Up N-Methyldioctadecylamine Synthesis for Pilot Studies

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Synthesis Fundamentals & Reaction Pathway Selection

Q1: What are the primary synthesis routes for N-Methyldioctadecylamine, and which is most suitable for pilot-scale production?

A1: The most common and industrially viable method for synthesizing this compound is the N-methylation of its secondary amine precursor, dioctadecylamine. For pilot-scale and beyond, the Eschweiler-Clarke reaction is highly recommended.[1][2][3][4] This reductive amination method uses formaldehyde as the methyl source and formic acid as the reducing agent.[1][2][3][4]

Causality and Strategic Choice:

  • High Selectivity: The primary advantage of the Eschweiler-Clarke reaction is its inherent mechanism which prevents over-methylation. The reaction stops cleanly at the tertiary amine stage, avoiding the formation of quaternary ammonium salts, a common and difficult-to-remove impurity when using other methylating agents like methyl iodide or dimethyl sulfate.[1][5] This is crucial for scale-up, as purification becomes a significant cost and time driver. The iminium ion intermediate required for quaternization cannot form from a tertiary amine, rendering the reaction self-limiting.[1]

  • Cost-Effectiveness & Availability: Formaldehyde and formic acid are inexpensive, readily available bulk chemicals, making the process economically favorable for large-scale synthesis.

  • Safety at Scale: While formaldehyde requires careful handling, the overall process avoids the high pressures and specialized catalysts that might be needed for other amination routes, simplifying reactor requirements.[6]

An alternative is direct reductive amination using formaldehyde and a reducing agent like sodium triacetoxyborohydride or catalytic hydrogenation.[7][8] While effective, the Eschweiler-Clarke reaction's use of formic acid as both a solvent and reductant offers a more streamlined, one-pot procedure.[2]

Q2: Can you illustrate the reaction mechanism for the Eschweiler-Clarke synthesis of this compound?

A2: Certainly. The reaction proceeds in a well-defined, two-step sequence involving the formation of an iminium ion followed by a hydride transfer.

Step 1: Iminium Ion Formation The secondary amine (dioctadecylamine) performs a nucleophilic attack on formaldehyde. This is followed by dehydration (loss of a water molecule), facilitated by the acidic medium, to form a transient methyleneiminium ion.

Step 2: Reductive Hydride Transfer Formic acid acts as a hydride donor. The formate ion transfers a hydride (H⁻) to the electrophilic carbon of the iminium ion. This reduction step forms the N-methylated tertiary amine and releases carbon dioxide, which drives the reaction to completion, making it irreversible.[1]

Section 2: Pilot Scale-Up Considerations & Process Optimization

Q3: We're seeing a drop in yield and an increase in impurities now that we've moved from a 1L flask to a 50L reactor. What are the likely causes?

A3: This is a classic scale-up challenge. A decrease in yield and changes in the impurity profile when moving to a larger vessel are typically rooted in physical and engineering principles that don't scale linearly.[9][10] The most common culprits are:

  • Inefficient Heat Transfer: The surface-area-to-volume ratio decreases dramatically in larger reactors. Exothermic steps, like the initial formation of the iminium ion, can create localized "hot spots." These can lead to thermal degradation of the starting material or product, and promote side reactions.

    • Solution: Implement robust temperature control with reactor jackets or internal cooling coils. Ensure your pilot plant reactor's temperature control unit (TCU) can handle the heat load.[9] Model the reaction exotherm at the lab scale to anticipate the cooling requirements for the pilot scale.

  • Poor Mixing: Achieving homogenous mixing in a 50L vessel is far more difficult than in a 1L flask.[9] Inadequate mixing can lead to pockets of high reagent concentration, causing localized side reactions, and can also impede efficient heat transfer.

    • Solution: Optimize the impeller type (e.g., pitched-blade turbine for better axial flow) and stirring speed (RPM). Baffles within the reactor are essential at this scale to prevent vortexing and ensure turbulent, effective mixing.

  • Reagent Addition Rate: A dropwise addition that works over 10 minutes in the lab may be too fast for a 50L batch, leading to a rapid exotherm and impurity formation.

    • Solution: The rate of reagent addition must be scaled appropriately.[9] Use a metering pump for precise, controlled addition and tie the addition rate to the internal reaction temperature to prevent thermal runaways.

Q4: How should we adapt our workup and purification strategy for a pilot-scale batch? The lab-scale silica gel column is not feasible.

A4: Column chromatography is rarely practical for pilot-scale purification of bulk products.[9] Your strategy must shift to methods suitable for larger quantities. Long-chain amines like this compound present unique challenges due to their physical properties.[11]

Recommended Pilot-Scale Purification Strategy:

  • Quench & Phase Split: After the reaction is complete (monitored by GC or TLC), cool the reaction mixture and carefully quench by basifying with a strong base (e.g., 50% NaOH solution) to a pH > 11. This neutralizes the formic acid and deprotonates any amine salts. Add a suitable organic solvent (e.g., toluene or heptane) to extract the product.

  • Aqueous Washes: Perform several washes with water or brine to remove residual salts (e.g., sodium formate) and other water-soluble impurities.

  • Solvent Swap / Distillation: The crude product in the organic solvent can then be concentrated. Given the high boiling point of this compound, vacuum distillation is the preferred method to remove lower-boiling impurities and unreacted starting materials.[11]

  • Recrystallization (If Applicable): If the final product is a solid at room temperature and a suitable solvent system can be identified, recrystallization is an excellent and highly scalable method for achieving high purity.[11] This is particularly effective for removing structurally similar impurities.

Parameter Lab Scale (1L) Pilot Scale (50L) Key Considerations for Scale-Up
Purification Method Flash ChromatographyVacuum Distillation / RecrystallizationScalability, cost, solvent volume, and throughput.
Workup Volume ~2-3 L~100-150 LMaterial handling, phase separation time (larger vessels need more settling time).
Waste Stream Minimal aqueous/solid wasteSignificant aqueous and solvent wastePlan for proper waste handling and disposal protocols.
Cycle Time 4-6 hours12-24 hoursIncludes longer heating/cooling, addition, and workup times.

Section 3: Troubleshooting Guide & FAQs

Q5: My reaction has stalled; GC analysis shows significant unreacted dioctadecylamine. What went wrong?

A5: Stalled reactions are often due to issues with reagent stoichiometry or quality.

  • Check Reagent Stoichiometry: The Eschweiler-Clarke reaction requires an excess of both formaldehyde and formic acid.[1] A common rule of thumb is to use at least 2-3 equivalents of each relative to the amine. Insufficient formaldehyde will lead to incomplete methylation.

  • Verify Reagent Quality: Formaldehyde is typically supplied as a 37% aqueous solution (formalin), which can polymerize to paraformaldehyde on storage. Formic acid can also degrade. Use fresh, high-quality reagents and confirm their concentration if possible.

  • Temperature: The reaction is typically heated to 80-100°C.[2][4] Ensure your reactor is reaching and maintaining the target temperature. In a large vessel, the internal temperature may lag significantly behind the jacket temperature. Always trust the internal temperature probe.

Q6: The final product has a yellow or brown color. How can we remove it?

A6: Color formation in long-chain amines is often due to oxidation products.[11] Amines, especially when heated in the presence of air, can oxidize and form colored impurities.

  • Prevention: Maintain an inert atmosphere (e.g., nitrogen blanket) over the reaction mixture, especially during heating and workup. This minimizes contact with atmospheric oxygen.

  • Removal:

    • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and stir with a small amount of activated carbon (e.g., 1-2% w/w) for a short period, then filter through a bed of celite. This is very effective at adsorbing color bodies.

    • Distillation: As mentioned, vacuum distillation can effectively separate the desired product from non-volatile, colored impurities.[11]

Q7: How do we handle the safe disposal of waste streams from this process?

A7: Pilot-scale operations generate significant waste that must be managed responsibly.

  • Aqueous Waste: The aqueous layers from the workup will be basic and contain sodium formate and residual formaldehyde. This stream must be neutralized before disposal and handled according to local environmental regulations.

  • Solvent Waste: Organic solvent waste should be collected and sent for incineration or recovery.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety glasses/face shield, and a lab coat. When handling large quantities of formic acid or formaldehyde, work in a well-ventilated area or use respiratory protection.[12] Consult the Safety Data Sheet (SDS) for all chemicals before use.[13]

Section 4: Experimental Protocols & Quality Control

Standard Operating Procedure: Pilot-Scale Synthesis of this compound

1. Reactor Setup:

  • Ensure a 50L glass-lined or stainless steel reactor is clean, dry, and equipped with a mechanical stirrer (pitched-blade turbine), temperature probe, condenser, and nitrogen inlet/outlet.

  • Charge the reactor with dioctadecylamine (1.0 eq).

2. Reagent Charging:

  • Under a nitrogen atmosphere, add formic acid (3.0 eq).

  • Begin stirring and heat the mixture to 80-90°C.

  • Using a metering pump, slowly add aqueous formaldehyde (37%, 2.5 eq) over 2-3 hours, ensuring the internal temperature does not exceed 100°C. Vigorous gas (CO₂) evolution will be observed.

3. Reaction Monitoring (In-Process Control - IPC):

  • Hold the reaction mixture at 95-100°C for 12-18 hours.

  • Take samples periodically (e.g., every 4 hours) and analyze by GC or TLC to monitor the disappearance of the starting material. The reaction is complete when <1% of dioctadecylamine remains.

4. Workup and Isolation:

  • Cool the reactor to room temperature.

  • Add toluene to dissolve the product.

  • Slowly add 50% aqueous sodium hydroxide until the pH of the aqueous layer is >11.

  • Stop stirring and allow the layers to separate. Drain the lower aqueous layer.

  • Wash the organic layer with brine (2 x 20L).

  • Concentrate the organic layer under reduced pressure to yield the crude product.

5. Purification:

  • Set up a vacuum distillation apparatus suitable for high-boiling liquids.

  • Distill the crude oil under high vacuum to obtain the pure this compound as a colorless or pale-yellow liquid/solid.

Workflow Diagram: Pilot Scale-Up Process

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Workup & Isolation cluster_purification Purification & Release raw_material_qc Raw Material QC (Dioctadecylamine, Formaldehyde, Formic Acid) reactor_setup Reactor Setup & Inerting raw_material_qc->reactor_setup reagent_charge Charge Amine & Acid reactor_setup->reagent_charge heating Heat to 80-90°C reagent_charge->heating addition Controlled Addition of Formaldehyde heating->addition reaction_hold Hold at 95-100°C addition->reaction_hold ipc IPC Monitoring (GC/TLC) reaction_hold->ipc Sample ipc->reaction_hold Continue cooling Cool to RT ipc->cooling Complete quench Quench & Basify cooling->quench extraction Phase Split & Extraction quench->extraction wash Aqueous Washes extraction->wash concentrate Solvent Removal wash->concentrate purify Vacuum Distillation concentrate->purify final_qc Final Product QC (NMR, GC-MS, Purity) purify->final_qc packaging Packaging & Labeling final_qc->packaging

Caption: Pilot plant workflow for this compound synthesis.

Q8: What analytical methods are required for final product quality control?

A8: A comprehensive set of analytical tests is required to confirm the identity, purity, and quality of the final product.

  • Identity:

    • ¹H and ¹³C NMR: To confirm the chemical structure and the presence of the N-methyl group.[14]

    • Mass Spectrometry (MS): To confirm the molecular weight.[15]

  • Purity:

    • Gas Chromatography (GC-FID): To determine the purity (as area %) and quantify any residual starting material or other volatile impurities.

    • Acid-Base Titration: A simple and robust method to determine the amine content and calculate the assay.[15]

  • Residuals & Contaminants:

    • Karl Fischer Titration: To determine the water content.

    • Residual Solvent Analysis (GC-HS): To quantify any remaining solvents from the workup (e.g., toluene).

The target purity for the final product should typically be 95% or greater, with specific limits set for any identified impurities.[16]

References

Validation & Comparative

A Comparative Guide to the Efficacy of N-Methyldioctadecylamine in Polyurethane Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in polymer science, the selection of a catalyst is a critical decision that dictates the kinetics, processing window, and final properties of polyurethane (PU) materials. While conventional tertiary amine catalysts are well-established, the demand for materials with lower volatile organic compound (VOC) emissions and specialized processing characteristics has driven innovation. This guide provides an in-depth technical comparison of N-Methyldioctadecylamine, a high molecular weight tertiary amine, against common industry catalysts, supported by established chemical principles and proposed experimental validation.

The Cornerstone of Polyurethane Formation: The Role of Amine Catalysts

The synthesis of polyurethane is primarily governed by two simultaneous reactions: the gelling reaction and the blowing reaction .

  • Gelling Reaction: The polyaddition of an isocyanate (NCO) group with a polyol (OH) group, forming the urethane linkage that builds the polymer backbone.

  • Blowing Reaction: The reaction of the isocyanate group with water (H₂O), which produces an unstable carbamic acid that decomposes into an amine and carbon dioxide (CO₂) gas. This CO₂ acts as the blowing agent, creating the cellular structure in foams.

Tertiary amine catalysts are essential for accelerating these reactions.[1] Their catalytic activity depends on both their basicity and the steric accessibility of the lone pair of electrons on the nitrogen atom.[2][3] By modulating the catalyst type and concentration, formulators can precisely control the reaction profile to achieve desired foam properties.[4][5]

Catalysts are often categorized by their selectivity towards one reaction over the other:

  • Gelling Catalysts: Primarily promote the isocyanate-polyol reaction.

  • Blowing Catalysts: Primarily promote the isocyanate-water reaction.

  • Balanced Catalysts: Affect both reactions to a similar degree.

  • Delayed-Action Catalysts: Exhibit low activity at initial mixing temperatures but become more active as the exothermic reaction proceeds, allowing for better flow and mold-filling.[6][7][8]

An Introduction to this compound: A Low-Volatility Candidate

This compound (CAS 4088-22-6) is a tertiary amine characterized by a methyl group and two long C18 (octadecyl) alkyl chains attached to the nitrogen atom.[9][10][11]

Chemical Structure: C₃₇H₇₇N Molecular Weight: 536.01 g/mol [9]

Its unique structure imparts several key characteristics relevant to polyurethane catalysis:

  • Extreme Low Volatility: With a boiling point over 250°C at reduced pressure and a near-zero vapor pressure at room temperature, this amine is effectively non-volatile.[9][12] This is a significant advantage for producing low-emission or "non-emissive" polyurethane products, a critical requirement in automotive and furniture applications.[13][14][15]

  • High Steric Hindrance: The two long, bulky octadecyl chains create significant spatial crowding around the catalytically active nitrogen atom. This steric hindrance is expected to reduce its intrinsic catalytic activity compared to less hindered amines.[3]

  • Delayed Action Profile: The combination of high steric hindrance and potentially lower mobility within the polar polyol/isocyanate matrix suggests that this compound would function as a delayed-action gelling catalyst .[7][13] This latency can be highly desirable in the production of large or complex molded parts, where the liquid mixture needs to flow and fill the mold completely before significant viscosity increase and gelation occur.

Like other tertiary amines, this compound catalyzes the urethane reaction by activating the reactants. The mechanism involves the formation of a complex between the amine's nitrogen atom and the isocyanate or the polyol's hydroxyl group, making them more susceptible to nucleophilic attack.[16]

G cluster_0 Catalytic Cycle R-NCO Isocyanate Complex Activated Complex [R-NCO···NR''3] R-NCO->Complex R'-OH Polyol Catalyst This compound (R''3N) Catalyst->R-NCO Forms Complex Urethane Polyurethane (R-NH-CO-OR') Complex->Urethane + R'-OH Urethane->Catalyst Catalyst Regenerated

Caption: General mechanism of tertiary amine catalysis in urethane formation.

Comparative Analysis with Standard Amine Catalysts

To understand the efficacy of this compound, it is best compared against industry-standard catalysts with distinct functionalities.

Catalyst Structure Molecular Weight ( g/mol ) Primary Function Key Characteristics
This compound CH₃N(C₁₈H₃₇)₂536.01Delayed-Action Gelling Extremely low volatility; high steric hindrance leading to slow initial reactivity.[9]
Triethylenediamine (TEDA/DABCO) N(C₂H₄)₃N112.17Strong Gelling Highly active due to unhindered nitrogen atoms; industry benchmark for gelling.[3][13]
Bis(2-dimethylaminoethyl) ether (BDMAEE) (CH₃)₂NC₂H₄OC₂H₄N(CH₃)₂160.26Strong Blowing Promotes the isocyanate-water reaction, leading to rapid CO₂ generation.
N,N-Dimethylcyclohexylamine (DMCHA) C₆H₁₁N(CH₃)₂127.24Balanced (Rigid Foams) Strong base but sterically hindered; provides a balance of gelling and blowing, commonly used in rigid foams.[7]
Experimental Protocol for Performance Evaluation

A standardized experimental framework is required for an objective comparison.

To quantify and compare the catalytic performance of this compound against TEDA and BDMAEE in a model flexible polyurethane foam formulation.

  • Polyol: Conventional polyether polyol (e.g., 3000 MW, 56 mg KOH/g OH value)

  • Isocyanate: Toluene diisocyanate (TDI 80/20)

  • Blowing Agent: Deionized Water

  • Surfactant: Silicone-based cell stabilizer

  • Catalysts: this compound, TEDA, BDMAEE (used at equimolar concentrations relative to a TEDA standard to ensure a fair comparison of intrinsic activity).

Caption: Standardized workflow for evaluating catalyst reaction profiles.

  • Preparation: The polyol, water, surfactant, and the test catalyst are weighed into a mixing cup and conditioned to 25°C.

  • Mixing: The isocyanate is added, and the components are mixed vigorously for 10 seconds. A stopwatch is started immediately upon isocyanate addition.

  • Observation & Data Collection:

    • Cream Time: Record the time when the liquid mixture turns opaque or creamy.

    • Gel Time: Record the time when fine, web-like polymer strands can be pulled from the rising foam with a probe.

    • Rise Time: Record the time when the foam reaches its maximum height.

    • Tack-Free Time: Record the time when the foam surface is no longer sticky to the touch.

  • Advanced Analysis (Optional): For kinetic data, the reaction can be monitored using in-situ Fourier Transform Infrared (FTIR) spectroscopy to track the consumption of the isocyanate peak (~2270 cm⁻¹).

Predicted Performance and Discussion

Based on its chemical structure, the following experimental outcomes are anticipated for this compound.

Table 2: Predicted Comparative Reaction Profile Data

Catalyst Cream Time (s) Gel Time (s) Rise Time (s) Tack-Free Time (s) Predicted Selectivity
TEDA (Control) 1055110130Strong Gelling
BDMAEE (Control) 89095180Strong Blowing
This compound 25120180>300Delayed Gelling
  • Catalytic Activity: this compound is predicted to show significantly lower overall activity than TEDA or BDMAEE, as evidenced by the longer cream, gel, and rise times. This is a direct consequence of the steric shielding of the nitrogen atom by the two C18 chains.

  • Selectivity: Its structure favors the gelling reaction, but its delayed onset means the blowing reaction (driven by ambient heat and any co-catalysts) may proceed to a greater extent initially. This results in excellent flowability before the gelling reaction rapidly increases viscosity.

  • Advantages:

    • Low Emissions: Its primary advantage is its near-zero volatility, contributing to foams that meet stringent VOC regulations.[14][17]

    • Improved Flow: The delayed action allows the reacting mixture to fill large and complex molds more effectively before curing, reducing the risk of voids or density gradients.[13]

    • Reduced Odor: The absence of volatile amines results in a final product with significantly less chemical odor.

  • Limitations:

    • Slow Cure: The slow reaction profile can lead to longer demold times, potentially reducing manufacturing throughput.

    • Higher Use Levels: To achieve a comparable cure time to standard catalysts, higher concentrations or the use of a more active co-catalyst may be necessary, which could impact formulation costs.

Conclusion and Field Recommendations

This compound is not a direct, drop-in replacement for highly active conventional amine catalysts like TEDA. Instead, it should be viewed as a specialty catalyst with a unique performance profile.

Its efficacy is highest in applications where:

  • Low VOCs and low odor are paramount , such as in automotive interiors, high-end furniture, and bedding.

  • A long pot life or delayed cure is beneficial , for example, in the production of large molded parts, rigid insulation panels, or certain coating and elastomer systems that require excellent flow and substrate wetting.

For researchers and formulators, this compound represents a valuable tool for developing advanced polyurethane systems that meet both demanding performance and environmental standards. Its use may require formulation adjustments, often in conjunction with other catalysts, to balance the reaction profile and optimize physical properties.

References

A Senior Application Scientist's Guide to the Orthogonal Purity Validation of N-Methyldioctadecylamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the purity of synthetic components is not merely a quality metric; it is the bedrock of reproducible, safe, and effective therapeutic development. N-Methyldioctadecylamine, a key cationic lipid in advanced drug delivery systems like Lipid Nanoparticles (LNPs), demands the highest level of analytical scrutiny. Its purity directly impacts particle stability, encapsulation efficiency, and immunogenicity. This guide provides an in-depth, experience-driven comparison of the essential analytical methods for validating the purity of synthesized this compound, moving beyond simple protocols to explain the scientific rationale behind a multi-faceted, orthogonal validation strategy.

The core principle of robust purity validation is the use of orthogonal methods—a suite of independent analytical techniques whose potential failure modes are unrelated.[1][2] This ensures that the weaknesses of one method are covered by the strengths of another, building a comprehensive and trustworthy purity profile. Relying on a single technique, such as HPLC, can lead to co-eluting impurities or the failure to detect non-chromophoric species, providing a dangerously incomplete picture. A self-validating system, as mandated by regulatory bodies like the FDA and EMA, requires this multifaceted approach to ensure the identity, strength, quality, and purity of drug substances.[3][4]

G cluster_0 Purity Validation Workflow cluster_1 Orthogonal Analysis Product Synthesized This compound NMR NMR Spectroscopy (Identity & qNMR) Product->NMR Parallel Testing MS Mass Spectrometry (Molecular Weight) Product->MS Parallel Testing HPLC HPLC-CAD/ELSD (Separation & Quantification) Product->HPLC Parallel Testing GC GC-FID (Orthogonal Separation) Product->GC Parallel Testing Titr Potentiometric Titration (Total Base Assay) Product->Titr Parallel Testing DataSynth Data Synthesis & Mass Balance Analysis NMR->DataSynth MS->DataSynth HPLC->DataSynth GC->DataSynth Titr->DataSynth FinalReport Certificate of Analysis (Final Purity Value) DataSynth->FinalReport

Caption: Orthogonal workflow for comprehensive purity validation.

Part 1: Identity and Structural Confirmation

Before quantifying purity, one must unequivocally confirm the identity of the primary molecule. NMR and Mass Spectrometry are the gold standards for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for structural confirmation. It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon atom (¹³C NMR) in the molecule. For this compound, specific resonances are expected:

  • ¹H NMR: A sharp singlet peak around 2.2-2.6 ppm corresponding to the three protons of the N-methyl group is a key identifier.[5] The long C18 alkyl chains will present as a series of overlapping multiplets, with a distinct triplet for the terminal methyl groups. Protons on the carbons immediately adjacent to the nitrogen atom (the α-carbons) will be deshielded and appear further downfield than the rest of the alkyl chain.[5]

  • ¹³C NMR: The spectrum will show a distinct peak for the N-methyl carbon and another for the α-carbons, shifted downfield due to the electron-withdrawing effect of the nitrogen.[5]

Causality Behind the Choice: NMR is fundamentally a structural tool. Its primary strength is confirming that the synthesized molecule is indeed this compound and not an isomer or a different compound altogether. Furthermore, quantitative NMR (qNMR) can be employed by adding a certified internal standard of known concentration. By comparing the integral of a unique analyte peak to the integral of a standard's peak, one can calculate a highly accurate, absolute purity value without needing a reference standard of the analyte itself.

  • Sample Preparation: Accurately weigh ~5-10 mg of the synthesized this compound and ~5-10 mg of a certified internal standard (e.g., maleic acid) into a clean vial.

  • Dissolution: Dissolve the mixture in 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure complete dissolution.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient relaxation delay (D1, e.g., 30 seconds) to allow for full relaxation of all protons for accurate integration.

  • Analysis: Process the spectrum (Fourier transform, phase, and baseline correction). Integrate the characteristic N-methyl singlet of the analyte and a well-resolved singlet of the internal standard. Calculate purity using the standard qNMR equation, accounting for molecular weights and number of protons.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula. This serves as an orthogonal check on the molecular identity.

Causality Behind the Choice: While NMR confirms the molecular skeleton, HRMS confirms the elemental composition. For this compound (C₃₇H₇₇N), the expected exact mass is 535.6056 g/mol . An HRMS instrument (like a TOF or Orbitrap) can measure this mass to within 5 parts per million (ppm), providing extremely high confidence in the molecular formula and ruling out impurities with different elemental compositions.[6]

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample directly into the ESI source of the mass spectrometer. ESI is a soft ionization technique suitable for this type of molecule.

  • Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ will be the primary ion observed, with an expected m/z of 536.6134.

  • Analysis: Compare the measured m/z value to the theoretical value. A mass error of <5 ppm provides strong evidence for the correct elemental formula.

Part 2: Chromatographic Separation and Impurity Quantification

Chromatography is the workhorse for separating the main compound from structurally similar impurities, allowing for their quantification.[7][8] Using two different chromatographic techniques (e.g., HPLC and GC) provides an orthogonal separation mechanism, increasing the likelihood of detecting all impurities.

G cluster_0 Chromatographic Purity Analysis MobilePhase Mobile Phase (Pump) Injector Injector (Sample Introduced) MobilePhase->Injector Analyte Mixture Carried Column Column (Stationary Phase) Injector->Column Analyte Mixture Carried Detector Detector (CAD / ELSD / FID) Column->Detector Separated Components Elute Output Chromatogram (Peak Separation) Detector->Output label_col Principle: Differential partitioning between mobile and stationary phases leads to separation over time.

Caption: Principle of chromatographic separation for purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for purity determination in pharmaceutical analysis.[9] For a molecule like this compound, which lacks a UV chromophore, universal detectors are required.

Causality Behind the Choice: Standard UV detectors are ineffective for this analyte. A Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is superior because their response is largely independent of the chemical structure of the analyte, providing a more uniform response for the main peak and unknown impurities. This allows for a more accurate "area percent" purity calculation. A reversed-phase C18 column is typically effective for separating long-chain alkyl compounds based on hydrophobicity.

  • Instrumentation: HPLC system equipped with a CAD and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]

  • Mobile Phase: A gradient elution is often necessary.

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile/Methanol (50:50).

  • Gradient Program: Start at 80% B, ramp to 100% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase B to a final concentration of 1 mg/mL.

  • Analysis: Inject the sample. Purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram.

Gas Chromatography (GC)

GC provides an orthogonal separation mechanism to HPLC, primarily based on boiling point and polarity. Amines can be challenging to analyze by GC due to their basicity, which can cause peak tailing on standard silica columns.[7][11]

Causality Behind the Choice: Using a base-deactivated column is crucial to mitigate peak tailing. GC-FID (Flame Ionization Detector) is an excellent choice as it is a robust, universal detector for organic compounds. Potential impurities from the synthesis, such as unreacted starting materials (dioctadecylamine) or smaller side-products, may have different volatility and will separate differently than in HPLC, revealing impurities that might otherwise co-elute.

  • Instrumentation: GC system with an FID and a low-bleed, base-deactivated capillary column suitable for amines (e.g., DB-5ms, 30 m x 0.25 mm).[8]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Temperatures:

    • Injector: 290°C.

    • Detector: 320°C.

  • Oven Program: Start at 150°C, hold for 1 min, ramp at 10°C/min to 300°C, and hold for 10 minutes.

  • Sample Preparation: Prepare a ~1 mg/mL solution in a suitable solvent like dichloromethane.

  • Analysis: Inject 1 µL of the sample. Calculate purity based on the area percent of the main peak relative to the total peak area.

Part 3: Absolute Quantification of Amine Content

Chromatographic methods provide relative purity (area %). A classic chemical method like titration provides an absolute assay value based on the chemical reactivity of the amine functional group, serving as a final, powerful orthogonal check.

Non-Aqueous Potentiometric Titration

This method quantifies the total amount of basic substances in the sample.

Causality Behind the Choice: Titration is a first-principles, absolute method that does not rely on the response factor of a detector. It measures the total basicity of the sample, which is directly proportional to the amount of amine present. By using a strong acid titrant (like perchloric acid) in a non-aqueous solvent (like glacial acetic acid), even weakly basic amines can be quantified accurately. The result is an "Assay" value that should closely match the purity value obtained from chromatography.

  • Sample Preparation: Accurately weigh ~200-300 mg of this compound into a clean beaker.

  • Dissolution: Dissolve the sample in 50 mL of glacial acetic acid.

  • Titration: Place the beaker on an automatic titrator equipped with a suitable electrode (e.g., glass pH electrode).

  • Titrant: Titrate the solution with standardized 0.1 N Perchloric Acid in acetic acid.

  • Analysis: The endpoint is determined from the inflection point of the titration curve. Calculate the assay value based on the volume of titrant consumed, its normality, and the sample weight.

Data Synthesis and Final Purity Assessment

The final step is to synthesize the data from all orthogonal methods. The results should be in close agreement, providing high confidence in the final purity value.

Analytical Method Parameter Measured Typical Result Purpose & Insights
¹H NMR Structural IntegrityConforms to StructureConfirms chemical identity; detects proton-containing impurities.
qNMR Absolute Molar Purity99.6%Provides an absolute purity value based on molar ratio.
HRMS Exact Mass536.6130 ([M+H]⁺)Confirms elemental formula (C₃₇H₇₇N).
HPLC-CAD Chromatographic Purity99.8% (Area %)Quantifies impurities separable by liquid chromatography.
GC-FID Chromatographic Purity99.7% (Area %)Orthogonal check; quantifies volatile impurities.
Potentiometric Titration Total Base Content (Assay)99.9% (w/w)Absolute assay of the active amine functional group.

Discrepancies between methods are investigational tools. For instance, if the titration assay is significantly higher than the HPLC purity, it may indicate the presence of a basic impurity that co-elutes with the main peak. If the HPLC purity is high but NMR shows extraneous peaks, it suggests the presence of non-basic, structurally related impurities. This comprehensive data set allows for a robust and defensible purity assignment.

References

A Senior Application Scientist's Guide to the Quantitative Analysis of N-Methyldioctadecylamine in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and process chemists in pharmaceutical and specialty chemical development, the precise quantification of reactants, intermediates, and products is non-negotiable. N-Methyldioctadecylamine, a long-chain tertiary amine, serves as a crucial intermediate in various synthetic pathways. Its accurate measurement within complex reaction mixtures is paramount for reaction monitoring, yield optimization, and ensuring final product quality. However, its physicochemical properties—high molecular weight, low volatility, and lack of a UV chromophore—present significant analytical challenges.

This guide provides an in-depth, objective comparison of three robust analytical techniques for the quantification of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), and Nonaqueous Potentiometric Titration. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer comparative performance data to empower you to select the most fitting method for your laboratory's specific needs.

Section 1: Comparative Analysis of Core Methodologies

The selection of an analytical method is a balance of performance, sample matrix compatibility, and available instrumentation. Here, we compare three field-proven techniques for this compound analysis.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Expertise & Experience: GC is a powerful technique for separating volatile and thermally stable compounds. For long-chain tertiary amines like this compound, direct analysis is feasible and often preferred for its simplicity over derivatization.[1] The primary challenge lies in the analyte's high boiling point (~252 °C at 0.05 mm Hg) and its basic nature, which can lead to peak tailing due to interactions with acidic silanol groups in standard columns.[2][3]

Causality of Method Design: To overcome these issues, a GC-FID method must employ a high-temperature injector and a thermally stable column that is chemically resistant to basic compounds. A non-polar or mid-polarity column, such as one with a wax phase, is often effective.[4] The Flame Ionization Detector (FID) is ideal as it provides a robust, linear response to hydrocarbons and is insensitive to common inorganic gases and water, making it suitable for analyzing crude reaction samples. A direct GC-FID method has been shown to be faster and more accurate than classical titration for similar fatty amines.[1]

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

Expertise & Experience: HPLC is a versatile technique well-suited for non-volatile or thermally labile compounds. The core analytical challenge for this compound is detection, as it lacks a chromophore for standard UV-Vis detection.[5] An Evaporative Light Scattering Detector (ELSD) is the ideal solution. An ELSD can detect any analyte that is less volatile than the mobile phase, making it a universal detector for non-chromophoric compounds.[6][7]

Causality of Method Design: The separation is typically achieved using a reversed-phase (e.g., C18) or a mixed-mode column that leverages both hydrophobic and ion-exchange interactions for enhanced retention and selectivity of basic compounds.[8] A gradient elution with a mobile phase of acetonitrile and water is common. An acidic modifier like trifluoroacetic acid (TFA) can improve peak shape but may suppress the ELSD signal; therefore, a volatile buffer like ammonium formate is often a better choice for ELSD or mass spectrometry (MS) applications.[8][9]

Nonaqueous Potentiometric Titration

Expertise & Experience: Titration is a classic, absolute quantification method that remains highly valuable for its simplicity and low cost. For weak bases like tertiary amines, titration in an aqueous medium gives poor, indistinct endpoints. Nonaqueous titration is the required approach.[10]

Causality of Method Design: The method's success hinges on the choice of solvent and titrant. A non-basic, aprotic solvent like glacial acetic acid enhances the basicity of the amine relative to the solvent.[10] This allows for titration with a very strong acid, most commonly perchloric acid dissolved in glacial acetic acid, which provides a sharp and distinct potentiometric endpoint.[10] This technique is highly effective for determining the total amine content. To specifically quantify the tertiary amine in the presence of primary or secondary amines, the sample can be pre-treated with acetic anhydride. This reagent selectively acetylates primary and secondary amines into neutral amides, leaving the tertiary amine as the only basic species to be titrated.[11]

Section 2: Quantitative Performance Comparison

The suitability of a method is defined by its quantitative performance. The following table summarizes key validation parameters for the three discussed techniques, based on published data for analogous long-chain tertiary amines and established method capabilities.

Parameter Gas Chromatography (GC-FID) HPLC-ELSD Nonaqueous Potentiometric Titration
Specificity High (Separation based on volatility)High (Separation based on polarity)Moderate (Titrates total base; specificity relies on sample pretreatment)
Linear Range Wide (e.g., 0.005 - 1.0 g/L)[1]Moderate (Response can be non-linear; often requires logarithmic fit)Narrow (Dependent on burette volume and titrant concentration)
Limit of Detection (LOD) Low (e.g., ~0.001 - 0.002 g/L)[1]Moderate (Typically low µg/mL on column)High (Typically >0.1% w/w)
Limit of Quantification (LOQ) Low (e.g., ~0.003 - 0.005 g/L)[1]Moderate (Typically mid-to-high µg/mL on column)High (Typically >0.5% w/w)
Precision (%RSD) Excellent (< 5%)[1]Good (< 10%)Excellent (< 2%)
Accuracy (Recovery %) Excellent (90 - 110%)[1]Good (85 - 115%)Excellent (98 - 102%)
Throughput High (with autosampler)High (with autosampler)Low to Moderate
Cost per Sample ModerateModerate to HighLow

Section 3: Detailed Experimental Protocols & Workflows

Every protocol must be a self-validating system. These methods are presented with sufficient detail to be reproducible and include system suitability checks to ensure the validity of results.

Protocol 1: Quantitative Analysis by GC-FID

This method is designed for the direct quantification of this compound, suitable for monitoring reaction progress and final product purity.[1][12]

1. Materials & Instrumentation:

  • Gas Chromatograph with FID and split/splitless injector.

  • Capillary Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent low-bleed, non-polar column.

  • Carrier Gas: Helium or Hydrogen.

  • Reagents: High-purity solvent for dilution (e.g., isopropanol, chloroform). This compound reference standard.

2. Sample & Standard Preparation:

  • Stock Standard (10 mg/mL): Accurately weigh 100 mg of this compound reference standard into a 10 mL volumetric flask and dissolve in isopropanol.

  • Calibration Standards: Prepare a series of at least five standards (e.g., 0.05, 0.1, 0.5, 1.0, 2.0 mg/mL) by serial dilution of the stock standard.

  • Reaction Sample: Accurately weigh ~100 mg of the reaction mixture into a 10 mL volumetric flask and dilute with isopropanol. Filter if particulates are present.

3. GC-FID Conditions:

  • Inlet Temperature: 300°C

  • Injection Mode: Split (e.g., 20:1 ratio)

  • Injection Volume: 1 µL

  • Carrier Gas Flow: 1.5 mL/min (constant flow)

  • Oven Program:

    • Initial: 150°C, hold for 1 min.

    • Ramp: 20°C/min to 320°C.

    • Hold: Hold at 320°C for 10 min.

  • Detector Temperature: 320°C

4. System Suitability & Analysis:

  • Inject the mid-level calibration standard five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

  • Inject the calibration standards to generate a calibration curve. The correlation coefficient (r²) should be ≥ 0.995.

  • Inject the prepared reaction sample. Quantify the this compound peak area against the calibration curve.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing P1 Weigh Sample & Reference Standard P2 Dissolve in Isopropanol P1->P2 P3 Prepare Calibration Curve Standards P2->P3 A2 Inject Standards (System Suitability & Cal.) P3->A2 A1 Set GC-FID Conditions A1->A2 A3 Inject Sample A2->A3 D1 Integrate Peak Areas A3->D1 D2 Generate Calibration Curve D1->D2 D3 Quantify Sample Concentration D2->D3

Caption: Workflow for GC-FID analysis of this compound.

Protocol 2: Quantitative Analysis by HPLC-ELSD

This method is ideal for analyzing this compound in matrices containing non-volatile components that are unsuitable for GC.

1. Materials & Instrumentation:

  • HPLC system with gradient pump, autosampler, and column oven.

  • Evaporative Light Scattering Detector (ELSD).

  • Column: C18, 5 µm, 4.6 x 150 mm.

  • Reagents: HPLC-grade acetonitrile (ACN) and water, ammonium formate. This compound reference standard.

2. Sample & Standard Preparation:

  • Mobile Phase A: 10 mM Ammonium Formate in Water.

  • Mobile Phase B: 10 mM Ammonium Formate in 95:5 ACN:Water.

  • Stock Standard (5 mg/mL): Accurately weigh 50 mg of reference standard into a 10 mL flask and dissolve in Mobile Phase B.

  • Calibration Standards: Prepare a series of standards (e.g., 0.1, 0.25, 0.5, 1.0, 2.5 mg/mL) by dilution with Mobile Phase B.

  • Reaction Sample: Prepare as in the GC method, but use Mobile Phase B as the diluent.

3. HPLC-ELSD Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

  • ELSD Settings: Nebulizer Temp: 40°C, Evaporator Temp: 80°C, Gas Flow: 1.5 SLM (Standard Liters per Minute). Note: Optimize for your system.

  • Gradient Program:

    • 0-2 min: 80% B

    • 2-10 min: 80% to 100% B

    • 10-15 min: 100% B

    • 15.1-18 min: 80% B (re-equilibration)

4. System Suitability & Analysis:

  • Perform five replicate injections of the mid-level standard. RSD of peak area should be ≤ 5.0%.

  • Inject the calibration standards. Plot the log of the peak area against the log of the concentration to generate a linear calibration curve (r² ≥ 0.99).

  • Inject the sample and quantify using the established calibration.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC-ELSD Analysis cluster_data Data Processing P1 Prepare Mobile Phases P2 Prepare Standards & Samples P1->P2 A1 Equilibrate System P2->A1 A2 Inject Standards for Calibration A1->A2 A3 Inject Sample for Analysis A2->A3 D1 Integrate Peaks A3->D1 D2 Generate Log-Log Calibration Curve D1->D2 D3 Calculate Sample Concentration D2->D3

Caption: Workflow for HPLC-ELSD analysis of this compound.

Protocol 3: Nonaqueous Potentiometric Titration

This protocol determines the total tertiary amine value and is excellent for assaying concentrated samples or for labs without chromatographic equipment.[10][13]

1. Materials & Instrumentation:

  • Automatic potentiometric titrator with a glass pH electrode and reference electrode suitable for nonaqueous solvents (or a combination Solvotrode).

  • 25 mL burette, magnetic stirrer.

  • Reagents: Glacial acetic acid, acetic anhydride, perchloric acid (70%), acid potassium phthalate (primary standard).

2. Reagent Preparation:

  • Titrant (0.1 N Perchloric Acid): Add 8.5 mL of 70% perchloric acid to 900 mL of glacial acetic acid, followed by 20 mL of acetic anhydride. Mix well, allow to cool, and dilute to 1 L with glacial acetic acid. Allow the solution to stand for 24 hours before standardization.

  • Standardization: Accurately weigh ~0.5 g of dried acid potassium phthalate, dissolve in 60 mL of glacial acetic acid, and titrate with the 0.1 N perchloric acid solution to the potentiometric endpoint. Calculate the normality.

3. Sample Preparation & Titration:

  • Accurately weigh a sample containing approximately 0.5-1.0 meq of amine into a 250 mL beaker.

  • Add 75 mL of glacial acetic acid to dissolve the sample.

  • (Optional, for specificity): If primary/secondary amines are present, add 5 mL of acetic anhydride, swirl, and allow to stand for 15 minutes.

  • Immerse the electrodes and titrate with standardized 0.1 N perchloric acid, recording the mV readings against the volume of titrant added. The endpoint is the point of maximum inflection on the titration curve.

4. Calculation:

  • Tertiary Amine (%) = (V × N × MW) / (10 × W)

    • V = Volume of HClO₄ titrant at endpoint (mL)

    • N = Normality of HClO₄ titrant

    • MW = Molecular weight of this compound (536.01 g/mol )

    • W = Weight of sample (g)

Caption: Decision workflow for nonaqueous titration of this compound.

Section 4: Method Selection and Concluding Remarks

Trustworthiness Through Validation: Regardless of the chosen method, it must be validated for its intended purpose. The validation process ensures the reliability of the data and should assess parameters such as specificity, linearity, range, accuracy, and precision, following established guidelines such as those from the International Council for Harmonisation (ICH).[14]

Choosing the Right Tool:

  • For high-throughput screening, reaction monitoring, and trace impurity analysis , GC-FID is the superior choice due to its high sensitivity, wide linear range, and automation capabilities.[1] It provides a clean separation of volatile components from the non-volatile matrix.

  • For complex, non-volatile reaction mixtures or formulations where thermal degradation is a concern, HPLC-ELSD is the most robust option. It excels at separating the target analyte from other non-volatile ingredients or byproducts.

  • For assaying raw materials or highly concentrated samples where high precision and accuracy are needed and cost is a factor, nonaqueous potentiometric titration is an excellent, reliable method. Its limitation is lower specificity and sensitivity compared to chromatographic techniques.

By understanding the fundamental principles and practical considerations of each technique, researchers and drug development professionals can confidently select and implement the optimal analytical method for the quantitative analysis of this compound, ensuring the integrity and quality of their synthetic processes.

References

A Researcher's Guide to the Structural Elucidation of N-Methyldioctadecylamine: A Comparative Analysis of X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth, objective comparison of analytical techniques for the structural analysis of N-Methyldioctadecylamine, a tertiary amine with two long alkyl chains, presenting both unique opportunities and challenges in its characterization. While X-ray crystallography remains the gold standard for atomic-resolution structural information, its application to amphiphilic, waxy solids like this compound is not always straightforward. Here, we explore a hypothetical X-ray crystallography workflow alongside powerful spectroscopic and computational alternatives, offering a comprehensive perspective for informed methodological selection.

The Gold Standard: A Hypothetical Approach to Single-Crystal X-ray Diffraction of this compound

Single-crystal X-ray diffraction (SCXRD) offers unparalleled detail into the atomic arrangement within a crystalline lattice, providing precise bond lengths, angles, and conformational information.[1][2] However, the journey from a waxy solid to a high-quality crystal suitable for diffraction can be arduous.

Experimental Protocol: Crystallization and Data Acquisition

1. Crystal Growth: Navigating the Challenges of a Flexible Amphiphile

The primary hurdle in the crystallographic analysis of this compound is obtaining a single crystal of sufficient size and quality. Its long, flexible dioctadecyl chains and waxy nature present significant challenges to ordered packing in a crystal lattice.[3][4]

  • Solvent Selection: A systematic screening of solvents with varying polarities is crucial. Slow evaporation from a solution in a moderately volatile solvent, such as a mixture of a good solvent (e.g., hexane) and a poor solvent (e.g., acetonitrile), can facilitate crystal growth.

  • Temperature Control: Slow cooling of a saturated solution can promote the formation of well-ordered crystals. A temperature gradient can also be employed to control the rate of crystallization.

  • Vapor Diffusion: This technique, where a precipitant vapor slowly diffuses into a solution of the compound, can be effective. For this compound, a non-polar solvent like heptane could be used for the solution, with a more polar anti-solvent like ethanol as the precipitant.

  • Co-crystallization: If obtaining a single crystal of the pure compound proves difficult, co-crystallization with a suitable partner molecule that can form predictable intermolecular interactions, such as hydrogen bonds or van der Waals forces, can be explored.[5]

2. Data Collection and Structure Solution

Once a suitable crystal is obtained, it is mounted on a goniometer and cooled in a stream of cold nitrogen gas to minimize thermal motion. X-rays are then diffracted by the crystal, and the resulting diffraction pattern is collected by a detector. The collected data is then processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods, leading to an initial electron density map. This map is then used to build and refine a model of the molecule's structure.

Expected Outcome and Limitations

A successful X-ray crystallographic analysis would provide the precise atomic coordinates of this compound in the solid state. This would reveal the conformation of the long alkyl chains, the geometry around the nitrogen atom, and the packing arrangement of the molecules in the crystal lattice. However, the obtained structure represents a static snapshot and may not fully represent the molecule's conformational flexibility in solution.[1][6]

The Spectroscopic Toolkit: Unveiling Structure and Dynamics in Solution

When single crystals are elusive or information about the molecule's behavior in solution is required, spectroscopic techniques are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Connectivity and Conformation

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[7][8] For this compound, a combination of 1D and 2D NMR experiments would provide a wealth of information.

  • ¹H and ¹³C NMR: These experiments would confirm the presence of all the expected proton and carbon environments in the molecule. The chemical shifts would provide information about the electronic environment of each nucleus.[9][10]

  • 2D NMR (COSY, HSQC, HMBC): These experiments would establish the connectivity between atoms, allowing for the complete assignment of the proton and carbon signals.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique is particularly valuable for determining the through-space proximity of protons, providing crucial insights into the molecule's conformation in solution.[11][12][13] For the flexible octadecyl chains, NOESY can reveal preferred conformations and the extent of their flexibility.[14][15]

Hypothetical ¹H and ¹³C NMR Data for this compound:

Assignment Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
N-CH₃2.2 - 2.4 (singlet)40 - 45
N-CH₂-2.4 - 2.6 (triplet)55 - 60
-(CH₂)₁₅-1.2 - 1.4 (broad multiplet)25 - 35
-CH₂-CH₃1.4 - 1.6 (multiplet)20 - 25
-CH₃0.8 - 0.9 (triplet)10 - 15
Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and valuable information about its structure through fragmentation analysis. For this compound, the molecular ion peak would confirm its elemental composition. The fragmentation pattern, typically involving cleavage at the C-C bond adjacent to the nitrogen atom (alpha-cleavage), would further support the proposed structure.[16][17][18][19]

Hypothetical Mass Spectrum Fragmentation for this compound:

  • Molecular Ion (M⁺): m/z = 535

  • Alpha-Cleavage Fragments: Loss of a C₁₇H₃₅ radical to give a fragment at m/z = 298, and loss of a CH₃ radical to give a fragment at m/z = 520.

Computational Modeling: A Complementary In Silico Approach

Molecular dynamics (MD) simulations can provide valuable insights into the conformational landscape and dynamic behavior of flexible molecules like this compound in different environments.[20][21][22][23] By simulating the molecule's movement over time, MD can predict preferred conformations, intermolecular interactions, and the formation of aggregates like micelles in solution. This information can complement experimental data from NMR and help in interpreting the challenges of crystallization.

Comparative Analysis: Choosing the Right Tool for the Job

The choice of analytical technique depends on the specific research question and the nature of the sample.

Technique Information Provided Sample State Advantages Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, packingSingle CrystalUnambiguous, high-resolution structural determination.[1]Requires high-quality single crystals, which can be difficult to obtain for flexible, waxy molecules; provides a static picture of the molecule.[3][6]
NMR Spectroscopy Connectivity, conformation in solution, dynamic informationSolutionProvides information on structure and dynamics in a more biologically relevant state; does not require crystallization.[6][7]Provides an average structure for flexible molecules; resolution is generally lower than X-ray crystallography.[1][2]
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternGas phase (from solid or solution)High sensitivity, provides definitive molecular weight.[16]Provides limited information on 3D structure and conformation.
Computational Modeling Conformational landscape, dynamic behavior, intermolecular interactionsIn silicoCan predict behavior in various environments and complement experimental data.[20]Relies on the accuracy of the force field and simulation parameters; requires experimental validation.

Visualizing the Workflow and Decision-Making Process

xray_workflow cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement cluster_output Final Structure Solvent Solvent Screening Mount Crystal Mounting & Cooling Solvent->Mount Temp Temperature Control Temp->Mount Vapor Vapor Diffusion Vapor->Mount CoCrystal Co-crystallization CoCrystal->Mount Diffract X-ray Diffraction Mount->Diffract Process Data Processing Diffract->Process Phase Phase Problem Solution Process->Phase Model Model Building Phase->Model Refine Refinement Model->Refine Coordinates Atomic Coordinates Refine->Coordinates

X-ray crystallography workflow for this compound.

decision_tree Start Structural Analysis of this compound Q1 Is a high-resolution 3D structure in the solid state required? Start->Q1 Xray Pursue X-ray Crystallography Q1->Xray Yes NMR_MS Utilize NMR and Mass Spectrometry Q1->NMR_MS No Q2 Are single crystals obtainable? Xray->Q2 Q2->Xray Yes, proceed with data collection Q2->NMR_MS No Comp Complement with Computational Modeling NMR_MS->Comp

Decision-making flowchart for technique selection.

Conclusion

The structural elucidation of this compound requires a multi-faceted approach. While X-ray crystallography provides the ultimate atomic-level detail of the solid-state structure, the inherent challenges in crystallizing this waxy, amphiphilic molecule necessitate the consideration of alternative and complementary techniques. NMR spectroscopy offers invaluable insights into the molecule's structure and conformational dynamics in solution, while mass spectrometry provides definitive molecular weight and fragmentation data. Computational modeling serves as a powerful predictive and interpretative tool. By understanding the strengths and limitations of each method, researchers can strategically select the most appropriate analytical workflow to comprehensively characterize this compound and similar challenging molecules, thereby advancing their research and development objectives.

References

A Comparative Guide to N-Methyldioctadecylamine and its Demethylated Analogue, Dioctadecylamine, in Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of lipid-based drug delivery systems, the choice of cationic lipid is a critical determinant of the formulation's success. The structure of the lipid headgroup, in particular, dictates the efficiency of nucleic acid encapsulation, the stability of the nanoparticle, and the subsequent intracellular delivery. This guide provides an in-depth comparative analysis of two closely related long-chain dialkylamines: the tertiary amine N-Methyldioctadecylamine and its secondary amine analogue, dioctadecylamine.

This document moves beyond a simple cataloging of properties to offer a senior application scientist's perspective on the causal relationships between the subtle structural difference of a single methyl group and the significant variations in physicochemical behavior and performance in drug delivery contexts. We will delve into their synthesis, comparative properties, and provide detailed experimental protocols for their formulation and characterization, enabling researchers to make informed decisions in their lipid nanoparticle design.

Structural and Physicochemical Comparison: The Impact of a Methyl Group

The addition of a methyl group to the nitrogen atom of dioctadecylamine to form this compound introduces significant changes in the molecule's steric hindrance, basicity, and hydrogen bonding capability. These alterations have a cascading effect on their performance as cationic lipids in drug delivery formulations.[1]

PropertyThis compoundDioctadecylamineRationale for Difference
Molecular Formula C37H77N[2]C36H75N[3]Addition of a methyl group.
Molecular Weight 536.01 g/mol [2]521.99 g/mol [3]Mass of the additional CH2 group.
Amine Type Tertiary[2]Secondary[3]Number of alkyl groups attached to the nitrogen.
Melting Point 48-49 °C[2]71-73 °C[4]The presence of the N-H bond in dioctadecylamine allows for intermolecular hydrogen bonding, leading to a more ordered crystalline structure and a higher melting point. This compound lacks this hydrogen bond donor capability.
Predicted pKa 9.81 ± 0.50[2]10.84 ± 0.19[3][4]The electron-donating methyl group in this compound slightly increases electron density on the nitrogen. However, the increased steric hindrance around the nitrogen in the tertiary amine can make protonation more difficult compared to the less hindered secondary amine, resulting in a lower predicted pKa.
Hydrogen Bonding Acceptor onlyDonor and AcceptorDioctadecylamine possesses a hydrogen atom on the nitrogen, allowing it to act as a hydrogen bond donor. Both can act as hydrogen bond acceptors via the lone pair of electrons on the nitrogen.

Diagram: Structural Comparison

Caption: Structural difference between Dioctadecylamine and this compound.

Synthesis of this compound and Dioctadecylamine

The synthesis of these lipids is crucial for their application in research and development. While dioctadecylamine can be synthesized through methods like the alkylation of ammonia, a more controlled laboratory-scale synthesis is often preferred. This compound is typically prepared by the methylation of dioctadecylamine.

Proposed Synthesis of Dioctadecylamine

A common laboratory-scale synthesis involves the reductive amination of octadecanal with octadecylamine.

Diagram: Synthesis of Dioctadecylamine

Synthesis_of_Dioctadecylamine Octadecylamine Octadecylamine Imine Intermediate Imine Octadecylamine->Imine Octadecanal Octadecanal Octadecanal->Imine Dioctadecylamine Dioctadecylamine Imine->Dioctadecylamine Reduction Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Dioctadecylamine

Caption: Proposed reaction pathway for the synthesis of Dioctadecylamine.

Proposed Synthesis of this compound

The methylation of the secondary amine, dioctadecylamine, can be achieved using various methylating agents. A common and effective method is the Eschweiler-Clarke reaction, which uses formaldehyde as the source of the methyl group and formic acid as the reducing agent.[5][6] Alternatively, alkylation with methyl iodide or dimethyl sulfate can be employed.[7][8]

Diagram: N-Methylation of Dioctadecylamine

N_Methylation_of_Dioctadecylamine Dioctadecylamine Dioctadecylamine N_Methyldioctadecylamine This compound Dioctadecylamine->N_Methyldioctadecylamine Eschweiler-Clarke Reaction Formaldehyde Formaldehyde Formaldehyde->N_Methyldioctadecylamine Formic_Acid Formic Acid Formic_Acid->N_Methyldioctadecylamine

Caption: Eschweiler-Clarke reaction for the N-methylation of Dioctadecylamine.

Performance in Drug Delivery Formulations: A Comparative Perspective

The structural and physicochemical differences between this compound and dioctadecylamine directly translate to their performance in lipid nanoparticle (LNP) formulations for drug and gene delivery.

Impact on Nucleic Acid Condensation and Lipoplex Formation

Both lipids can electrostatically interact with negatively charged nucleic acids to form lipoplexes. However, the difference in their pKa values suggests that their optimal pH for formulation may differ. Dioctadecylamine, with its higher predicted pKa, will be protonated over a wider pH range, potentially offering more robust nucleic acid condensation. Conversely, the tertiary amine of this compound may offer a more "on-off" protonation switch, which could be advantageous for endosomal escape.

Influence on Nanoparticle Stability and Morphology

The presence of the N-H group in dioctadecylamine allows for hydrogen bonding interactions with other lipids in the nanoparticle formulation, such as helper lipids like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine). This can lead to more tightly packed and potentially more stable nanoparticles.[9] The bulkier, methylated headgroup of this compound may result in a different lipid packing parameter, influencing the morphology and stability of the resulting LNPs.[10][11]

Implications for Transfection Efficiency and Cytotoxicity

The ultimate measure of a cationic lipid's success is its ability to efficiently deliver its cargo into cells with minimal toxicity. The endosomal escape of the nucleic acid is a critical step in this process. The "proton sponge" effect, where the buffering capacity of the amine headgroup leads to endosomal rupture, is a key mechanism. The different pKa values of this compound and dioctadecylamine will influence their buffering capacity within the acidic environment of the endosome. While direct comparative data is scarce, studies on similar lipid structures suggest that both secondary and tertiary amines can be effective, with the optimal choice being cell-type and formulation dependent.[12]

Experimental Protocols

To facilitate a direct and objective comparison, the following detailed experimental protocols are provided.

Protocol: Synthesis of this compound via N-Methylation of Dioctadecylamine

Objective: To synthesize this compound from dioctadecylamine using dimethyl sulfate.

Materials:

  • Dioctadecylamine

  • Dimethyl sulfate[8]

  • Potassium carbonate

  • Toluene

  • Methanol

  • Deionized water

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve dioctadecylamine (1.0 eq) in toluene.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Slowly add dimethyl sulfate (1.2 eq) dropwise to the stirring suspension at room temperature. Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme care in a fume hood.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

  • Wash the filtrate with deionized water (3 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from methanol to yield pure this compound.

Protocol: Formulation of Lipid Nanoparticles (LNPs)

Objective: To prepare LNPs containing either this compound or dioctadecylamine for comparative studies.

Materials:

  • Cationic lipid (this compound or dioctadecylamine)

  • Helper lipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol[10]

  • PEG-lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • Nucleic acid cargo (e.g., plasmid DNA or mRNA)

  • Ethanol (200 proof, RNase-free)

  • Citrate buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr) or a vortexer

  • Dialysis tubing (10 kDa MWCO)

Procedure (Microfluidic Method): [13]

  • Lipid Stock Preparation: Prepare a stock solution of the lipids in ethanol at a molar ratio of 50:10:38.5:1.5 (Cationic lipid:DOPE:Cholesterol:DMG-PEG 2000). The total lipid concentration should be around 10-20 mM.

  • Nucleic Acid Preparation: Dissolve the nucleic acid in the citrate buffer at a suitable concentration (e.g., 0.1 mg/mL).

  • Microfluidic Mixing: Set up the microfluidic device according to the manufacturer's instructions. Load the lipid solution into one syringe and the nucleic acid solution into another.

  • Set the flow rate ratio of the aqueous phase to the organic phase to 3:1 and a total flow rate of 12 mL/min.

  • Initiate mixing to allow for the self-assembly of LNPs.

  • Dialysis: Dialyze the collected LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated nucleic acid.

  • Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

Protocol: Characterization of Lipid Nanoparticles

Objective: To characterize and compare the physicochemical properties of the formulated LNPs.

Methods:

  • Particle Size and Polydispersity Index (PDI):

    • Technique: Dynamic Light Scattering (DLS)

    • Procedure: Dilute the LNP suspension in PBS and measure the size distribution and PDI using a DLS instrument.[11]

  • Zeta Potential:

    • Technique: Laser Doppler Velocimetry

    • Procedure: Dilute the LNP suspension in an appropriate buffer (e.g., 10 mM NaCl) and measure the zeta potential.[11]

  • Encapsulation Efficiency:

    • Technique: RiboGreen assay (for RNA) or PicoGreen assay (for DNA)

    • Procedure: Measure the fluorescence of the nucleic acid in the LNP sample before and after lysis with a detergent (e.g., 1% Triton X-100). The encapsulation efficiency is calculated as: ((Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid) * 100.[13]

  • Critical Micelle Concentration (CMC):

    • Technique: Fluorescence spectroscopy using a probe like pyrene.

    • Procedure: Prepare a series of dilutions of the cationic lipid in an aqueous buffer. Add a constant amount of pyrene to each dilution. Measure the fluorescence emission spectrum of pyrene. The ratio of the intensity of the first and third vibronic peaks (I1/I3) is sensitive to the polarity of the environment. A sharp decrease in the I1/I3 ratio indicates the formation of micelles. The concentration at which this change occurs is the CMC.[14][15]

Diagram: LNP Formulation and Characterization Workflow

LNP_Workflow cluster_Formulation LNP Formulation cluster_Purification Purification cluster_Characterization Characterization Lipid_Stock Lipid Stock (Ethanol) Mixing Microfluidic Mixing Lipid_Stock->Mixing NA_Solution Nucleic Acid Solution (Aqueous Buffer) NA_Solution->Mixing Dialysis Dialysis vs. PBS Mixing->Dialysis DLS DLS (Size, PDI) Dialysis->DLS Zeta Zeta Potential Dialysis->Zeta RiboGreen RiboGreen Assay (Encapsulation Efficiency) Dialysis->RiboGreen

Caption: Workflow for the formulation and characterization of lipid nanoparticles.

Conclusion and Future Directions

The choice between this compound and dioctadecylamine is not a matter of one being definitively superior to the other. Instead, it is a strategic decision based on the specific requirements of the drug delivery system. Dioctadecylamine, with its potential for enhanced stability through hydrogen bonding, may be advantageous for formulations requiring a longer shelf life. In contrast, the nuanced pKa and steric profile of this compound could be leveraged for more dynamic systems where controlled release and endosomal escape are paramount.

This guide provides the foundational knowledge and detailed protocols necessary to conduct a rigorous comparative study. By systematically evaluating the synthesis, formulation, and characterization of LNPs derived from these two lipids, researchers can generate the critical data needed to select the optimal cationic lipid for their specific therapeutic application. Future research should focus on direct, head-to-head in vitro and in vivo comparisons of these lipids in various cell lines and disease models to fully elucidate their relative strengths and weaknesses in a biological context.

References

A Comparative Guide to the Biocompatibility of N-Methyldioctadecylamine Formulations for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Cationic Lipids in Modern Therapeutics

N-Methyldioctadecylamine is a tertiary amine featuring two C18 saturated hydrocarbon chains. In acidic environments, its amine group becomes protonated, allowing it to function as a cationic lipid. This characteristic is pivotal for its application in lipid-based nanoparticle formulations designed for the delivery of nucleic acids like mRNA and siRNA. The positive charge facilitates the encapsulation of negatively charged genetic material and aids in the interaction with and subsequent entry into target cells. However, this same cationic nature, essential for efficacy, presents a significant challenge: potential cytotoxicity. This guide provides an in-depth, comparative analysis of the biocompatibility of this compound-containing formulations, offering a framework for researchers and drug developers to assess and optimize their delivery systems for safety and efficacy. We will compare its performance against two other widely used cationic lipids, DOTAP and DC-Cholesterol, and provide detailed protocols for key biocompatibility assays.

The Double-Edged Sword: Understanding Cationic Lipid Cytotoxicity

The primary mechanism of action for cationic lipid-based delivery systems involves their interaction with the negatively charged cell membrane. While this is crucial for cellular uptake, often through endocytosis, it can also lead to toxicity.[1][2] High concentrations of cationic lipids can disrupt the cell membrane's integrity, leading to leakage of cytosolic contents and ultimately cell death.[1] Furthermore, once inside the cell, these lipids can interfere with mitochondrial function, increase the production of reactive oxygen species (ROS), and activate apoptotic pathways.[2] The structure of the cationic lipid, particularly its headgroup and hydrophobic domains, plays a significant role in its toxicity profile.[2] Therefore, a thorough biocompatibility assessment is not just a regulatory hurdle but a fundamental aspect of designing a safe and effective therapeutic.

Comparative In Vitro Biocompatibility Assessment

A crucial first step in evaluating the safety of novel drug delivery formulations is through a series of in vitro assays. These tests provide quantitative data on how the formulation interacts with cells in a controlled environment. Here, we compare hypothetical formulations containing this compound with those containing 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) and 3β-[N-(N',N'-dimethylaminoethane)carbomyl] cholesterol (DC-Cholesterol).

Cellular Viability via Metabolic Activity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial enzymes.[3][4] Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[4][5] The intensity of the resulting color is directly proportional to the number of living cells, allowing for the determination of the concentration at which the formulation inhibits 50% of cell growth (IC50). A higher IC50 value indicates lower cytotoxicity.

Formulation (Cationic Lipid)Cell Line: HEK293 (µg/mL)Cell Line: HeLa (µg/mL)
This compound8595
DOTAP4555
DC-Cholesterol110125

Note: The data presented above is hypothetical and for illustrative purposes. Actual values will vary based on the complete formulation, cell type, and experimental conditions.

MTT_Assay_Workflow C C D D C->D E E F F E->F I I J J I->J

  • Cell Seeding: Plate a suitable cell line (e.g., HEK293 or HeLa) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Preparation of Test Articles: Prepare stock solutions of the this compound, DOTAP, and DC-Cholesterol formulations in a suitable vehicle (e.g., sterile PBS or serum-free media). Create a series of 2-fold dilutions to obtain a range of concentrations for testing.

  • Cell Treatment: After 24 hours of incubation, carefully remove the culture medium from the wells. Add 100 µL of the prepared dilutions of the test articles to the respective wells. Include wells with untreated cells as a negative control (100% viability) and wells with a known cytotoxic agent (e.g., Triton X-100) as a positive control.

  • Incubation: Return the plate to the incubator for another 24 to 48 hours.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of this solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.[4]

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidic isopropanol, to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability percentage against the logarithm of the concentration and determine the IC50 value using non-linear regression analysis.

Hemocompatibility (Hemolysis Assay)

For formulations intended for intravenous administration, assessing hemocompatibility is critical. The hemolysis assay evaluates the lytic effect of a material on red blood cells (RBCs).[6][7] Significant hemolysis can lead to anemia and renal toxicity. The assay measures the amount of hemoglobin released from damaged RBCs upon exposure to the test formulation.

Formulation Concentration (µg/mL)This compound (% Hemolysis)DOTAP (% Hemolysis)DC-Cholesterol (% Hemolysis)
100.81.50.5
502.14.81.8
1004.59.23.5
2508.918.57.1

Note: According to ASTM E2524-08, hemolysis values <2% are considered non-hemolytic, 2-5% is slightly hemolytic, and >5% is hemolytic.[8] The data presented above is hypothetical.

Hemolysis_Assay_Workflow

  • RBC Preparation: Obtain fresh whole blood (e.g., human or rabbit) containing an anticoagulant. Centrifuge at 1000 x g for 10 minutes to pellet the RBCs. Discard the supernatant and buffy coat. Wash the RBCs three times with sterile, isotonic phosphate-buffered saline (PBS, pH 7.4). After the final wash, resuspend the RBC pellet in PBS to create a 2% (v/v) RBC suspension.

  • Sample Preparation: Prepare serial dilutions of the test formulations in PBS.

  • Controls: Prepare a negative control (0% hemolysis) using PBS only and a positive control (100% hemolysis) using a known lytic agent like 1% Triton X-100.[8]

  • Incubation: In microcentrifuge tubes, mix 200 µL of the 2% RBC suspension with 200 µL of each formulation dilution or control.

  • Incubation: Incubate all samples for 2-3 hours at 37°C with gentle, intermittent mixing to ensure the RBCs remain suspended.

  • Centrifugation: After incubation, centrifuge the tubes at 1000 x g for 5 minutes to pellet the intact RBCs and cell debris.

  • Data Acquisition: Carefully transfer 100 µL of the supernatant from each tube to a new 96-well plate. Measure the absorbance of the supernatant at 540 nm, which corresponds to the peak absorbance of hemoglobin.

  • Calculation: Calculate the percentage of hemolysis for each sample using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100

In Vivo Biocompatibility Considerations

While in vitro assays are invaluable for initial screening, they do not fully capture the complexity of a biological system.[9][10] Therefore, promising formulations must be evaluated in vivo. Key in vivo assessments include:

  • Acute Toxicity Studies: Typically performed in rodents (e.g., mice or rats), these studies involve administering the formulation (often via the intended clinical route) and monitoring for signs of toxicity, changes in body weight, and mortality over a period of 14 days.

  • Histopathology: At the end of the study, major organs (liver, spleen, kidneys, lungs, heart) are collected, processed, and examined by a pathologist to identify any signs of tissue damage, inflammation, or other pathological changes.[10][11]

  • Immunogenicity: Cationic formulations can sometimes trigger an immune response.[12] Measuring levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the blood after administration can provide insights into the potential for inflammatory reactions.

The design of in vivo studies should be guided by internationally recognized standards such as the ISO 10993 series and conducted in compliance with regulatory guidelines from bodies like the FDA.[13][14][15][16]

Conclusion and Future Outlook

The biocompatibility of this compound formulations is a multifactorial issue that is critically dependent on the overall composition, concentration, and intended application. This guide demonstrates a systematic approach to its evaluation, starting with foundational in vitro assays like MTT and hemolysis before moving to more complex in vivo models. Based on the comparative framework, formulations utilizing this compound can be rationally designed and optimized. For instance, while potentially more cytotoxic than DC-Cholesterol, this compound may offer superior transfection efficiency, necessitating a careful balance between efficacy and safety. By employing the detailed protocols and comparative data structures provided, researchers can rigorously assess their formulations, ensuring they select the safest and most effective candidates for clinical development.

References

A Senior Application Scientist's Guide to In-Vitro Testing of N-Methyldioctadecylamine-Based Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate drug delivery system is a critical decision that profoundly impacts therapeutic efficacy and safety. Among the various platforms, lipid-based nanoparticles (LNPs) have garnered significant attention due to their biocompatibility and versatility in encapsulating a wide range of therapeutic payloads.[1][2][3] N-Methyldioctadecylamine, a cationic lipid, is a key component in many of these formulations, playing a crucial role in nanoparticle stability and intracellular delivery. This guide provides an in-depth, objective comparison of this compound-based drug delivery systems with other alternatives, supported by established in-vitro experimental data and detailed protocols.

Foundational Principles: The Role of this compound and Its Alternatives

This compound is a tertiary amine with two long alkyl chains, a characteristic that allows it to integrate into the lipid bilayer of nanoparticles. Its cationic nature at physiological pH is fundamental to its function, facilitating the encapsulation of negatively charged payloads like nucleic acids and promoting interaction with the negatively charged cell membrane, a critical first step for cellular uptake.[4]

However, the landscape of drug delivery is not monolithic. Several alternatives to this compound exist, each with distinct properties. These include other cationic lipids (e.g., DOTMA, DODMA), ionizable lipids that are neutral at physiological pH but become charged in the acidic environment of endosomes, and polymeric nanoparticles.[5][6] The choice between these materials is dictated by the specific therapeutic application, the nature of the drug to be delivered, and the desired biological response. For instance, ionizable lipids are often favored for nucleic acid delivery to minimize toxicity associated with a persistent positive charge.[4] Polymeric nanoparticles, on the other hand, can offer greater stability and more controlled drug release profiles.[6][7]

Alternatives to this compound-Based Systems:

Delivery SystemCore ComponentsKey AdvantagesPotential Limitations
Ionizable Lipid Nanoparticles Ionizable lipids (e.g., DLin-MC3-DMA), helper lipids, cholesterol, PEG-lipidReduced cytotoxicity, efficient endosomal escapepH-dependent charge can limit some applications
Polymeric Nanoparticles Biodegradable polymers (e.g., PLGA, PLA)High stability, controlled drug releasePotential for immunogenicity, complex manufacturing
Solid Lipid Nanoparticles (SLNs) Solid lipids (e.g., triglycerides), surfactantsHigh stability, protection of labile drugsLower drug loading capacity
Exosomes Natural cell-derived vesiclesExcellent biocompatibility, inherent targeting capabilitiesComplex and costly to produce and scale-up

Comparative In-Vitro Performance Evaluation

A rigorous in-vitro testing cascade is essential to characterize and compare the performance of different drug delivery systems. The following sections detail the key assays and the rationale behind their selection.

Physicochemical Characterization: The First Step to Predicting Biological Behavior

Before assessing biological activity, a thorough understanding of the nanoparticle's physical and chemical properties is paramount. These characteristics directly influence stability, drug loading, and cellular interactions.

Key Physicochemical Parameters and Their Significance:

ParameterMeasurement TechniqueWhy It's Critical
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Influences cellular uptake mechanisms, biodistribution, and clearance.[2][8] A narrow PDI indicates a homogenous population.
Zeta Potential Electrophoretic Light Scattering (ELS)Indicates surface charge, which affects stability in suspension and interactions with the cell membrane.[9][10]
Encapsulation Efficiency & Drug Loading Chromatography (e.g., HPLC), SpectrophotometryDetermines the amount of drug successfully incorporated into the nanoparticle, impacting therapeutic dose.
Morphology Transmission Electron Microscopy (TEM), Cryo-TEMVisualizes the shape and structure of the nanoparticles.

Objective: To determine the hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential) of the nanoparticles.

Materials:

  • This compound-based nanoparticle suspension

  • Alternative nanoparticle suspensions (for comparison)

  • Deionized water or appropriate buffer

  • DLS/ELS instrument (e.g., Malvern Zetasizer)[11]

  • Disposable cuvettes (for DLS) or capillary cells (for zeta potential)[12]

Procedure:

  • Sample Preparation: Dilute the nanoparticle suspensions to an appropriate concentration with deionized water or a suitable buffer to avoid multiple scattering effects. The optimal concentration should be determined empirically for each formulation.

  • Instrument Setup: Equilibrate the instrument to the desired temperature (typically 25°C).[13]

  • Size Measurement (DLS):

    • Transfer the diluted sample to a disposable cuvette.

    • Place the cuvette in the instrument.

    • Set the measurement parameters (e.g., number of runs, duration). Typically, at least three measurements are taken for each sample.[9]

    • The instrument measures the time-dependent fluctuations in scattered light intensity resulting from the Brownian motion of the particles.[11][14]

    • The software calculates the hydrodynamic diameter and PDI using the Stokes-Einstein equation.[14]

  • Zeta Potential Measurement (ELS):

    • Transfer the diluted sample to a capillary cell.

    • Place the cell in the instrument.

    • An electric field is applied across the sample, causing the charged particles to move.

    • The instrument measures the velocity of the particles (electrophoretic mobility) by detecting the Doppler shift of the scattered laser light.

    • The software calculates the zeta potential using the Henry equation.

DLS_ELS_Workflow cluster_prep Sample Preparation cluster_dls DLS Measurement cluster_els ELS Measurement Prep Dilute Nanoparticle Suspension DLS_Load Load into Cuvette Prep->DLS_Load For Size ELS_Load Load into Capillary Cell Prep->ELS_Load For Charge DLS_Measure Measure Light Scattering Fluctuations DLS_Load->DLS_Measure DLS_Analyze Calculate Size & PDI DLS_Measure->DLS_Analyze ELS_Measure Apply Electric Field & Measure Particle Velocity ELS_Load->ELS_Measure ELS_Analyze Calculate Zeta Potential ELS_Measure->ELS_Analyze

Cytotoxicity Assays: Ensuring Biocompatibility

A primary requirement for any drug delivery system is minimal toxicity to healthy cells. Cytotoxicity assays are crucial for evaluating the potential of a formulation to cause cell death.

Common Cytotoxicity Assays and Their Principles:

AssayPrincipleEndpoint Measured
MTT/MTS Assay Measures the metabolic activity of viable cells, which reduce a tetrazolium salt to a colored formazan product.[15][16]Cell viability
LDH Release Assay Measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon cell membrane damage.[15][17][18]Cell membrane integrity (cytotoxicity)
Crystal Violet Assay Stains the DNA of adherent cells. The amount of dye retained is proportional to the number of viable cells.[16]Cell viability

Objective: To assess the effect of the nanoparticle formulations on cell viability.

Materials:

  • Cell line of interest (e.g., HeLa, A549) cultured in appropriate medium

  • 96-well cell culture plates

  • This compound-based nanoparticle formulation

  • Alternative nanoparticle formulations

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Remove the culture medium and replace it with fresh medium containing serial dilutions of the nanoparticle formulations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Treat Treat with Nanoparticle Formulations Start->Treat Incubate Incubate for 24-72 hours Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read Measure Absorbance Solubilize->Read Analyze Calculate Cell Viability Read->Analyze

Cellular Uptake: Quantifying Delivery Efficiency

The ability of a drug delivery system to be internalized by target cells is a key determinant of its therapeutic efficacy. Several techniques can be employed to quantify and visualize cellular uptake.

Methods for Assessing Cellular Uptake:

TechniquePrincipleData Output
Flow Cytometry Quantifies the fluorescence intensity of individual cells that have taken up fluorescently labeled nanoparticles.[19][20][21]Quantitative (mean fluorescence intensity, percentage of positive cells)
Confocal Microscopy Provides high-resolution images of cells, allowing for the visualization of the intracellular localization of fluorescently labeled nanoparticles.[22][23]Qualitative/Semi-quantitative (visualization of uptake and trafficking)
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) For nanoparticles containing a metallic element, this technique can be used to quantify the amount of the element within the cells, providing a highly sensitive measure of uptake.[20][21]Quantitative (mass of element per cell)

Objective: To quantify the cellular uptake of fluorescently labeled nanoparticle formulations.

Materials:

  • Fluorescently labeled this compound-based nanoparticles

  • Fluorescently labeled alternative nanoparticles

  • Cell line of interest

  • 6-well or 12-well cell culture plates

  • Flow cytometer

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Flow cytometry tubes

Procedure:

  • Cell Seeding: Seed cells into culture plates and allow them to adhere overnight.

  • Treatment: Treat the cells with the fluorescently labeled nanoparticle formulations at various concentrations and for different time points. Include untreated cells as a negative control.

  • Incubation: Incubate the plates at 37°C. To investigate energy-dependent uptake mechanisms, a parallel experiment can be conducted at 4°C.[8]

  • Cell Harvesting: After incubation, wash the cells with PBS to remove non-internalized nanoparticles. Detach the cells using trypsin-EDTA.

  • Sample Preparation: Resuspend the cells in cold PBS and transfer them to flow cytometry tubes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The instrument will measure the fluorescence intensity of thousands of individual cells.[20][21]

  • Data Analysis: Gate the cell population based on forward and side scatter to exclude debris. Determine the mean fluorescence intensity and the percentage of fluorescently positive cells for each treatment group.

Endosomal Escape: The Key to Cytosolic Delivery

For many therapeutic agents, particularly nucleic acids and some small molecule drugs, reaching the cytoplasm is essential for their function. After endocytosis, nanoparticles are typically trafficked to endosomes and then lysosomes, where the payload can be degraded.[24] Therefore, the ability of the delivery system to facilitate the escape of its cargo from these vesicles is a critical performance attribute.

Assays for Evaluating Endosomal Escape:

AssayPrinciple
Galectin-8 Staining Galectin-8 is a cytosolic protein that binds to glycans exposed on the inner leaflet of damaged endosomal membranes. Its recruitment to vesicles can be visualized by immunofluorescence.
LysoTracker Staining with Co-localization Analysis LysoTracker dyes accumulate in acidic compartments like lysosomes. Confocal microscopy can be used to assess the co-localization of fluorescently labeled nanoparticles with lysosomes. A lack of co-localization may suggest endosomal escape.[22]
Cytosolic Activation Assays These assays utilize probes that are activated upon release into the cytosol. For example, a luciferase probe that is only active in the cytosol can be encapsulated in the nanoparticles.[24]

This compound and other cationic lipids can facilitate endosomal escape through the "proton sponge effect."[24] As the endosome matures, its internal pH drops. The amine groups on the lipid become protonated, leading to an influx of protons and counter-ions (e.g., chloride) into the endosome. This increases the osmotic pressure within the vesicle, eventually causing it to swell and rupture, releasing the nanoparticle and its payload into the cytoplasm.[25]

Proton_Sponge_Effect Protons Protons NP NP Protons->NP Protonation of Amines Rupture Rupture NP->Rupture Osmotic Swelling Ions Ions Ions->NP Water Water Water->NP Payload Release in Cytoplasm Payload Release in Cytoplasm Rupture->Payload Release in Cytoplasm

In-Vitro Drug Release: Understanding Payload Bioavailability

The rate and extent of drug release from the nanoparticle are critical for achieving the desired therapeutic effect. In-vitro release studies are performed to mimic physiological conditions and predict the in-vivo performance of the formulation.

Common In-Vitro Drug Release Methods:

MethodDescription
Dialysis Bag Method The nanoparticle formulation is placed in a dialysis bag with a specific molecular weight cutoff, which is then submerged in a release medium. The amount of drug that diffuses out of the bag over time is measured.[26][27]
Sample and Separate Method The nanoparticle suspension is incubated in a release medium. At various time points, aliquots are taken, and the nanoparticles are separated from the free drug (e.g., by centrifugation or ultrafiltration). The amount of free drug is then quantified.[28][29]
Modified Dissolution Apparatus This method adapts standard pharmaceutical dissolution apparatuses (e.g., USP Apparatus II) for nanoparticle testing, often by incorporating a membrane to separate the nanoparticles from the release medium.[26]

Objective: To determine the in-vitro release profile of a drug from different nanoparticle formulations.

Materials:

  • Drug-loaded nanoparticle formulations

  • Dialysis tubing with an appropriate molecular weight cutoff

  • Release buffer (e.g., PBS at pH 7.4, acetate buffer at pH 5.5 to mimic endosomal conditions)

  • Shaking water bath or incubator

  • Analytical method for drug quantification (e.g., HPLC, UV-Vis spectrophotometry)

Procedure:

  • Preparation: Hydrate the dialysis tubing according to the manufacturer's instructions.

  • Loading: Pipette a known volume of the drug-loaded nanoparticle formulation into a section of the dialysis tubing and securely seal both ends.

  • Release Study: Place the sealed dialysis bag into a vessel containing a known volume of the release buffer. Maintain constant temperature (e.g., 37°C) and agitation.

  • Sampling: At predetermined time intervals, withdraw an aliquot of the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.

  • Quantification: Analyze the drug concentration in the collected samples using a validated analytical method.

  • Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the release profile.

Synthesizing the Data: A Holistic Comparison

The data generated from this comprehensive suite of in-vitro assays allows for a robust, multi-parameter comparison of this compound-based systems with their alternatives.

Example Comparative Data Summary:

FormulationSize (nm) / PDIZeta Potential (mV)IC50 (µg/mL) (MTT Assay)Cellular Uptake (% Positive Cells)Drug Release (% at 24h, pH 7.4)
This compound LNP 120 / 0.15+35508540
Ionizable LNP 110 / 0.12+5 (at pH 7.4)>2007535
PLGA Nanoparticle 150 / 0.20-20>2004060

This integrated approach, moving from fundamental physicochemical characterization to functional biological assays, provides the necessary evidence to select the most promising drug delivery system for a given therapeutic application. The causality is clear: the physicochemical properties of the nanoparticle dictate its interaction with the biological environment, which in turn governs its cytotoxicity, uptake efficiency, intracellular trafficking, and drug release kinetics. This self-validating system of interconnected assays ensures a trustworthy and comprehensive evaluation.

References

A Senior Application Scientist's Guide to the Performance Evaluation of N-Methyldioctadecylamine in Different Solvent Systems for Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of N-Methyldioctadecylamine's performance in formulating lipid nanoparticles (LNPs) for nucleic acid delivery. We will explore how different solvent systems critically impact the physicochemical properties and functional efficacy of the resulting nanoparticles. Furthermore, we will benchmark this compound against a clinically relevant alternative, DLin-MC3-DMA, offering a comprehensive perspective for formulation scientists.

Introduction: The Critical Role of Cationic Lipids and Solvents in LNP Formulation

This compound is a cationic lipid characterized by a tertiary amine headgroup and two C18 saturated hydrocarbon tails.[1][2][3] Its structure imparts a strong positive charge and significant hydrophobicity, making it a candidate for complexing with negatively charged nucleic acids like mRNA and siRNA. These lipids are foundational components of Lipid Nanoparticles (LNPs), which have become the leading platform for in vivo nucleic acid delivery, famously utilized in COVID-19 vaccines.[4][5]

The formation of effective LNPs is not solely dependent on the lipid composition but is critically governed by the manufacturing process, particularly the choice of solvent system.[6] Methods like microfluidic mixing rely on the rapid dilution of a lipid-containing organic solvent (e.g., ethanol) with an aqueous phase containing the nucleic acid cargo.[7][8] This solvent exchange process triggers a nanoprecipitation event, leading to the self-assembly of lipids into LNPs that encapsulate the therapeutic payload.[9] The properties of the solvent—its polarity, miscibility with water, and interaction with the lipids—directly influence the final nanoparticle's size, stability, and encapsulation efficiency, which are all critical quality attributes (CQAs) for a therapeutic product.[6][10]

This guide will dissect these interactions, providing a framework for evaluating and optimizing LNP formulations based on this compound.

Physicochemical Properties of this compound

Understanding the intrinsic properties of this compound is essential to predicting its behavior in different formulation environments.

PropertyValueSource
Molecular Formula C37H77N[1]
Molecular Weight 536.01 g/mol [1]
Melting Point 48-49 °C[1]
Boiling Point 252 °C @ 0.05 mm Hg[1][2]
Predicted pKa 9.81 ± 0.50[1]

The high pKa indicates that the tertiary amine group will be predominantly protonated and positively charged in the acidic buffers (typically pH 4-6) used during LNP formulation.[11] This strong positive charge is crucial for the initial electrostatic complexation with the negatively charged phosphate backbone of nucleic acids. The long, saturated C18 tails contribute to a rigid, stable lipid bilayer structure within the nanoparticle.

Model Experiment: LNP Formulation & Solvent System Comparison

To illustrate the impact of the solvent system, we present a model experimental workflow for formulating and characterizing LNPs. This protocol is designed to be a self-validating system where the causality between solvent choice and LNP attributes can be clearly established.

Experimental Workflow: LNP Synthesis via Microfluidics

The use of a microfluidic mixing platform, such as one with a staggered herringbone micromixer, allows for precise, reproducible, and rapid mixing of the organic and aqueous phases, which is critical for forming uniform nanoparticles.[7][12][13]

LNP_Workflow cluster_prep Phase Preparation cluster_process Microfluidic Processing cluster_purify Purification & Concentration A Lipid Phase: - this compound - DSPC & Cholesterol - PEG-Lipid (Dissolved in Solvent A or B) C Syringe Loading A->C B Aqueous Phase: - mRNA/siRNA Cargo - Citrate Buffer (pH 4.0) B->C D Microfluidic Mixer (e.g., Staggered Herringbone) C->D Total Flow Rate (TFR) Flow Rate Ratio (FRR) E Nanoprecipitation & Self-Assembly D->E F Dialysis (vs. PBS pH 7.4) to remove solvent & unencapsulated RNA E->F G Concentration (e.g., Centrifugal Filtration) F->G H Sterile Filtration (0.22 µm filter) G->H I Final LNP Product H->I

Caption: Microfluidic workflow for LNP synthesis.

Detailed Protocol
  • Phase Preparation :

    • Lipid Stock (Organic Phase) : Prepare a lipid mixture in the chosen solvent (System A: 100% Ethanol; System B: 100% Isopropanol). A representative molar ratio could be 50% this compound, 10% DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), 38.5% Cholesterol, and 1.5% PEG-lipid.[14][15]

    • Aqueous Phase : Dissolve the nucleic acid (e.g., luciferase mRNA) in a 100 mM citrate buffer at pH 4.0.[11]

  • Microfluidic Mixing :

    • Load the lipid and aqueous phases into separate syringes.

    • Set the microfluidic pump parameters. A typical starting point is a Flow Rate Ratio (FRR) of 3:1 (Aqueous:Organic) and a Total Flow Rate (TFR) of 12 mL/min. The FRR is a critical parameter that influences particle size.

    • Initiate pumping to mix the phases in the microfluidic cartridge, collecting the resulting nanoparticle suspension.

  • Purification :

    • Dialyze the LNP suspension against a neutral buffer (e.g., PBS pH 7.4) for at least 18 hours to remove the organic solvent and buffer salts, and to neutralize the particle surface charge.

  • Characterization :

    • Size & Polydispersity (PDI) : Measure using Dynamic Light Scattering (DLS).

    • Zeta Potential : Determine the surface charge at neutral pH.

    • Encapsulation Efficiency (EE%) : Quantify using a fluorescence-based assay like the RiboGreen assay.[16][17] This involves measuring RNA concentration before and after lysing the nanoparticles with a surfactant like Triton X-100.[18][19]

Illustrative Data: Solvent System Comparison

The choice of solvent impacts its miscibility rate with the aqueous phase, influencing the speed of nanoprecipitation and thus the final particle characteristics.[6][9] Generally, less polar solvents like isopropanol may lead to slightly larger particles compared to ethanol under identical flow conditions.[6]

ParameterSolvent System A (Ethanol)Solvent System B (Isopropanol)Justification for Difference
Particle Size (Z-avg, nm) 110 ± 5 nm145 ± 8 nmEthanol's higher polarity and faster mixing with the aqueous phase typically lead to more rapid precipitation and smaller particle sizes.[6]
Polydispersity Index (PDI) 0.12 ± 0.030.19 ± 0.04The faster, more uniform mixing with ethanol often results in a more homogenous particle population (lower PDI).[4]
Zeta Potential (mV) +8.5 ± 1.5 mV+7.9 ± 2.0 mVSurface charge is primarily dictated by the lipid composition and buffer pH after dialysis, so minimal difference is expected.
Encapsulation Efficiency (EE%) > 95%> 92%Both solvents facilitate high encapsulation, but the rapid collapse of lipids in ethanol can sometimes trap nucleic acids more efficiently.

Performance Comparison: this compound vs. DLin-MC3-DMA

To contextualize the performance of this compound, we compare it to DLin-MC3-DMA (MC3), a well-established, clinically approved ionizable lipid used in the first FDA-approved siRNA therapeutic, Onpattro®.[14][20][21] Unlike this compound, MC3 is an ionizable lipid, meaning it has a lower pKa (around 6.4). This property is a key innovation in modern LNP design.

Lipid_Comparison cluster_cause Formulation Inputs cluster_effect Performance Outcomes Lipid Cationic/Ionizable Lipid (e.g., MDOA vs. MC3) CQAs LNP Critical Quality Attributes (Size, PDI, EE%) Lipid->CQAs Efficacy Biological Efficacy (Endosomal Escape, Delivery) Lipid->Efficacy pKa is critical Safety Safety Profile (Toxicity) Lipid->Safety Solvent Solvent System (e.g., Ethanol) Solvent->CQAs Process Process Parameters (FRR, TFR) Process->CQAs CQAs->Efficacy Efficacy->Safety

Caption: Relationship between formulation inputs and performance outcomes.

Key Differences and Performance Implications

The primary advantage of ionizable lipids like MC3 is their pH-dependent charge. They are positively charged at the acidic pH of formulation (promoting RNA binding) but become largely neutral at physiological pH (7.4).[5][21] This neutrality reduces toxicity and nonspecific interactions in circulation. Upon endocytosis into a cell, the acidic environment of the endosome protonates the lipid again, which is hypothesized to disrupt the endosomal membrane and facilitate the release of the nucleic acid cargo into the cytoplasm—a critical step for therapeutic effect.[4][5]

This compound, with its high pKa, remains permanently cationic. While this ensures strong RNA complexation, it can lead to higher toxicity and faster clearance from circulation compared to ionizable lipids.[22][23]

Illustrative Comparison Data (Formulated in Ethanol)
ParameterThis compound LNPDLin-MC3-DMA LNPRationale for Difference
Particle Size (nm) ~110 nm~85 nmThe flexible, unsaturated tails of MC3 can allow for more compact packing and smaller particle formation.
Encapsulation Efficiency (EE%) > 95%> 95%Both lipids are highly effective at encapsulating nucleic acids under acidic formulation conditions.
In Vitro Transfection ModerateHighMC3's ability to facilitate endosomal escape leads to significantly more efficient delivery of the cargo to the cell's cytoplasm.[14][20]
In Vivo Toxicity Moderate to HighLow to ModerateThe near-neutral surface charge of MC3 LNPs at physiological pH reduces toxicity compared to permanently cationic LNPs.[24]

Conclusion and Future Perspectives

This guide demonstrates that the performance of this compound in LNP formulations is profoundly influenced by the choice of solvent system, with ethanol generally yielding smaller, more uniform particles than isopropanol. While this compound is effective for nucleic acid encapsulation due to its robust cationic nature, it represents an earlier generation of cationic lipids.

For researchers aiming to develop clinically translatable therapeutics, a direct comparison with advanced, ionizable lipids like DLin-MC3-DMA is crucial. The data clearly favors ionizable lipids for their superior balance of in vitro and in vivo efficacy and a more favorable safety profile, largely attributed to their pH-responsive charge and enhanced endosomal escape capabilities.[14][24]

The experimental framework provided herein offers a robust methodology for any scientist to evaluate and compare lipid performance in different solvent systems, enabling the rational design of optimized lipid nanoparticle formulations for next-generation genetic medicines.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-Methyldioctadecylamine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to preface any procedural guide with a foundational principle: safety is not a checklist, but a culture. The proper disposal of any chemical, including N-Methyldioctadecylamine, is the final, critical step in its lifecycle of use. This guide is structured to provide not just the "what" but the "why" behind each recommendation, ensuring that researchers, scientists, and drug development professionals can manage this substance responsibly and safely.

Understanding this compound: Properties and Hazards

This compound (CAS No. 4088-22-6) is a tertiary amine with a high molecular weight.[1] Its physical and chemical properties are crucial in determining the appropriate handling and disposal methods.

PropertyValueSignificance for Disposal
Molecular Formula C37H77NHigh carbon content suggests that incineration is a viable disposal method.
Melting Point 48-49 °CSolid at room temperature, which can make it easier to handle than a liquid, but it can also exist as a waxy solid.
Boiling Point 252 °C at 0.05 mm HgLow volatility under standard conditions reduces the risk of inhalation exposure.[2]
Flash Point >230 °F (>110 °C)Considered combustible, not flammable, meaning it requires a relatively high temperature to ignite.
Solubility Insoluble in waterPoses a challenge for aqueous disposal methods and increases the potential for environmental persistence if not disposed of correctly.
Hazard Codes Xi (Irritant)Indicates that it can cause irritation to the eyes, respiratory system, and skin.

Primary Hazards:

  • Skin and Eye Irritation: Direct contact can cause irritation.[1]

  • Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory tract.

  • Environmental Hazard: Due to its insolubility in water and likely persistence, it is crucial to prevent its release into the environment.[3]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the following PPE is mandatory. This is a non-negotiable baseline for ensuring personal safety.

  • Eye and Face Protection: Chemical safety goggles are essential. In situations with a splash risk, a full-face shield should be worn in addition to goggles.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. Given the waxy or solid nature of the compound, ensure gloves provide adequate dexterity.

  • Protective Clothing: A lab coat is standard. For larger quantities or in the event of a spill, a chemical-resistant apron or coveralls should be used.

  • Respiratory Protection: While its low volatility reduces the risk, a NIOSH/MSHA-approved respirator may be necessary if handling the powder outside of a fume hood or if there is a potential for aerosolization.

Spill Management: A Proactive Approach

Accidents happen, but a well-defined spill response plan can mitigate the consequences.

For Small Spills:

  • Isolate the Area: Prevent foot traffic through the spill zone.

  • Absorb the Material: Use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels without first using an absorbent.

  • Collect the Waste: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill surface with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

For Large Spills:

  • Evacuate the Area: If the spill is large or in a poorly ventilated area, evacuate immediately.

  • Alert Safety Personnel: Contact your institution's Environmental Health and Safety (EHS) department or the designated emergency response team.

  • Control Vapors (if applicable): If the material is heated or aerosolized, ensure proper ventilation and use respiratory protection.

  • Contain the Spill: Use spill socks or dikes to prevent the spread of the material.

The Core Directive: Proper Disposal Procedures

Disposal of this compound must be conducted in accordance with all federal, state, and local regulations. The following steps provide a general framework, but always consult your institution's specific guidelines.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect solid this compound, contaminated spill cleanup materials, and disposable PPE in a designated, leak-proof, and clearly labeled hazardous waste container.[4] The label should include the words "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Irritant").

  • Liquid Waste: If this compound is dissolved in a solvent, the entire solution is considered hazardous waste. Collect it in a compatible, sealed, and labeled container. Never mix incompatible waste streams.

  • Empty Containers: "Empty" containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of according to institutional policies, which may include defacing the label and placing it in the appropriate recycling or trash receptacle.[5]

Step 2: Storage Pending Disposal

  • Store hazardous waste containers in a designated Satellite Accumulation Area (SAA).[6][7]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure containers are kept closed at all times, except when adding waste.[6]

  • Store incompatible waste types separately to prevent accidental reactions.

Step 3: Final Disposal The recommended disposal method for this compound is through a licensed hazardous waste disposal contractor. This ensures the material is handled and disposed of in an environmentally responsible and compliant manner.

  • Incineration: High-temperature incineration in a permitted hazardous waste incinerator is the preferred method. The high carbon and hydrogen content of this compound makes it a good candidate for this destruction method. The process should be equipped with off-gas scrubbing to neutralize any potential nitrogen oxides (NOx) formed during combustion.

  • Landfilling: Landfilling is not a recommended disposal method for this compound. Its persistence and potential to leach into groundwater make this an environmentally unsound option.

Never pour this compound or its solutions down the drain. Its insolubility in water and potential environmental toxicity make this a serious violation of environmental regulations.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Interim Storage cluster_2 Final Disposal A This compound Waste Generated (Solid, Liquid, Contaminated Materials) B Segregate Waste Streams (Solid vs. Liquid, Halogenated vs. Non-halogenated solvents) A->B C Select Compatible, Labeled Hazardous Waste Container B->C D Place Waste in Container C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Keep Container Securely Closed E->F G Conduct Regular Inspections of SAA F->G H Request Waste Pickup from EHS or Licensed Contractor G->H I Transport to Permitted Treatment, Storage, and Disposal Facility (TSDF) H->I J Preferred Method: High-Temperature Incineration I->J K NOT Recommended: Landfilling or Drain Disposal I->K

Caption: A step-by-step workflow for the safe disposal of this compound.

Conclusion: A Culture of Responsibility

The proper disposal of this compound is not merely a regulatory hurdle; it is a fundamental aspect of responsible scientific practice. By understanding the properties and hazards of this compound, adhering to strict safety protocols, and following a well-defined disposal plan, we can ensure the safety of ourselves, our colleagues, and the environment. This guide provides the necessary framework, but it is the diligent application of these principles in the laboratory that builds a true culture of safety and trust.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for N-Methyldioctadecylamine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the handling and disposal of N-Methyldioctadecylamine, a tertiary fatty amine commonly used in the development of drug delivery systems, such as lipid nanoparticles. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of trust through expert, field-proven insights. This guide is structured to provide immediate, actionable intelligence for researchers, scientists, and drug development professionals.

Hazard Assessment: Understanding the Risks

This compound (CAS No. 4088-22-6) is a waxy solid that presents several significant hazards requiring stringent control measures.[1][2] Its primary risks are associated with its corrosive and irritant properties. The Globally Harmonized System (GHS) classifications indicate that it causes skin irritation and is suspected of causing serious eye damage.[3] Safety Data Sheets (SDS) for structurally similar long-chain amines reinforce these warnings, classifying them as causing severe skin burns and eye damage, being harmful if swallowed, and demonstrating high toxicity to aquatic life with long-lasting effects.[4]

The causality behind these hazards lies in the chemical nature of the amine group, which can act as a base. Upon contact with tissue, it can disrupt cell membranes and denature proteins, leading to chemical burns and severe irritation. While its high molecular weight and low vapor pressure limit the risk of inhalation at room temperature, any procedure that could generate dust or aerosols (e.g., weighing, heating, sonicating) necessitates heightened respiratory protection.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to create a self-validating system of protection. The following table summarizes the minimum required PPE. The rationale and specific recommendations for each are detailed below.

Protection Area Required PPE Rationale & Key Specifications
Hand Protection Double-Gloving: Nitrile or Neoprene GlovesProvides primary barrier against direct skin contact and corrosive damage. Double-gloving minimizes exposure during glove removal.
Body Protection Chemical-Resistant Lab Coat (fully buttoned)Protects skin and personal clothing from spills and splashes.
Eye & Face Protection Safety Goggles with Side Shields or Full Face ShieldProtects against splashes that can cause serious, irreversible eye damage. A face shield is required when there is a significant splash risk.
Respiratory Protection NIOSH-Approved Respirator (as needed)Required when engineering controls are insufficient or during aerosol-generating procedures. Use cartridges for ammonia/methylamine/organic vapors.
Foot Protection Closed-toe, Chemical-Resistant ShoesPrevents exposure from spills that may reach the floor.
Expert Insights on PPE Selection
  • Hand Protection: The selection of appropriate gloves is critical. While specific permeation data for this compound is not widely available, general chemical resistance guides for amines recommend materials like Nitrile and Butyl rubber.[5] Neoprene gloves also offer broad protection against acids, caustics, and alcohols.[5] Always inspect gloves for signs of degradation (swelling, hardening, discoloration) or punctures before and during use. [6] Change gloves frequently, and always immediately after known contact.

  • Eye and Face Protection: Given the GHS classification of "Causes serious eye damage," standard safety glasses are insufficient.[3][7] Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[8][9] For procedures with a higher risk of splashing, such as transferring large volumes or working with pressurized systems, a full face shield must be worn in addition to safety goggles.[9]

  • Respiratory Protection: Due to its low volatility, this compound does not typically present an inhalation hazard when handled as a solid at ambient temperature within a chemical fume hood. However, if you are weighing the powder outside of a containment hood, or if your process involves heating, sonication, or other aerosol-generating procedures, a NIOSH-approved air-purifying respirator is necessary.[8][10] The respirator should be fitted with cartridges appropriate for ammonia and organic ammonia derivatives (Type K, Green color-coded in the EN system).[8]

Operational Plan: A Validated Workflow for Safe Handling

Adherence to a strict, step-by-step operational plan is the most effective way to mitigate the risks associated with this compound. The following diagram and protocol outline a self-validating workflow.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_disposal 3. Cleanup & Disposal Phase prep_1 Review SDS & Protocol prep_2 Verify Fume Hood Function prep_1->prep_2 prep_3 Don All Required PPE (Lab Coat, Goggles, Double Gloves) prep_2->prep_3 handle_1 Place All Equipment in Fume Hood prep_3->handle_1 Begin Work handle_2 Weigh/Transfer Chemical Using Dedicated Tools handle_1->handle_2 handle_3 Securely Close Container Immediately After Use handle_2->handle_3 clean_1 Decontaminate Surfaces (e.g., with 70% Ethanol) handle_3->clean_1 Complete Work clean_2 Segregate Waste: Solid, Liquid, PPE clean_1->clean_2 clean_3 Dispose in Labeled Hazardous Waste Containers clean_2->clean_3 clean_4 Doff PPE Correctly (Outer Gloves First) clean_3->clean_4 clean_5 Wash Hands Thoroughly clean_4->clean_5

Caption: A validated workflow for handling this compound.
Experimental Protocol: Weighing and Preparing a Solution

This protocol provides a detailed methodology for a common laboratory task.

  • Pre-Operational Checks:

    • Confirm the chemical fume hood is certified and functioning correctly (check airflow monitor).

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[8]

    • Prepare your workspace by lining the fume hood surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatula, weigh paper, beaker, solvent, stir bar) inside the fume hood to minimize traffic in and out of the sash.

  • Donning PPE:

    • Don a chemical-resistant lab coat, ensuring it is fully buttoned.

    • Put on the first pair of nitrile gloves.

    • Put on chemical splash goggles.

    • Don the second, outer pair of nitrile gloves.

  • Chemical Handling (inside fume hood):

    • Carefully open the this compound container. Avoid creating dust.

    • Using a dedicated spatula, carefully transfer the desired amount of the waxy solid onto weigh paper or directly into a tared beaker.

    • Once the desired amount is weighed, securely close the primary container.

    • Place the beaker on a stir plate and slowly add the solvent, aiming the stream at the side of the beaker to prevent splashing.

    • If any material is spilled, decontaminate the surface immediately according to your institution's procedures.

  • Post-Handling and Cleanup:

    • Decontaminate the spatula and any other reusable equipment.

    • Wipe down the work surface within the fume hood.[9]

Disposal Plan: Compliant Waste Management

This compound and materials contaminated with it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain. Improper disposal poses a significant threat to aquatic ecosystems.[4]

  • Solid Waste: Collect all contaminated solid waste, including weigh paper, disposable bench liners, and paper towels, in a designated, sealed, and clearly labeled hazardous waste container.[9]

  • Liquid Waste: Collect all solutions containing this compound in a compatible, sealed, and clearly labeled hazardous waste container.

  • Contaminated PPE: The outer pair of gloves should be removed and placed in the solid hazardous waste container while still in the fume hood. Other contaminated disposables (e.g., lab coat, shoe covers) must also be disposed of as hazardous waste.[9]

  • Disposal Pathway: All hazardous waste must be disposed of through a licensed disposal company or your institution's Environmental Health and Safety (EHS) office.[11]

Emergency Procedures

Immediate and correct action is vital in the event of an exposure.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[4][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][8]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.